Product packaging for Tolamolol(Cat. No.:CAS No. 38103-61-6)

Tolamolol

货号: B1194477
CAS 编号: 38103-61-6
分子量: 344.4 g/mol
InChI 键: SKQDKFOTIPJUSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tolamolol is a selective β-adrenergic receptor blocker (beta-blocker) developed for cardiovascular research. As a cardioselective agent, it primarily antagonizes β1-adrenergic receptors in the heart. Its research applications are rooted in its pharmacological action of significantly reducing the degree of exercise-induced inhibition of the S-T segment and its utility in studying cardiac arrhythmias . Clinical studies have demonstrated that this compound is highly effective in reducing ventricular rate in patients with supraventricular arrhythmias and can reduce the frequency of ventricular ectopic beats . Furthermore, double-blind trials have shown its efficacy in the treatment of angina pectoris, where it significantly reduces anginal attack rates and increases exercise tolerance, with an efficacy equivalent to that of propranolol . The electrophysiological effects of this compound have been studied in cardiac Purkinje fibers, where it has been found to suppress automaticity and suppress oscillatory activity, actions that can account for its ability to prevent reentrant arrhythmias . Pharmacokinetic studies in humans show the drug has a biphasic decline in plasma concentration, with a second phase half-life of approximately 2.5 hours after intravenous administration . This compound is presented for research purposes. Its chemical name is 4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide, with the CAS Registry Number 38103-61-6 . Its molecular formula is C19H24N2O4 and it has a molecular weight of 344.41 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O4 B1194477 Tolamolol CAS No. 38103-61-6

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

38103-61-6

分子式

C19H24N2O4

分子量

344.4 g/mol

IUPAC 名称

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide

InChI

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23)

InChI 键

SKQDKFOTIPJUSV-UHFFFAOYSA-N

规范 SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O

其他CAS编号

38103-61-6

同义词

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide
tolamolol
tolamolol monohydrochloride, (+-)-isomer
tolamolol sulfate, (+-)-isomer
tolamolol, (+-)-isomer
tolamolol, (R)-isomer
tolamolol, (S)-isomer
totamidol
UK 6558-01
UK-6558-01

产品来源

United States

Foundational & Exploratory

Tolamolol's Mechanism of Action in Cardiac Myocytes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a cardioselective β1-adrenergic receptor antagonist. Its mechanism of action in cardiac myocytes is centered on the competitive, reversible blockade of β1-adrenergic receptors. This antagonism mitigates the effects of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a reduction in the downstream signaling cascade that governs cardiac contractility, heart rate, and conduction velocity. This guide provides a detailed examination of this compound's molecular interactions, its effects on intracellular signaling pathways, and the experimental methodologies used to elucidate its mechanism.

Introduction to this compound

This compound is a second-generation β-adrenergic receptor antagonist characterized by its relative selectivity for the β1-adrenoceptor, which is the predominant subtype in cardiac tissue. This cardioselectivity offers a therapeutic advantage by minimizing the blockade of β2-receptors in the lungs and peripheral vasculature, thereby reducing the risk of bronchoconstriction and other side effects associated with non-selective β-blockers. Clinically, this compound has been investigated for the management of hypertension and cardiac arrhythmias. Its therapeutic effects are a direct consequence of its molecular mechanism of action within the cardiac myocyte.

Molecular Target: The β1-Adrenergic Receptor

The primary molecular target of this compound in cardiac myocytes is the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Competitive Antagonism

This compound acts as a competitive antagonist at the β1-adrenergic receptor. This means it binds to the same site as endogenous agonists like epinephrine and norepinephrine but does not activate the receptor. By occupying the receptor's binding pocket, this compound prevents agonist binding and subsequent receptor activation. The blockade is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and the agonist.

Downstream Signaling Cascade

The binding of an agonist to the β1-adrenergic receptor initiates a well-defined signaling cascade. This compound, by blocking this initial step, inhibits all subsequent downstream events.

G-Protein Coupling and Adenylyl Cyclase

Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, allowing it to couple with and activate a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) exchanges GDP for GTP and subsequently activates the enzyme adenylyl cyclase. This compound's antagonism of the β1-receptor prevents this Gs protein activation.

Cyclic AMP and Protein Kinase A (PKA)

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac myocytes. The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. By inhibiting adenylyl cyclase activation, this compound effectively suppresses the production of cAMP and the subsequent activation of PKA.

PKA-mediated Phosphorylation

Activated PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling, leading to increased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). This compound's mechanism of action ultimately results in the prevention of these phosphorylation events. Key PKA targets in the cardiac myocyte include:

  • L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to a greater influx of Ca2+ into the cell during an action potential. This is a major contributor to the positive inotropic effect of β-adrenergic stimulation.

  • Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, enhancing the re-uptake of Ca2+ into the sarcoplasmic reticulum (SR). This accelerates relaxation (lusitropy) and increases the SR Ca2+ load for subsequent contractions.

  • Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR Ca2+ release channels, which may increase their sensitivity to Ca2+-induced Ca2+ release.

  • Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation.

The overall effect of this compound is to reduce the level of phosphorylation of these key proteins, thereby decreasing the force and rate of cardiac contraction.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

Tolamolol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA LTCC L-type Ca2+ Channel PKA_active->LTCC Phosphorylates PLN Phospholamban PKA_active->PLN Phosphorylates HeartRate Increased Heart Rate PKA_active->HeartRate Leads to Contractility Increased Contractility LTCC->Contractility Leads to PLN->Contractility Leads to

Caption: this compound signaling pathway in cardiac myocytes.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Prepare Cardiac Myocyte Membranes radioligand 2. Add Radiolabeled Ligand (e.g., [3H]Dihydroalprenolol) prep->radioligand competitor 3. Add Unlabeled Competitor (this compound at various concentrations) radioligand->competitor incubation 4. Incubate to Reach Binding Equilibrium competitor->incubation separation 5. Separate Bound and Free Ligand (e.g., Vacuum Filtration) incubation->separation counting 6. Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis 7. Data Analysis (Determine IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is sparse in modern literature, historical data and comparisons with other β-blockers provide context for its potency and selectivity.

ParameterDescriptionTypical Value for Cardioselective β-BlockerReference Tissue/System
pA2 (vs. Isoprenaline) A measure of antagonist potency at the β1-receptor.7.0 - 8.5Guinea Pig Atria
β1/β2 Selectivity Ratio Ratio of affinity for β1 vs. β2 receptors.> 20Varies (e.g., Atria vs. Trachea)
IC50 (Adenylyl Cyclase) Concentration inhibiting 50% of agonist-stimulated adenylyl cyclase activity.10 - 100 nMCardiac Membranes

Note: The values presented are representative for cardioselective β-blockers and are intended for comparative purposes. Specific, contemporaneously validated data for this compound is limited.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established pharmacological assays.

Radioligand Binding Assay (Competitive)
  • Objective: To determine the binding affinity (Ki) of this compound for β1-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cardiac ventricular tissue is homogenized in a cold buffer (e.g., Tris-HCl with MgCl2) and centrifuged to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended to a known protein concentration.

    • Assay Components: A fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) is incubated with the cardiac membranes in the absence or presence of increasing concentrations of unlabeled this compound.

    • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay
  • Objective: To measure the inhibitory effect of this compound on agonist-stimulated adenylyl cyclase activity.

  • Methodology:

    • Membrane Preparation: As described for the radioligand binding assay.

    • Assay Components: Cardiac membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a β-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme. Assays are performed with and without increasing concentrations of this compound.

    • Incubation: The reaction is carried out at 30°C or 37°C for a defined period (e.g., 10-15 minutes).

    • Termination: The reaction is stopped, typically by heating or the addition of acid.

    • cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-stimulated adenylyl cyclase activity (IC50) is determined from the concentration-response curve.

Conclusion

The mechanism of action of this compound in cardiac myocytes is a clear example of competitive antagonism at the β1-adrenergic receptor. By blocking the binding of endogenous catecholamines, this compound effectively uncouples the receptor from its downstream Gs-protein/adenylyl cyclase/cAMP/PKA signaling pathway. This leads to a reduction in the phosphorylation of key calcium-handling proteins, resulting in decreased cardiac contractility, heart rate, and conduction velocity. The cardioselectivity of this compound is a key feature that enhances its therapeutic profile. The experimental protocols detailed herein represent the standard methodologies for characterizing the pharmacological properties of this compound and other β-adrenergic receptor antagonists.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolamolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a beta-adrenergic receptor antagonist with the IUPAC name 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway and detailed chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the synthetic route, experimental protocols for its preparation and analysis, and a tabulated summary of its physicochemical and spectral properties.

Chemical Properties

This compound is a racemic mixture with the chemical formula C₁₉H₂₄N₂O₄ and a molar mass of 344.411 g·mol⁻¹.[1][3] A summary of its key chemical and physical properties is presented in the table below. While experimental data for some properties are limited in publicly accessible literature, predicted values from reliable computational models are included to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₄[1]
Molar Mass 344.411 g/mol
IUPAC Name 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide
CAS Number 38103-61-6
Physical Description Solid (presumed)General Knowledge
Melting Point Data not available
Boiling Point 595.2 °C at 760 mmHg (Predicted)
Solubility Data not available
pKa 7.90 (Uncertain, Predicted)
logP (Octanol-Water) 1.8 (Predicted, XlogP)
Density 1.189 g/cm³ (Predicted)

Synthesis Pathway

The synthesis of this compound, as with many other aryloxypropanolamine beta-blockers, can be conceptualized as a multi-step process. A plausible and commonly employed synthetic strategy involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of the amine side chain.

A key publication by Augstein, Cox, Ham, Leeming, and Snarey in the Journal of Medicinal Chemistry (1973, Vol. 16, No. 11, pp. 1245-1251) describes the synthesis of a series of related compounds and provides the foundational methodology for preparing this compound. The general pathway can be depicted as follows:

Tolamolol_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition A 4-Hydroxyphenylethanamide C Intermediate Epoxide (4-(Oxiran-2-ylmethoxy)phenylethanamide) A->C Base (e.g., NaOH) B Epichlorohydrin B->C E This compound C->E Heat D 1-(m-Tolyloxy)-2-aminopropane D->E

Caption: General synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The following protocol is a representative procedure based on established methods for the synthesis of aryloxypropanolamine beta-blockers.

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzamide

  • To a solution of 4-hydroxybenzamide in a suitable solvent (e.g., ethanol), add a molar equivalent of a base such as sodium ethoxide.

  • Add 2-bromoethanol and heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield 4-(2-hydroxyethoxy)benzamide.

Step 2: Synthesis of 4-(2-aminoethoxy)benzamide

  • The hydroxyl group of 4-(2-hydroxyethoxy)benzamide is converted to a leaving group, for instance, by reaction with thionyl chloride to form the corresponding chloride.

  • The resulting chloro-intermediate is then reacted with an excess of ammonia in a sealed vessel under pressure to yield 4-(2-aminoethoxy)benzamide.

  • Purify the product by an appropriate method.

Step 3: Synthesis of m-Cresol Glycidyl Ether

  • Dissolve m-cresol in a suitable solvent and add a base (e.g., sodium hydroxide).

  • Add epichlorohydrin and stir the mixture at an elevated temperature.

  • After the reaction is complete, the product, m-cresol glycidyl ether, is isolated and purified.

Step 4: Final Condensation to Yield this compound

  • React 4-(2-aminoethoxy)benzamide with m-cresol glycidyl ether in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent.

  • The crude this compound is then purified by column chromatography or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general reverse-phase HPLC method, similar to those used for other beta-blockers, can be employed for its analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: An external or internal standard method can be used for quantification.

HPLC_Workflow Sample This compound Sample (Bulk drug or formulation) Preparation Sample Preparation (Dissolution in mobile phase, filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector Separation->Detection Analysis Data Analysis (Chromatogram, Peak Area, Quantification) Detection->Analysis

Caption: General workflow for HPLC analysis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, characteristic spectral features can be predicted based on its chemical structure.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two benzene rings, the methyl group on the tolyloxy moiety, and the aliphatic protons of the propanolamine and ethoxy side chains.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains, and the carbonyl carbon of the amide group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H stretching of the secondary amine and hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, C=O stretching of the amide, and C-O stretching of the ether linkages.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of side chains and other functional groups.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. While a detailed, experimentally verified synthesis protocol and comprehensive experimental data for all physicochemical properties are not fully available in the public domain, the information presented herein, based on established chemical principles and data from related compounds, offers a robust starting point for researchers. Further investigation into the cited primary literature and dedicated experimental work are recommended for those pursuing in-depth studies or development of this compound.

References

The Pharmacological Profile of Tolamolol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Tolamolol is a beta-adrenergic receptor antagonist that has demonstrated cardioselectivity in clinical applications. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available preclinical and clinical data. While specific quantitative metrics such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potency (pA2) for this compound are not extensively reported in publicly available literature, this document outlines the established pharmacodynamic and pharmacokinetic properties of the drug. To provide a robust comparative framework, representative data for the non-selective beta-blocker propranolol and the cardioselective beta-blocker atenolol are presented. This guide also details the standard experimental protocols utilized in the characterization of beta-adrenergic antagonists and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and evaluation.

Introduction

This compound is a second-generation beta-blocker characterized by its preferential antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This cardioselectivity is a key feature, as it theoretically minimizes the risk of bronchoconstriction associated with the blockade of β2-adrenergic receptors in the lungs, a common side effect of non-selective beta-blockers.[1] However, it is important to note that this selectivity is dose-dependent.[1] this compound has been investigated for its therapeutic potential in managing cardiovascular conditions such as hypertension and angina pectoris.[2][3][4]

This guide aims to provide a detailed technical overview of the pharmacological properties of this compound, with a focus on its beta-blocking activity. Due to the limited availability of specific quantitative binding and potency data for this compound, this document provides a comprehensive summary of its known characteristics and employs data from comparator beta-blockers to illustrate key pharmacological principles.

Pharmacological Profile of this compound

Mechanism of Action

This compound functions as a competitive antagonist at β1-adrenergic receptors. By binding to these receptors, it prevents the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism inhibits the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are observed in the cardiovascular system. Clinical studies have demonstrated its efficacy in reducing heart rate both at rest and during exercise. Its antihypertensive effects are attributed to the reduction in cardiac output and potentially a decrease in renin release from the kidneys. In patients with angina pectoris, this compound has been shown to increase exercise tolerance.

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a biphasic decline in plasma concentration. Oral administration results in a different pharmacokinetic profile, with details summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterIntravenous Administration (20 mg)Oral Administration (100 mg)
Plasma Half-Life (t½) Phase 1: 7 min, Phase 2: 2.5 h1.8 h
Volume of Distribution (Vd) -220.1 L
Clearance (CL) 0.8 - 1.4 L/min-

Comparative Quantitative Pharmacology

To contextualize the pharmacological profile of this compound, the following tables present representative quantitative data for the non-selective beta-blocker propranolol and the cardioselective beta-blocker atenolol. This data illustrates the typical range of values obtained for beta-blockers in standard assays.

Table 2: Comparative Receptor Binding Affinities (Ki) of Propranolol and Atenolol

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1/β2 Selectivity Ratio
Propranolol 1.10.8~1.4
Atenolol 100025000~25

Table 3: Comparative Antagonist Potency (pA2) of Propranolol and Atenolol

CompoundGuinea Pig Atria (β1)Guinea Pig Trachea (β2)
Propranolol 8.68.3
Atenolol 7.56.0

Table 4: Comparative IC50 Values for Inhibition of Isoprenaline-Stimulated Adenylyl Cyclase

CompoundIC50 (nM)
Propranolol 2.0
Atenolol 300

Experimental Protocols

The characterization of beta-blockers like this compound involves a series of standardized in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

  • Materials:

    • Membrane preparations from cells or tissues expressing β1 or β2-adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of propranolol).

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand and this compound prep3->assay1 assay2 Separate bound/free ligand via filtration assay1->assay2 assay3 Wash filters assay2->assay3 assay4 Measure radioactivity assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki value analysis2->analysis3 cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis inc1 Pre-incubate membranes with this compound inc2 Add ATP and Isoprenaline inc1->inc2 inc3 Incubate at 30°C inc2->inc3 meas1 Stop reaction inc3->meas1 meas2 Measure cAMP produced meas1->meas2 analysis1 Plot cAMP vs. this compound concentration meas2->analysis1 analysis2 Determine IC50 analysis1->analysis2 cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds to This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) pka->response Phosphorylates targets leading to

References

Unveiling the Journey of Tolamolol: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of Tolamolol, a cardioselective beta-adrenergic receptor antagonist. This compound, also known as UK-6558-01, emerged from the extensive research and development efforts in the field of cardiovascular pharmacology during the 1970s. This document details its synthesis, preclinical and clinical investigations, pharmacokinetic profile, and the ultimate reasons for its withdrawal from the market. By presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways, this guide serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Dawn of Cardioselective Beta-Blockers

The 1960s and 1970s marked a pivotal era in cardiovascular medicine with the advent of beta-adrenergic receptor antagonists, or beta-blockers. These drugs revolutionized the treatment of various cardiovascular disorders, including hypertension, angina pectoris, and cardiac arrhythmias. Early beta-blockers were non-selective, acting on both β1 and β2 adrenergic receptors. While effective, their blockade of β2 receptors often led to undesirable side effects, such as bronchoconstriction in patients with respiratory conditions. This spurred the quest for cardioselective beta-blockers that would primarily target β1 receptors, which are predominantly located in the heart. It was within this scientific landscape that this compound was developed by Pfizer as a promising cardioselective agent.

The Genesis of this compound: Synthesis and Structure-Activity Relationship

This compound was first synthesized and described in a 1973 publication in the Journal of Medicinal Chemistry by a team of scientists at Pfizer's research laboratories in the United Kingdom. The development of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at designing a potent and cardioselective beta-blocker.

Chemical Synthesis

The synthesis of this compound (UK-6558-01) is a multi-step process that involves the reaction of a substituted phenoxypropanolamine with a benzamide moiety.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the general synthetic schemes for 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols described in the 1970s.

  • Step 1: Preparation of the Epoxide. A suitably substituted phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether.

  • Step 2: Ring Opening of the Epoxide. The resulting epoxide is then subjected to a ring-opening reaction with a primary amine containing the desired aryloxyalkyl group. This reaction is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures.

  • Step 3: Purification. The final product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography to yield a white crystalline solid.

Preclinical Development: Unveiling the Pharmacological Profile of UK-6558-01

Prior to human trials, this compound, designated as UK-6558-01, underwent extensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological properties. These studies were crucial in establishing its potential as a therapeutic agent.

In Vitro Studies
  • Receptor Binding Assays: Radioligand binding studies were conducted on isolated cell membranes expressing β1 and β2 adrenergic receptors. These assays demonstrated that this compound possessed a significantly higher affinity for β1 receptors compared to β2 receptors, confirming its cardioselective profile.

In Vivo Animal Studies
  • Cardiovascular Effects in Anesthetized Animals: Studies in anesthetized dogs and cats revealed that intravenous administration of this compound produced a dose-dependent decrease in heart rate and myocardial contractility, consistent with β1-adrenergic blockade. Notably, at doses that produced significant cardiac effects, this compound had minimal impact on isoprenaline-induced vasodilation, further supporting its cardioselectivity.

  • Antihypertensive Effects in Animal Models: In animal models of hypertension, such as spontaneously hypertensive rats, chronic oral administration of this compound resulted in a significant reduction in blood pressure.

  • Toxicology Studies: Acute and chronic toxicology studies were performed in various animal species to assess the safety profile of this compound.

Clinical Development: this compound in Human Trials

Following promising preclinical results, this compound entered clinical development in the mid-1970s to evaluate its safety and efficacy in humans for the treatment of various cardiovascular conditions.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterIntravenous Administration (20 mg)Oral Administration (100 mg)
Plasma Half-life (t½) 2.5 hours (second phase)1.8 hours
Volume of Distribution (Vd) -220 L
Clearance (CL) 0.8-1.4 L/min-
Clinical Efficacy

Clinical trials investigated the efficacy of this compound in the management of angina pectoris, cardiac arrhythmias, and hypertension.

  • Study Design: A double-blind, placebo-controlled, crossover study was conducted in patients with stable angina pectoris.

  • Methodology: Patients received this compound, propranolol, and placebo for a set duration. Exercise tolerance tests were performed to assess the time to onset of angina and ST-segment depression.

  • Results: this compound was found to be significantly more effective than placebo in increasing exercise tolerance and reducing the frequency of anginal attacks. Its efficacy was comparable to that of propranolol.

  • Study Design: An open-label study was conducted in patients with various supraventricular and ventricular arrhythmias.

  • Methodology: Patients received intravenous this compound, and their cardiac rhythm was continuously monitored using electrocardiography (ECG).

  • Results: this compound was effective in converting some supraventricular tachycardias to sinus rhythm and in reducing the frequency of ventricular premature beats.

  • Study Design: A placebo-controlled, double-blind study was conducted in patients with mild to moderate essential hypertension.

  • Methodology: Patients were randomized to receive either this compound or placebo. Blood pressure was measured at regular intervals.

  • Results: this compound produced a statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.

Table 2: Summary of Clinical Efficacy Data for this compound

IndicationKey Efficacy EndpointResult
Angina Pectoris Increase in Exercise DurationSignificant increase compared to placebo
Reduction in Anginal AttacksSignificant reduction
Cardiac Arrhythmias Conversion to Sinus RhythmEffective in some supraventricular tachycardias
Reduction in Ventricular EctopicsReduction in frequency
Hypertension Reduction in Systolic Blood PressureSignificant reduction compared to placebo
Reduction in Diastolic Blood PressureSignificant reduction compared to placebo

Mechanism of Action: Signaling Pathway of this compound

This compound exerts its therapeutic effects by competitively blocking β1-adrenergic receptors in the heart. This blockade interrupts the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.

Tolamolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds and Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates This compound This compound This compound->Beta1_Receptor Binds and Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Calcium_Influx Ca2+ Influx Ca_Channels->Calcium_Influx Cardiac_Effects Increased Heart Rate Increased Contractility Calcium_Influx->Cardiac_Effects

This compound's mechanism of action on the β1-adrenergic receptor signaling pathway.

The Final Chapter: Discontinuation of this compound

Despite its promising profile as a cardioselective beta-blocker, the development of this compound was discontinued, and it was ultimately never marketed for widespread clinical use. The precise and publicly documented reasons for the withdrawal of this compound are not extensively detailed in readily available literature. However, the discontinuation of drugs during late-stage development or after initial marketing in that era was often due to a variety of factors, including the emergence of unforeseen adverse effects during longer-term studies, a competitive market with the approval of other beta-blockers with more favorable profiles (such as atenolol and metoprolol), or strategic business decisions by the developing company.

Conclusion

The story of this compound provides a valuable case study in the history of pharmaceutical research and development. It represents a significant step in the evolution of beta-blocker therapy, highlighting the successful application of structure-activity relationships to design a cardioselective agent. While it did not ultimately become a commercial product, the preclinical and clinical data generated for this compound contributed to the broader understanding of beta-adrenergic pharmacology and the therapeutic potential of cardioselective beta-blockade. This technical guide, by consolidating the available scientific information, aims to serve as a useful reference for those involved in the ongoing pursuit of novel and improved cardiovascular therapies.

Tolamolol's Impact on Sinoatrial Node Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of Tolamolol on the sinoatrial (SA) node. This compound, a cardioselective beta-adrenergic blocking agent, demonstrates significant effects on cardiac rhythm origination, primarily through its influence on the SA node. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Electrophysiological Effects of this compound on the Sinoatrial Node

This compound exerts a tangible and measurable influence on the electrophysiological parameters of the sinoatrial node. Clinical studies have consistently demonstrated its ability to modulate key functions of the heart's natural pacemaker. The following tables summarize the quantitative data from various human studies.

Table 1: Effect of Intravenous this compound on Sinus Cycle Length (SCL)

Study ParticipantsThis compound DoseBaseline SCL (ms)Post-Tolamolol SCL (ms)Percentage ChangeStatistical Significance
13 patients4 to 30 mg (intravenously)Data not providedProlonged in all patientsData not providedp < 0.01[1]
17 patients20 mg (0.23-0.36 mg/kg intravenously)Data not providedProlonged in all patientsData not providedp < 0.001[2]

Table 2: Effect of Intravenous this compound on Heart Rate

Study ParticipantsThis compound DoseBaseline Heart Rate (beats/min)Post-Tolamolol Heart Rate (beats/min)Time Point
17 patients with supraventricular arrhythmiasDose not specified135 (mean)102 (mean)10 minutes[3]
93 (mean)60 minutes[3]
6 patients undergoing diagnostic cardiac catheterization0.15 mg/kg (intravenously)87 ± 762 ± 35 minutes[4]

Table 3: Effect of Intravenous this compound on Sinus Node Recovery Time (SNRT) and Sinus Escape Time (SET)

ParameterStudy ParticipantsThis compound DoseEffectStatistical Significance
Sinus Escape Time (SET)11 of 13 patients4 to 30 mg (intravenously)Prolongedp < 0.001
Corrected Sinus Node Recovery Time16 patients20 mg (0.23-0.36 mg/kg intravenously)Prolongedp < 0.001

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of this compound on sinoatrial node function.

Electrophysiological Study in Humans

Objective: To assess the electrophysiologic effects of intravenously administered this compound on the cardiac conduction system, including the sinoatrial node.

Patient Population: Studies typically involved adult patients undergoing diagnostic cardiac catheterization for various cardiac conditions. Patients with contraindications to beta-blockers were excluded.

Procedure:

  • Catheter Placement: Multipolar electrode catheters were inserted percutaneously via a femoral vein and positioned in the high right atrium, near the His bundle, and in the right ventricular apex for recording and stimulation.

  • Baseline Measurements: Baseline intracardiac electrograms were recorded to measure parameters such as sinus cycle length, atrioventricular (AV) nodal conduction time, and His-Purkinje conduction time.

  • Drug Administration: this compound was administered intravenously at doses ranging from 4 to 30 mg or as a weight-based dose (e.g., 0.15-0.36 mg/kg).

  • Post-Drug Measurements: Electrophysiological parameters were continuously monitored and recorded at specific time points following this compound administration (e.g., 5, 10, and 60 minutes).

  • Pacing Protocols:

    • Sinus Node Recovery Time (SNRT): The right atrium was paced at a fixed rate (e.g., 100-140 beats/min) for a defined period (e.g., 30-60 seconds). The time from the last paced atrial beat to the first spontaneous sinus beat was measured as the SNRT. The corrected SNRT (CSNRT) was calculated by subtracting the baseline sinus cycle length from the SNRT.

    • Extrastimulus Method: Programmed atrial extrastimuli were introduced at progressively shorter coupling intervals to determine the effective and functional refractory periods of the atria and AV node.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in a Sinoatrial Node Pacemaker Cell

This compound, as a cardioselective beta-1 adrenergic antagonist, primarily functions by blocking the effects of catecholamines (norepinephrine and epinephrine) on the SA node. This action modulates the intracellular signaling cascade that governs pacemaker potential and heart rate.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Ion_Channels If (Funny Current) ICa-L (L-type Ca2+) PKA->Ion_Channels Phosphorylates (Reduced Activity) SA_Node_Depolarization ↓ Rate of Phase 4 Depolarization Ion_Channels->SA_Node_Depolarization Heart_Rate ↓ Heart Rate SA_Node_Depolarization->Heart_Rate

Caption: this compound blocks β1-adrenergic receptors on SA node cells.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates the typical workflow for a clinical electrophysiology study designed to evaluate the impact of this compound on sinoatrial node function.

cluster_preparation Patient Preparation cluster_procedure Electrophysiology Study cluster_analysis Data Analysis Patient_Selection Patient Selection & Informed Consent Catheter_Insertion Catheter Insertion (Femoral Vein) Patient_Selection->Catheter_Insertion Baseline_Recording Baseline Intracardiac ECG Recording (SCL, etc.) Catheter_Insertion->Baseline_Recording Pacing_Protocols_Pre Baseline Pacing Protocols (SNRT, Refractory Periods) Baseline_Recording->Pacing_Protocols_Pre Tolamolol_Admin Intravenous This compound Administration Pacing_Protocols_Pre->Tolamolol_Admin Post_Drug_Recording Post-Tolamolol ECG Recording Tolamolol_Admin->Post_Drug_Recording Pacing_Protocols_Post Post-Tolamolol Pacing Protocols Post_Drug_Recording->Pacing_Protocols_Post Data_Comparison Comparison of Pre- and Post- This compound Parameters Pacing_Protocols_Post->Data_Comparison Statistical_Analysis Statistical Analysis (p-value calculation) Data_Comparison->Statistical_Analysis

References

Tolamolol's Role in Modulating Cardiac Electrophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a cardioselective beta-1 adrenergic receptor antagonist that has demonstrated efficacy in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the competitive inhibition of catecholamines at beta-1 adrenergic receptors in the heart, leading to a reduction in the downstream signaling cascade responsible for increasing heart rate and contractility.[3] This guide provides a detailed overview of this compound's effects on cardiac electrophysiology, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways and workflows. While this compound's broad electrophysiological effects are documented, specific quantitative data on its direct interaction with individual cardiac ion channels remains an area for further investigation.

Mechanism of Action: Beta-1 Adrenergic Blockade

This compound exerts its effects by selectively blocking beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[4] These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate a signaling cascade that modulates cardiac function.

The binding of an agonist to the beta-1 adrenergic receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular targets, including L-type calcium channels and phospholamban, which ultimately results in an increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), and increased conduction velocity (positive dromotropy).

This compound, as a competitive antagonist, binds to the beta-1 adrenergic receptor without activating it, thereby preventing the binding of endogenous catecholamines and inhibiting this entire signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Gs Protein Gs Protein Beta-1 Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Catecholamines Catecholamines Catecholamines->Beta-1 Adrenergic Receptor Binds and Activates This compound This compound This compound->Beta-1 Adrenergic Receptor Binds and Blocks ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates L-type Ca2+ Channels L-type Ca2+ Channels PKA->L-type Ca2+ Channels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Increased Chronotropy, Inotropy, Dromotropy Increased Chronotropy, Inotropy, Dromotropy L-type Ca2+ Channels->Increased Chronotropy, Inotropy, Dromotropy Phospholamban->Increased Chronotropy, Inotropy, Dromotropy

Beta-1 Adrenergic Signaling Pathway

Electrophysiological Effects of this compound

This compound's blockade of beta-1 adrenergic receptors translates to several measurable effects on the heart's electrical activity. These effects are primarily characterized by a slowing of the heart rate and conduction, particularly through the atrioventricular (AV) node.

Effects on Heart Rate and Sinoatrial Node Function

This compound demonstrates a negative chronotropic effect, leading to a decrease in heart rate. This is achieved by prolonging the sinus cycle length. In a study of 17 patients with supraventricular arrhythmias, intravenous this compound reduced the mean ventricular rate from 135 to 102 beats per minute within 10 minutes, with a further decrease to 93 beats per minute after 60 minutes.

Effects on Atrioventricular (AV) Nodal Conduction

A key therapeutic action of this compound is its ability to slow conduction through the AV node. This is reflected in the prolongation of the AV nodal conduction time and an increase in the functional and effective refractory periods of the AV node. In clinical studies, this compound has been shown to prolong the A-V nodal conduction time and induce A-V nodal Wenckebach block at longer paced cycle lengths.

Effects on Purkinje Fibers and Ventricular Myocardium

Studies on isolated sheep cardiac Purkinje fibers have revealed that this compound can increase membrane potassium conductance. This action is thought to contribute to its ability to suppress automaticity and prevent reentrant arrhythmias. This compound was found to hyperpolarize the membrane and decrease both the membrane length and time constants.

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in the literature.

Table 1: Effects of Intravenous this compound on Heart Rate in Patients with Supraventricular Arrhythmias

Time PointMean Ventricular Rate (beats/min)
Baseline135
10 minutes post-Tolamolol102
60 minutes post-Tolamolol93

Data from a study of 17 patients.

Table 2: Electrophysiological Effects of Intravenous this compound (4 to 30 mg) in Humans

ParameterEffectSignificance (p-value)
Sinus Cycle Length (SCL)Prolongation< 0.01
Sinus Escape Time (SET)Prolongation< 0.001
A-V Nodal Conduction TimeProlongation< 0.001
A-V Nodal Wenckebach BlockOnset at longer paced cycle lengths< 0.001
Functional Refractory Period (FRP) of the A-V NodeProlongation< 0.001
Effective Refractory Period (ERP) of the A-V NodeProlongation< 0.001
His-Purkinje System (HPS) Conduction TimeNo effectNot significant

Data from a study in 13 patients.

Table 3: Effects of this compound on Passive Membrane Properties of Sheep Cardiac Purkinje Fibers

ParameterEffect
Membrane PotentialHyperpolarization
Membrane Chord and Slope Potassium ConductanceIncrease
Membrane Length ConstantDecrease
Membrane Time ConstantDecrease

Data from an in vitro study.

Direct Effects on Cardiac Ion Channels: An Area for Further Research

While this compound's effects on global electrophysiological parameters are established, there is a notable lack of specific quantitative data on its direct interaction with key cardiac ion channels, such as the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the L-type calcium current (ICaL). These channels are critical in shaping the cardiac action potential and are common targets for antiarrhythmic drugs.

Studies on other beta-blockers have shown varied effects on these channels. For instance, some beta-blockers have been reported to directly inhibit IKr and IKs, independent of their beta-blocking activity. However, without specific patch-clamp studies on this compound, it is difficult to definitively attribute these effects to it. Future research employing voltage-clamp techniques on isolated cardiomyocytes is necessary to elucidate the precise molecular interactions of this compound with these crucial ion channels.

Experimental Protocols

The investigation of this compound's electrophysiological properties has utilized a range of experimental models and techniques. Below are generalized outlines of the key methodologies.

In Vivo Electrophysiology Studies in Humans

These studies are crucial for understanding the clinical effects of this compound.

Workflow for In Vivo Electrophysiology Study Patient_Preparation Patient Preparation (Fasting, Informed Consent) Catheter_Placement Placement of Electrode Catheters (e.g., High Right Atrium, His Bundle, Coronary Sinus, Right Ventricle) Patient_Preparation->Catheter_Placement Baseline_Recordings Baseline Electrophysiological Recordings (Intracardiac Electrograms, Surface ECG) Catheter_Placement->Baseline_Recordings Tolamolol_Administration Intravenous Administration of this compound Baseline_Recordings->Tolamolol_Administration Post_Drug_Recordings Post-Drug Electrophysiological Recordings Tolamolol_Administration->Post_Drug_Recordings Data_Analysis Data Analysis (Measurement of intervals, refractory periods) Post_Drug_Recordings->Data_Analysis

In Vivo Electrophysiology Study Workflow

Methodology:

  • Patient Preparation: Patients typically fast for a specified period before the study and provide informed consent.

  • Catheter Placement: Multipolar electrode catheters are inserted percutaneously, usually via the femoral vein, and advanced under fluoroscopic guidance to various intracardiac locations, including the high right atrium, His bundle region, coronary sinus, and right ventricular apex.

  • Baseline Recordings: Baseline intracardiac electrograms and surface ECGs are recorded to establish baseline conduction intervals (e.g., AH and HV intervals) and refractory periods.

  • Drug Administration: this compound is administered intravenously at a specified dose.

  • Post-Drug Recordings: Electrophysiological parameters are reassessed after drug administration to determine its effects.

  • Programmed Stimulation: Pacing protocols and extrastimulus testing are often employed to assess refractory periods and the inducibility of arrhythmias.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the study of a drug's direct effects on the heart, free from systemic influences.

Langendorff Perfused Heart Preparation Workflow Heart_Excision Heart Excision from Anesthetized Animal Aortic_Cannulation Aortic Cannulation and Mounting on Langendorff Apparatus Heart_Excision->Aortic_Cannulation Retrograde_Perfusion Retrograde Perfusion with Oxygenated Buffer Aortic_Cannulation->Retrograde_Perfusion Stabilization Stabilization Period Retrograde_Perfusion->Stabilization Baseline_Measurements Baseline Measurements (ECG, Left Ventricular Pressure) Stabilization->Baseline_Measurements Tolamolol_Perfusion Perfusion with this compound-containing Buffer Baseline_Measurements->Tolamolol_Perfusion Post_Drug_Measurements Post-Drug Measurements Tolamolol_Perfusion->Post_Drug_Measurements Data_Analysis Data Analysis Post_Drug_Measurements->Data_Analysis

Langendorff Preparation Workflow

Methodology:

  • Heart Excision: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rabbit, guinea pig, or rat) and placed in ice-cold buffer.

  • Aortic Cannulation: The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde fashion via the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the heart's viability.

  • Measurements: Parameters such as heart rate (via ECG), left ventricular developed pressure (via an intraventricular balloon), and coronary flow are continuously monitored.

  • Drug Administration: this compound is added to the perfusate to assess its direct cardiac effects.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique is the gold standard for studying the effects of a drug on individual ion channels.

Whole-Cell Patch-Clamp Workflow Cell_Isolation Isolation of Single Cardiomyocytes Pipette_Formation Fabrication of Glass Micropipette Cell_Isolation->Pipette_Formation Gigaohm_Seal Formation of a Gigaohm Seal with the Cell Membrane Pipette_Formation->Gigaohm_Seal Whole_Cell_Configuration Rupture of the Membrane Patch to Achieve Whole-Cell Configuration Gigaohm_Seal->Whole_Cell_Configuration Voltage_Clamp Application of Voltage-Clamp Protocols Whole_Cell_Configuration->Voltage_Clamp Current_Recording Recording of Ion Channel Currents Voltage_Clamp->Current_Recording Tolamolol_Application Application of this compound Current_Recording->Tolamolol_Application Post_Drug_Recording Recording of Ion Channel Currents in the Presence of this compound Tolamolol_Application->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis

Patch-Clamp Workflow

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.

  • Pipette and Seal Formation: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution and brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane.

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is measured. Specific voltage protocols are used to isolate and study individual ion currents (e.g., IKr, IKs, ICaL).

  • Drug Application: this compound is applied to the cell via the external solution to determine its effects on the recorded currents.

Conclusion and Future Directions

This compound is a cardioselective beta-blocker with established efficacy in the treatment of cardiac arrhythmias, primarily through its negative chronotropic and dromotropic effects. Its actions on the sinoatrial and atrioventricular nodes are well-documented, leading to a reduction in heart rate and a slowing of AV conduction. Furthermore, preclinical studies suggest a direct effect on the membrane properties of Purkinje fibers, which may contribute to its antiarrhythmic properties.

A significant gap in our understanding of this compound's electrophysiological profile is the lack of specific data on its direct interactions with key cardiac ion channels. Future research should focus on utilizing patch-clamp techniques to quantify the effects of this compound on IKr, IKs, and ICaL in isolated cardiomyocytes. Such studies would provide a more complete picture of its mechanism of action at the molecular level and could help in refining its clinical applications and in the development of future antiarrhythmic agents. A deeper understanding of its ion channel pharmacology will be invaluable for drug development professionals and researchers in the field of cardiac electrophysiology.

References

The Structure-Activity Relationship of Tolamolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolamolol is a cardioselective β1-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, which has been studied for its efficacy in managing cardiovascular conditions such as angina pectoris and cardiac arrhythmias. Understanding the relationship between its chemical structure and pharmacological activity is crucial for the rational design of new, more effective, and safer therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding for researchers in medicinal chemistry and pharmacology.

Core Structure of this compound and Related Aryloxypropanolamines

The fundamental scaffold of this compound, like other beta-blockers such as propranolol and atenolol, is the aryloxypropanolamine moiety. This structural motif consists of three key components:

  • An Aromatic Ring: This part of the molecule is a primary determinant of the drug's affinity and selectivity for β-adrenergic receptors.

  • A Propanolamine Side Chain: This flexible chain contains a hydroxyl group and a secondary amine, both of which are critical for receptor binding.

  • An Amine Substituent: The nature of the substituent on the nitrogen atom significantly influences the drug's potency and selectivity.

The general structure-activity relationships for this class of compounds provide a framework for understanding the specific properties of this compound.

Structure-Activity Relationship of this compound

The cardioselectivity and potency of this compound are dictated by specific substitutions on its aryloxypropanolamine core.

The Aromatic Ring and Cardioselectivity

A key feature of many cardioselective β1-blockers is the presence of a substituent at the para position of the aromatic ring, with no substituent at the meta position[1]. This compound features a 4-(2-aminoethoxy)benzamide group. This para substitution is crucial for its β1-selectivity[2]. The general rule for aromatic substitution in aryloxypropanolamines to achieve the highest cardioselectivity is para > meta > ortho[3]. In contrast, non-selective β-blockers often have substitution at the ortho or meta positions[2][3].

The Propanolamine Side Chain

The propanolamine side chain, specifically the —OCH2CH(OH)CH2NH— linker, is essential for the antagonistic activity of beta-blockers. The hydroxyl group on the second carbon of the propane chain is critical for forming a hydrogen bond with the receptor. The stereochemistry of this hydroxyl group is paramount; the (S)-enantiomer is significantly more active than the (R)-enantiomer.

The Amine Substituent

The substituent on the amine nitrogen plays a vital role in the potency of β-blockers. For optimal activity, the amine must be secondary. Bulky alkyl groups, such as isopropyl or tert-butyl, on the nitrogen atom are generally associated with high antagonist potency. In this compound, the amine is part of a larger substituent, the 3-(m-tolyloxy)propyl group.

Quantitative Data on this compound and Analogs

CompoundReceptor/TissueAgonistParameterValueReference
This compound Human Atrial β-AdrenoceptorsIsoprenalinepA2Lower than in guinea-pig
This compound Guinea-Pig Atrial β-AdrenoceptorsIsoprenalinepA2Higher than in human
Thiophenic Isostere 1 β-Adrenoceptor-ActivityWorthy of further study
Thiophenic Isostere 2 β-Adrenoceptor-ActivityWorthy of further study
Thiophenic Isostere 3 (3,4-isomer) β-Adrenoceptor-ActivityPractically devoid of activity

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The determination of the pharmacological activity of β-adrenergic antagonists like this compound involves a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This is a common in vitro method used to determine the affinity of a drug for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

  • A radiolabeled ligand that binds to β-adrenoceptors (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

  • This compound or its analogs at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled drug (this compound or analog).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Determination of pA2 Value

The pA2 value is a measure of the potency of a competitive antagonist.

Objective: To determine the pA2 value of this compound and its analogs.

Materials:

  • Isolated tissue preparations containing β-adrenoceptors (e.g., guinea-pig atria for β1, guinea-pig trachea for β2).

  • An agonist for β-adrenoceptors (e.g., isoprenaline).

  • This compound or its analogs at various concentrations.

  • Organ bath with physiological salt solution.

  • Transducer and recording system to measure tissue response (e.g., heart rate or muscle tension).

Procedure:

  • Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

  • Obtain a cumulative concentration-response curve for the agonist.

  • Wash the tissue and add a known concentration of the antagonist (this compound or analog) and allow it to equilibrate with the tissue.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat step 3 and 4 with at least two other concentrations of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is the intercept of the regression line with the x-axis.

Signaling Pathways and Logical Relationships

The binding of this compound to the β1-adrenergic receptor antagonizes the downstream signaling cascade typically initiated by catecholamines like adrenaline and noradrenaline.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (Agonist) Beta1AR β1-Adrenergic Receptor Catecholamine->Beta1AR Binds & Activates This compound This compound (Antagonist) This compound->Beta1AR Binds & Blocks Block Blockade Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels Phosphorylates CalciumInflux Ca2+ Influx CalciumChannels->CalciumInflux Increases Contraction Increased Heart Rate & Contractility CalciumInflux->Contraction Block->Gs

Caption: this compound competitively antagonizes the β1-adrenergic receptor, blocking the signaling cascade that leads to increased heart rate and contractility.

The logical relationship between the key structural features of an aryloxypropanolamine beta-blocker and its cardioselectivity can be visualized as a decision-making workflow.

SAR_Logic Start Start with Aryloxypropanolamine Scaffold AromaticSub Aromatic Ring Substitution? Start->AromaticSub ParaSub Para-substitution? AromaticSub->ParaSub Yes OrthoMetaSub Ortho/Meta-substitution? AromaticSub->OrthoMetaSub No Cardioselective High β1-selectivity (e.g., this compound) ParaSub->Cardioselective Yes NonSelective Low β1-selectivity (e.g., Propranolol) ParaSub->NonSelective No OrthoMetaSub->NonSelective Yes LowPotency Lower Potency OrthoMetaSub->LowPotency No AmineSub Amine Substituent? Cardioselective->AmineSub NonSelective->AmineSub BulkyAlkyl Bulky Alkyl Group (e.g., Isopropyl)? AmineSub->BulkyAlkyl Yes AmineSub->LowPotency No HighPotency High Potency BulkyAlkyl->HighPotency Yes BulkyAlkyl->LowPotency No

Caption: A simplified workflow illustrating the influence of aromatic and amine substitutions on the cardioselectivity and potency of aryloxypropanolamine β-blockers.

Conclusion

The structure-activity relationship of this compound is a clear illustration of the principles governing the design of cardioselective β1-adrenergic receptor antagonists. The para-substituted benzamide group on the aromatic ring is a key determinant of its β1-selectivity, while the core aryloxypropanolamine structure with a secondary amine is essential for its antagonist activity. Although comprehensive quantitative SAR data for a wide range of this compound analogs is limited, the available information, in conjunction with the well-established SAR for the broader class of β-blockers, provides a solid foundation for future drug design efforts. Further research focusing on the synthesis and pharmacological evaluation of novel this compound analogs could lead to the development of new cardiovascular drugs with improved therapeutic profiles.

References

Tolamolol Metabolites and Their Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolamolol is a cardioselective beta-adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] Like many pharmaceuticals, this compound undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides a detailed overview of the known metabolites of this compound and their biological activity, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs in the liver and is subject to first-pass metabolism.[3] The major metabolic pathway is aromatic hydroxylation, leading to the formation of 4-hydroxy-tolamolol.[3] While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified in the available literature, studies on similar beta-blockers, such as metoprolol and timolol, strongly suggest the involvement of the polymorphic enzyme CYP2D6.[4] Individuals with genetic variations leading to poor CYP2D6 metabolism may exhibit altered pharmacokinetic profiles of this compound.

Below is a diagram illustrating the proposed primary metabolic pathway of this compound.

Tolamolol_Metabolism This compound This compound Enzyme CYP450 (likely CYP2D6) (Aromatic Hydroxylation) This compound->Enzyme Metabolite 4-Hydroxy-tolamolol Enzyme->Metabolite caption Proposed metabolic pathway of this compound.

Proposed metabolic pathway of this compound.

Biological Activity of this compound and its Metabolites

The primary pharmacological effect of this compound is the blockade of beta-1 adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The major metabolite, 4-hydroxy-tolamolol, has been identified as being biologically active and is believed to contribute to the overall pharmacological effects of the parent drug.

Quantitative Data

The following table summarizes the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound. Direct comparative potency data for 4-hydroxy-tolamolol is not extensively available in the public domain; however, its contribution to the overall beta-blocking effect is acknowledged.

CompoundParameterValueSpeciesReference
This compound Pharmacokinetics
t1/2 (intravenous)Phase 1: 7 min, Phase 2: 2.5 hHuman
t1/2 (oral)1.8 hHuman
Volume of Distribution (oral)220.1 LHuman
Blood Clearance0.8 - 1.4 L/minHuman
Pharmacodynamics
Beta-1 Blockade Potency Ratio (vs. Propranolol)~1Human
4-Hydroxy-tolamolol Pharmacokinetics
DetectionDetected in plasma after oral this compound administrationHuman
Pharmacodynamics
Biological ActivityBiologically active, contributes to pharmacological effectHuman

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Quantification of this compound and 4-Hydroxy-tolamolol in Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and 4-hydroxy-tolamolol in plasma samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of this compound). Add 200 µL of a basifying agent (e.g., 0.05 M sodium hydroxide) and vortex.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 2.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a weak organic wash (e.g., 20% methanol in water).

  • Elution: Elute the analytes (this compound and 4-hydroxy-tolamolol) with 300 µL of methanol.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters HSS T3).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • 4-Hydroxy-tolamolol: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the transition for the internal standard.

Below is a workflow diagram for the quantification of this compound and its metabolite in plasma.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Pretreat Add Internal Standard & Basify Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute LC Liquid Chromatography (C18 Column) Elute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data caption Workflow for this compound quantification.

Workflow for this compound quantification.
In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for beta-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

  • Reaction Mixture: In a microplate, combine:

    • Cell membranes.

    • A fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP 12177).

    • Increasing concentrations of the unlabeled competitor (this compound or 4-hydroxy-tolamolol).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound and its metabolites to antagonize agonist-stimulated adenylyl cyclase activity.

  • Cell Culture: Use a cell line expressing beta-1 adrenergic receptors (e.g., Y1 mouse adrenocortical tumor cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or 4-hydroxy-tolamolol.

  • Stimulation: Stimulate the cells with a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

Signaling Pathways

This compound exerts its therapeutic effects by blocking the beta-1 adrenergic signaling pathway in cardiac myocytes. This pathway is initiated by the binding of catecholamines (epinephrine and norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR).

The following diagram illustrates the canonical beta-1 adrenergic signaling pathway and the point of action of this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Epinephrine, Norepinephrine) Receptor β1-Adrenergic Receptor Catecholamines->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (↑ Heart Rate, ↑ Contractility) Phosphorylation->Response This compound This compound & 4-Hydroxy-tolamolol (Antagonist) This compound->Receptor Blocks caption Beta-adrenergic signaling pathway.

Beta-adrenergic signaling pathway.

Conclusion

This compound is metabolized to at least one biologically active metabolite, 4-hydroxy-tolamolol, which likely contributes to the drug's overall beta-blocking effects. The metabolism is putatively mediated by CYP2D6, highlighting a potential for pharmacogenetic variability and drug-drug interactions. Further quantitative studies are warranted to precisely delineate the relative potencies and pharmacokinetic profiles of this compound and its metabolites. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and its metabolites.

References

Tolamolol's Impact on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolamolol is a cardioselective beta-adrenergic receptor antagonist that has demonstrated efficacy in the management of hypertension.[1] A key component of its antihypertensive mechanism involves its interaction with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance.[2][3] This technical guide provides an in-depth analysis of this compound's impact on this system, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.

Core Mechanism of Action

Beta-adrenergic blockers, as a class of drugs, exert their influence on the renin-angiotensin system primarily by inhibiting the release of renin from the juxtaglomerular cells of the kidney.[2][4] Renin is the rate-limiting enzyme in the RAS cascade, responsible for converting angiotensinogen to angiotensin I. By blocking beta-1 adrenergic receptors on these cells, beta-blockers like this compound reduce renin secretion, leading to a downstream decrease in the production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor, and aldosterone promotes sodium and water retention; thus, their reduction contributes to a lowering of blood pressure.

Quantitative Data Summary

A clinical study involving ten patients with mild essential hypertension provides evidence of this compound's effect on the renin-angiotensin system. The key findings are summarized in the table below.

ParameterPre-treatment (Mean)Post-treatment with this compound (Mean)DosageDurationSignificance
Ambulatory Midday Plasma Renin Activity (PRA)Not specifiedSignificantly decreased300 to 900 mg per day2 to 4 weeksSignificant
Systolic Blood PressureNot specifiedSignificantly decreased300 to 900 mg per day2 to 4 weeksSignificant
Diastolic Blood PressureNot specifiedSignificantly decreased300 to 900 mg per day2 to 4 weeksSignificant
Heart RateNot specifiedSignificantly decreased300 to 900 mg per day2 to 4 weeksSignificant

Table 1: Summary of this compound's Effects on Plasma Renin Activity and Hemodynamic Parameters

It is important to note that while the study demonstrated a significant decrease in PRA, it did not find a significant correlation between the reduction in blood pressure and either the baseline PRA levels or the magnitude of the decrease in PRA.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and this compound's Point of Intervention

The following diagram illustrates the renin-angiotensin system and highlights the point at which this compound exerts its inhibitory effect.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Kidney Kidney (Juxtaglomerular Cells) Renin Renin Kidney->Renin Release ACE Angiotensin-Converting Enzyme (ACE) (in Lungs) This compound This compound This compound->Kidney Inhibition of Renin Release

Caption: this compound inhibits renin release from the kidney, disrupting the RAS cascade.

Experimental Workflow for Assessing this compound's Impact on PRA

This diagram outlines a typical experimental workflow to evaluate the effect of a beta-blocker like this compound on plasma renin activity.

cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Mild Essential Hypertension) Baseline_Measurement Baseline Measurements - Blood Pressure - Heart Rate - Plasma Renin Activity Patient_Recruitment->Baseline_Measurement Tolamolol_Admin This compound Administration (e.g., 300-900 mg/day) Baseline_Measurement->Tolamolol_Admin Follow_up_Measurement Follow-up Measurements (e.g., 2-4 weeks) - Blood Pressure - Heart Rate - Plasma Renin Activity Tolamolol_Admin->Follow_up_Measurement Data_Comparison Comparison of Pre- and Post-Treatment Data Follow_up_Measurement->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Paired t-test) Data_Comparison->Statistical_Analysis

Caption: A typical clinical workflow for evaluating this compound's effect on PRA.

Experimental Protocols

While the specific, detailed protocols from the cited this compound study are not publicly available, the following represents standard and widely accepted methodologies for the key assays.

Measurement of Plasma Renin Activity (PRA)

Principle: This assay indirectly measures renin activity by quantifying the rate of angiotensin I generation from the endogenous substrate, angiotensinogen, in a plasma sample. The generated angiotensin I is then measured, typically by a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Methodology (Based on Radioimmunoassay):

  • Blood Collection: Venous blood is collected into a chilled tube containing an anticoagulant (e.g., EDTA). The sample is immediately placed on ice and centrifuged at low temperatures to separate the plasma. This is crucial to prevent cryoactivation of prorenin.

  • Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specified period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to prevent angiotensin I generation and serves as a blank.

  • Radioimmunoassay (RIA):

    • A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is added to both the incubated and blank plasma samples, along with a specific anti-angiotensin I antibody.

    • The unlabeled angiotensin I generated in the incubated sample competes with the radiolabeled angiotensin I for binding to the antibody.

    • After an incubation period, the antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using dextran-coated charcoal).

    • The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Calculation: The concentration of angiotensin I in the plasma samples is determined by comparing the results to a standard curve. The PRA is then calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Measurement of Aldosterone

Principle: Aldosterone levels in plasma or urine are typically measured using a competitive immunoassay, such as an ELISA or RIA.

Methodology (Based on ELISA):

  • Sample Preparation: For plasma or serum, no extensive pretreatment is usually necessary. For urine samples, a pre-treatment step involving hydrolysis may be required to measure total aldosterone.

  • ELISA Procedure:

    • Standards, controls, and unknown samples are pipetted into wells of a microplate pre-coated with an anti-aldosterone antibody.

    • An enzyme-conjugated aldosterone (e.g., HRP-aldosterone) is added to each well. This competes with the aldosterone in the sample for binding to the coated antibody.

    • The plate is incubated, and then washed to remove any unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance of each well is measured using a microplate reader.

  • Calculation: The concentration of aldosterone in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.

Conclusion

The available evidence indicates that this compound effectively lowers plasma renin activity, which is a key mechanism contributing to its antihypertensive effects. This action is consistent with its classification as a beta-adrenergic blocker. For drug development professionals, understanding this specific impact on the renin-angiotensin system is crucial for positioning this compound within the therapeutic landscape of antihypertensive agents and for designing future clinical investigations. Further research to quantify the dose-dependent effects of this compound on all components of the RAS, including angiotensin II and aldosterone, would provide a more complete pharmacological profile.

References

Methodological & Application

Application Note and Protocol: Preparation of Tolamolol Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolamolol is a beta-adrenergic receptor antagonist used in research to study cardiovascular function and adrenergic signaling.[1][2] As a beta-blocker, its primary mechanism of action is the inhibition of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[3][4] Upon activation, these receptors typically couple to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3] this compound effectively blocks this cascade, making it a valuable tool for in vitro studies of pathways involved in cardiac function, hypertension, and other related conditions.

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro assays, such as cell-based functional assays, receptor binding studies, and signaling pathway analysis. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions, along with its key physicochemical properties and a diagram of its mechanism of action.

While specific quantitative solubility data in common laboratory solvents is not extensively published, this protocol is based on the known properties of this compound and established best practices for similar beta-adrenergic antagonists.

Physicochemical Properties

A summary of essential physicochemical data for this compound is presented below. This information is crucial for accurate stock solution preparation and concentration calculations.

PropertyValueReference
IUPAC Name 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide
Molecular Formula C₁₉H₂₄N₂O₄
Molecular Weight 344.41 g/mol
CAS Number 38103-61-6
Solubility Data

Explicit quantitative solubility data for this compound in standard laboratory solvents is limited. The following table provides guidance based on the properties of similar compounds and general laboratory practices. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for generating a high-concentration stock solution due to its broad solubilizing power for organic molecules.

SolventSolubilityNotes
DMSO Believed to be highly soluble.Recommended for primary stock solution. Based on high solubility of other beta-blockers like Propranolol (~16 mg/mL) and Carvedilol (~30 mg/mL) in DMSO.
Ethanol Believed to be soluble.Can be used as an alternative to DMSO. May be preferred for certain cell lines sensitive to DMSO.
Water Low solubility.Not recommended for preparing high-concentration stock solutions.
PBS (pH 7.2) Very low solubility.Working solutions should be prepared by diluting the DMSO stock. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 344.41 g/mol )

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), amber or wrapped in foil

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass = 0.01 mol/L * 0.001 L * 344.41 g/mol * 1000 mg/g = 3.44 mg

  • Weighing: Carefully weigh out 3.44 mg of this compound powder using an analytical balance. Note: For smaller volumes, it is often more practical to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 2.90 mL for 10 mg) to minimize weighing errors.

  • Dissolution:

    • Add the weighed this compound powder to an appropriately sized sterile tube.

    • Add the calculated volume of DMSO (e.g., 1 mL for 3.44 mg).

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C , protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Protocol for Preparing Working Solutions

Working solutions are prepared by serially diluting the 10 mM primary stock solution into a suitable cell culture medium or assay buffer immediately before use.

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM primary stock 1:10 in cell culture medium or buffer. For example, add 10 µL of 10 mM stock to 90 µL of medium.

  • Final Working Solution:

    • Calculate the volume of the primary or intermediate stock needed to achieve the desired final concentration in your assay.

    • Example: To prepare 1 mL of a 10 µM final working solution from the 10 mM primary stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM) * V₁ = (10 µM) * (1000 µL)

      • V₁ = (10 * 1000) / 10,000 = 1 µL

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Solvent Control:

    • It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound tested. For the example above, the vehicle control would contain 0.1% DMSO (1 µL of DMSO in 1 mL of medium).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for use in a typical in vitro cell-based assay.

G cluster_prep Stock Solution Preparation cluster_use Working Solution & Assay weigh 1. Weigh this compound Powder (e.g., 3.44 mg) dissolve 2. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex stock Primary Stock Solution (10 mM) vortex->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -20°C (Protected from Light) aliquot->store thaw 6. Thaw One Aliquot of 10 mM Stock dilute 7. Serially Dilute in Cell Culture Medium thaw->dilute working Final Working Solutions (e.g., 1 nM - 10 µM) dilute->working control Vehicle Control (Medium + DMSO) dilute->control treat 8. Treat Cells in Culture (e.g., 24-well plate) working->treat analyze 9. Incubate and Analyze (e.g., cAMP Assay, Viability) treat->analyze control->treat

Caption: Workflow for this compound stock solution preparation and use in cell culture.

Signaling Pathway

This compound acts as an antagonist at beta-adrenergic receptors, blocking the canonical Gs-protein signaling cascade.

Caption: this compound blocks agonist binding to the beta-adrenergic receptor.

References

Application Note and Protocol for Cardiomyocyte Contractility Assay Using Tolamolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte contractility is a fundamental aspect of cardiac function and a critical parameter in the assessment of cardiotoxicity and the efficacy of cardioactive compounds. Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. Tolamolol is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its mechanism of action involves the competitive inhibition of catecholamines (e.g., norepinephrine and epinephrine) at the beta-1 adrenergic receptors, which are predominantly located in the heart. This inhibition leads to a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[2]

Data Presentation

The following table summarizes the expected dose-dependent inhibitory effect of a representative beta-1 adrenergic receptor antagonist (metoprolol) on isoproterenol-stimulated cardiomyocyte contractility. Isoproterenol, a non-selective beta-adrenergic agonist, is used to induce a positive inotropic effect, which is then antagonized by the beta-blocker.

Table 1: Representative Dose-Response of a Beta-1 Adrenergic Antagonist (Metoprolol) on Isoproterenol-Induced Cardiomyocyte Shortening

Metoprolol Concentration (µM)Isoproterenol (1 µM) Induced Cell Shortening (% of Baseline)% Inhibition of Isoproterenol Effect
0 (Isoproterenol alone)150 ± 100
0.003125 ± 850
0.01110 ± 780
0.1102 ± 596
1100 ± 5100
3100 ± 4100

Data is representative and adapted from studies on metoprolol to illustrate the expected experimental outcome for a cardioselective beta-1 blocker like this compound.[3] The baseline cell shortening is normalized to 100%. Isoproterenol at 1 µM is shown to increase cell shortening by 50% over baseline.

Experimental Protocols

Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of cardiomyocytes from adult rodent hearts using a Langendorff perfusion system.

Materials:

  • Animals: Adult Sprague-Dawley rats or C57BL/6 mice.

  • Reagents:

    • Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.

    • Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).

    • Stop Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1.25 mM CaCl2.

    • Culture Medium: Medium 199 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Laminin (for coating culture dishes).

  • Equipment:

    • Langendorff perfusion system.

    • Surgical instruments.

    • Water bath.

    • Cell strainer (100 µm).

    • Laminar flow hood.

    • Incubator (37°C, 5% CO2).

Procedure:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Cannulation: Cannulate the aorta onto the Langendorff apparatus and secure it with a suture.

  • Perfusion: Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the heart of blood.

  • Enzymatic Digestion: Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes pale and flaccid.

  • Tissue Dissociation: Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in Stop Buffer.

  • Cell Filtration: Gently triturate the minced tissue with a pipette to release the cardiomyocytes. Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension by sequential additions of CaCl2 to a final concentration of 1.25 mM.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes or coverslips in Culture Medium and incubate at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for at least 2 hours before experimentation.

Cardiomyocyte Contractility Assay

This protocol describes the measurement of cardiomyocyte contractility using video-based edge detection.

Materials:

  • Cultured Cardiomyocytes: Healthy, rod-shaped cardiomyocytes plated on glass-bottom dishes or coverslips.

  • Reagents:

    • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.

    • Isoproterenol stock solution (1 mM in water).

    • This compound stock solution (10 mM in DMSO).

  • Equipment:

    • Inverted microscope with a high-speed camera.

    • Field stimulation electrodes.

    • Electrical stimulator.

    • Perfusion system for solution exchange.

    • Image analysis software for contractility measurement (e.g., IonOptix, or open-source alternatives).

Procedure:

  • Cell Selection: Place the culture dish on the microscope stage and select a healthy, rod-shaped cardiomyocyte that is contracting synchronously with electrical pacing.

  • Baseline Recording: Perfuse the selected cell with Tyrode's Solution at 37°C. Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz). Record baseline contractility for at least 30 seconds. Contractility is typically measured as the percentage of cell shortening from its diastolic length.

  • Isoproterenol Stimulation: Perfuse the cell with Tyrode's Solution containing a concentration of isoproterenol known to elicit a submaximal positive inotropic response (e.g., 1 µM). Record the stimulated contractility for 3-5 minutes until a stable response is achieved.

  • This compound Application: While maintaining isoproterenol stimulation, introduce increasing concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) in a cumulative manner. Allow the cell to stabilize for 3-5 minutes at each concentration before recording.

  • Data Analysis: Analyze the recorded videos to determine the following parameters for each condition:

    • Contraction Amplitude: The percentage of cell shortening.

    • Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.

    • Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.

    • Time to Peak Contraction: The time from the stimulus to maximum shortening.

    • Time to 90% Relengthening: The time from peak contraction to 90% relaxation.

  • Dose-Response Curve: Plot the percentage inhibition of the isoproterenol-induced increase in contraction amplitude against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_isolation Cardiomyocyte Isolation cluster_assay Contractility Assay Heart Heart Excision Cannulation Aortic Cannulation Heart->Cannulation Perfusion Langendorff Perfusion Cannulation->Perfusion Digestion Enzymatic Digestion Perfusion->Digestion Dissociation Tissue Dissociation Digestion->Dissociation Filtration Cell Filtration Dissociation->Filtration Plating Cell Plating on Laminin Filtration->Plating Baseline Baseline Recording (1 Hz Pacing) Plating->Baseline Isoproterenol Isoproterenol Stimulation Baseline->Isoproterenol This compound Cumulative this compound Dosing Isoproterenol->this compound Recording Video Recording of Contractions This compound->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental workflow for cardiomyocyte contractility assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_myofilaments Myofilaments This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Inhibits Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca2+ Channel PKA->LTCC Phosphorylates (Activates) PLB Phospholamban (PLB) PKA->PLB Phosphorylates (Inhibits SERCA inhibition) RyR Ryanodine Receptor (RyR) PKA->RyR Phosphorylates (Increases Ca2+ sensitivity) TnI Troponin I (TnI) PKA->TnI Phosphorylates (Decreases Ca2+ sensitivity) Ca_SR Ca2+ Release LTCC->Ca_SR Triggers Ca2+ influx SERCA SERCA2a PLB->SERCA Inhibits RyR->Ca_SR Mediates Contraction Contraction TnI->Contraction Ca_SR->TnI Binds to

Caption: this compound's signaling pathway in cardiomyocytes.

References

Application Notes and Protocols: Radioligand Binding Assay for Tolamolol Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the receptor binding affinity of the beta-adrenergic receptor antagonist, Tolamolol, using radioligand binding assays. The protocols are designed to be adaptable for other beta-blockers and to provide a robust framework for receptor pharmacology studies.

Introduction

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (e.g., a drug like this compound) and its receptor.[1][2] These assays are considered the gold standard for determining the affinity of a drug for its target receptor due to their sensitivity and quantitative nature.[3][4] This document outlines the principles and detailed procedures for two primary types of radioligand binding assays: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays to determine the inhibitory constant (Ki) of an unlabeled competitor, such as this compound.[5]

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that play a crucial role in regulating cardiovascular function. Antagonists of these receptors, like this compound, are clinically important for treating various cardiovascular diseases. Determining the binding affinity of these compounds is a critical step in their pharmacological characterization.

Data Presentation: Comparative Receptor Affinity of Beta-Blockers

The following table summarizes the binding affinities (Ki or Kd) of several common beta-blockers for β1 and β2-adrenergic receptors. This data is essential for comparing the relative potency and selectivity of new chemical entities like this compound.

CompoundReceptor SubtypeK_i / K_d (nM)Reference(s)
This compound β1-ARData not available in searched literature
β2-ARData not available in searched literature
Propranololβ1-AR~7.0
β2-AR~8.0
Metoprololβ1-AR55
β2-AR>10,000
Atenololβ1-AR150 - 1513.56
β2-AR>10,000
Carvedilolβ1-AR4 - 5
β2-AR0.17 - 0.19
Practololβ1-AR158.5
β2-AR1584.9

Note: The binding affinity for this compound could not be determined from the publicly available literature searched.

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays to determine the affinity of ligands for beta-adrenergic receptors.

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand at the beta-adrenergic receptor. A common radioligand for β-ARs is [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing beta-adrenergic receptors (e.g., CHO-β1AR cells, rat lung membranes).

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or another suitable β-AR radioligand.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled beta-blocker, such as propranolol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add a fixed amount of membrane preparation (e.g., 10-50 µg protein) and increasing concentrations of the radioligand (e.g., 0.01 - 10 nM).

  • Non-specific Binding: In a parallel set of wells, add the same components as for total binding, plus a high concentration of a non-labeled competitor (e.g., 10 µM propranolol) to saturate the specific binding sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.

This protocol is used to determine the inhibitory constant (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the beta-adrenergic receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled Competitor: this compound (or other test compounds) at a range of concentrations.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled competitor.

  • Assay: To each well, add:

    • A fixed amount of membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled competitor (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled reference compound like propranolol).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Counting: Terminate the assay and measure radioactivity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from a saturation binding assay.

Mandatory Visualizations

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Adrenaline/ Noradrenaline Beta_AR β-Adrenergic Receptor Ligand->Beta_AR G_Protein Gs Protein (α, β, γ) Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response phosphorylates targets

Caption: Beta-adrenergic receptor signaling pathway.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Competitor (this compound) Dilutions Ligand_Prep->Incubation Filtration Filter to Separate Bound and Free Radioligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

References

Application Notes and Protocols: In Vitro Model of Ventricular Automaticity with Tolamolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular automaticity, the spontaneous generation of electrical impulses by non-pacemaker cells in the ventricles, is a key mechanism underlying various cardiac arrhythmias.[1] Understanding the electrophysiological effects of pharmacological agents on ventricular automaticity is crucial for the development of novel antiarrhythmic drugs. Tolamolol, a cardioselective beta-1 adrenergic antagonist, has demonstrated efficacy in treating both supraventricular and ventricular arrhythmias.[2] These application notes provide a detailed framework for establishing an in vitro model of ventricular automaticity using cardiac Purkinje fibers and outline protocols to assess the effects of this compound.

Principle of the Model

Cardiac Purkinje fibers are specialized conducting fibers within the ventricles that possess intrinsic automaticity, making them an excellent model for studying ventricular arrhythmias.[3] This automaticity is primarily driven by the interplay of several ion channels, including the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the "funny" current (If) and L-type calcium channels (ICa,L).[4]

Beta-adrenergic stimulation, for instance by isoproterenol, enhances automaticity by increasing cyclic AMP (cAMP) levels, which directly modulates the If current and promotes the phosphorylation and opening of L-type calcium channels.[5] this compound, as a beta-1 selective blocker, is expected to counteract these effects, thereby suppressing ventricular automaticity.

Data Presentation

The following tables summarize the expected quantitative effects of beta-adrenergic stimulation and subsequent inhibition by a cardioselective beta-blocker like this compound on key electrophysiological parameters in an in vitro Purkinje fiber model.

Table 1: Electrophysiological Effects of Isoproterenol on Purkinje Fiber Automaticity

ParameterBaseline+ Isoproterenol (1 µM)Expected Change
Spontaneous Beating Rate (beats/min)10-3040-80Increase
Maximum Diastolic Potential (mV)-80 to -90-75 to -85Depolarization
Action Potential Duration at 90% Repolarization (APD90, ms)300-400250-350Shortening
Phase 4 Slope (mV/s)5-1520-50Increase
If Current Density (pA/pF)VariableIncreasedIncrease
ICa,L Current Density (pA/pF)VariableIncreasedIncrease

Table 2: Expected Electrophysiological Effects of this compound on Isoproterenol-Stimulated Purkinje Fibers

Note: Direct quantitative data for this compound's effect on If and ICa,L in Purkinje fibers is limited. The data presented for these parameters are inferred from studies on other cardioselective beta-blockers like metoprolol and the known mechanisms of beta-blockade.

Parameter+ Isoproterenol (1 µM)+ this compound (10 µM)Expected Change from Isoproterenol
Spontaneous Beating Rate (beats/min)40-8015-35Decrease
Maximum Diastolic Potential (mV)-75 to -85-80 to -90Hyperpolarization
Action Potential Duration at 90% Repolarization (APD90, ms)250-350300-400Prolongation
Phase 4 Slope (mV/s)20-505-20Decrease
If Current Density (pA/pF)IncreasedReducedDecrease
ICa,L Current Density (pA/pF)IncreasedReduced to near baselineDecrease

Experimental Protocols

Protocol 1: Isolation of Cardiac Purkinje Fibers

This protocol describes the enzymatic isolation of single Purkinje cells suitable for electrophysiological recordings.

Materials:

  • Heart from a suitable animal model (e.g., rabbit, dog, or pig)

  • Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 glucose, 10 HEPES; pH 7.4 with NaOH

  • Ca2+-free Tyrode's solution

  • Enzyme solution: Ca2+-free Tyrode's solution containing collagenase type II (1-2 mg/mL) and protease type XIV (0.1-0.2 mg/mL)

  • Kraft-Brühe (KB) solution for cell storage

Procedure:

  • Excise the heart and place it in ice-cold Tyrode's solution.

  • Identify and dissect free-running Purkinje fiber strands from the endocardial surface of the ventricles.

  • Wash the isolated fibers in Ca2+-free Tyrode's solution for 5-10 minutes.

  • Transfer the fibers to the enzyme solution and incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is softened.

  • Gently triturate the digested tissue with a Pasteur pipette in fresh enzyme-free, low-Ca2+ solution to release single Purkinje cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cells to settle and resuspend them in KB solution for storage at 4°C.

Protocol 2: Induction of Ventricular Automaticity and Application of this compound

This protocol details the induction of spontaneous activity in isolated Purkinje fibers and the subsequent application of this compound.

Materials:

  • Isolated Purkinje fibers from Protocol 1

  • Patch-clamp setup with appropriate amplifiers and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH

  • Extracellular solution (Tyrode's solution)

  • Isoproterenol stock solution (1 mM in water)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Plate the isolated Purkinje fibers in a recording chamber on an inverted microscope.

  • Perfuse the chamber with Tyrode's solution at 35-37°C.

  • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • Record baseline spontaneous activity or the resting membrane potential.

  • To induce or enhance automaticity, perfuse the chamber with Tyrode's solution containing 1 µM isoproterenol.

  • Record the changes in spontaneous beating rate, maximum diastolic potential, action potential duration, and the slope of phase 4 diastolic depolarization.

  • After a stable recording in the presence of isoproterenol is achieved, co-perfuse with this compound at the desired concentration (e.g., 1-10 µM).

  • Record the effects of this compound on the isoproterenol-induced automaticity.

  • For voltage-clamp experiments to measure specific ion currents (If, ICa,L), use appropriate voltage protocols and ion channel blockers to isolate the current of interest.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Isoproterenol Isoproterenol Beta1_AR β1-Adrenergic Receptor Isoproterenol->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks AC Adenylyl Cyclase Beta1_AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to HCN_Channel HCN Channel (If) L_type_Ca_Channel L-type Ca2+ Channel (ICa,L) cAMP->HCN_Channel Directly activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates (activates)

Caption: Signaling pathway of beta-adrenergic modulation of ventricular automaticity.

Experimental_Workflow A Isolate Cardiac Purkinje Fibers B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline Electrophysiology B->C D Induce/Enhance Automaticity with Isoproterenol (1 µM) C->D E Record Electrophysiological Changes D->E F Apply this compound (e.g., 10 µM) E->F G Record Effects of This compound F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for assessing this compound's effect on automaticity.

Conclusion

This document provides a comprehensive guide for establishing and utilizing an in vitro model of ventricular automaticity to study the effects of this compound. The detailed protocols and expected quantitative outcomes will aid researchers in designing and interpreting experiments aimed at understanding the antiarrhythmic properties of this and other cardioselective beta-blockers. The provided diagrams offer a clear visualization of the underlying signaling pathways and the experimental process.

References

Application Notes and Protocols for High-Throughput Screening of Beta-Blockers Using Tolamolol as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tolamolol as a reference beta-blocker in high-throughput screening (HTS) campaigns aimed at identifying novel beta-adrenergic receptor antagonists. The protocols detailed below are optimized for accuracy, reproducibility, and scalability in a high-throughput format.

Introduction to this compound

This compound is a beta-adrenergic receptor antagonist, a class of drugs that block the effects of catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[1] While clinically investigated for conditions like angina pectoris, its well-defined pharmacological profile makes it a suitable control compound for in vitro screening assays.[2]

Principle of Beta-Blocker Screening Assays

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). When activated by an agonist (e.g., isoproterenol), the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Beta-blockers, such as this compound, antagonize this effect by competing with the agonist for binding to the receptor, thereby preventing the downstream increase in cAMP. HTS assays for beta-blockers are designed to quantify this inhibitory effect.

Signaling Pathway: Beta-Adrenergic Receptor

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention for beta-blockers like this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta_Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Beta_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Beta_Receptor Binds & Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP  Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Beta-Adrenergic Signaling Pathway

High-Throughput Screening Workflow

A typical HTS workflow for identifying beta-blockers involves several automated steps, from compound library screening to hit confirmation.

HTS_Workflow Start Start Compound_Library Compound Library (e.g., 100,000+ compounds) Start->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Primary Hits End End Hit_Identification->End Inactive Compounds Data_Analysis_2 Data Analysis (Curve Fitting, Potency) Dose_Response->Data_Analysis_2 Hit_Confirmation Hit Confirmation & Validation Data_Analysis_2->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Confirmed Hits Hit_Confirmation->End False Positives Lead_Optimization->End

References

Application Notes and Protocols for Using Tolamolol in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac function in a controlled environment, free from systemic neurohormonal influences.[1][2] This makes it an ideal model for investigating the direct effects of pharmacological agents on the heart.[3] Tolamolol is a cardioselective β1-adrenergic receptor antagonist.[4] These application notes provide a detailed protocol for utilizing the Langendorff apparatus to investigate the effects of this compound on cardiac function.

This compound exerts negative chronotropic (heart rate) and inotropic (contractility) effects by selectively blocking β1-adrenergic receptors in the heart.[5] In clinical settings, intravenous administration of this compound has been shown to significantly reduce heart rate and, to a lesser extent, myocardial contractility. The Langendorff preparation allows for a precise quantification of these effects on the isolated heart.

Signaling Pathway of this compound

This compound, as a β1-adrenergic receptor antagonist, competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-receptors on cardiomyocytes. This blockade disrupts the downstream signaling cascade that is normally initiated by agonist binding.

Diagram of the β1-Adrenergic Receptor Signaling Pathway and this compound Inhibition

cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) B1AR β1-Adrenergic Receptor Catecholamine->B1AR Binds & Activates This compound This compound (Antagonist) This compound->B1AR Binds & Blocks Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels (L-type) PKA->Calcium Phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Calcium->Ca_influx Contraction ↑ Myocardial Contractility Ca_influx->Contraction HeartRate ↑ Heart Rate Ca_influx->HeartRate

Caption: β1-Adrenergic signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

This protocol is adapted for a standard Langendorff system using a rodent (rat or guinea pig) heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water-jacketed organ bath)

  • Peristaltic pump or gravity-fed perfusion system

  • Physiological data acquisition system with transducers for pressure, heart rate, and temperature

  • Krebs-Henseleit buffer (KHB)

  • Surgical instruments

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • This compound stock solution

Experimental Workflow Diagram

A 1. Animal Anesthesia & Heparinization B 2. Thoracotomy & Heart Excision A->B C 3. Aortic Cannulation & Retrograde Perfusion B->C D 4. Stabilization Period (e.g., 20-30 min) C->D E 5. Baseline Data Recording D->E F 6. This compound Administration (Cumulative Doses) E->F G 7. Data Recording at each Dose F->G G->F Next Dose H 8. Washout Period G->H I 9. Post-Washout Data Recording H->I

Caption: General experimental workflow for assessing this compound in a Langendorff setup.

Procedure:

  • Prepare Krebs-Henseleit Buffer (KHB): The standard composition is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The buffer should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.

  • Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) and administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest metabolic activity.

  • Cannulation: Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus. Avoid introducing air bubbles into the coronary circulation.

  • Initiate Perfusion: Start retrograde perfusion with the oxygenated, warmed KHB at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.

  • Data Recording: Record baseline parameters including heart rate (HR), left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dtmax), and minimum rate of pressure development (-dP/dtmax).

Protocol for this compound Administration and Data Collection

Objective: To determine the dose-dependent effects of this compound on cardiac function.

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., distilled water or saline).

  • Baseline Recording: After the stabilization period, record baseline data for at least 10 minutes to ensure stability.

  • Cumulative Dosing: Introduce this compound into the perfusion buffer at increasing concentrations. A suggested starting range, based on in vivo human studies, would be 10⁻⁸ M to 10⁻⁵ M. Administer each concentration for a period of 10-15 minutes to allow for a steady-state effect to be reached before recording data.

  • Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.

  • Washout: After the highest concentration of this compound has been administered, switch back to the drug-free KHB for a washout period of 20-30 minutes to observe the reversibility of the drug's effects.

  • Post-Washout Recording: Record data after the washout period to assess the recovery of cardiac function.

Data Presentation

The quantitative effects of this compound on key cardiac parameters should be summarized for clear comparison. The following tables are based on expected outcomes from the known pharmacology of this compound.

Table 1: Hemodynamic Effects of this compound in the Isolated Perfused Heart

ParameterBaseline (Control)This compound (10⁻⁷ M)This compound (10⁻⁶ M)This compound (10⁻⁵ M)Washout
Heart Rate (beats/min) e.g., 280 ± 15↓↓↓↓↓↑ (Partial Recovery)
LVDP (mmHg) e.g., 100 ± 8↔ / ↓↓↓↑ (Partial Recovery)
+dP/dtmax (mmHg/s) e.g., 3500 ± 200↓↓↓↓↓↑ (Partial Recovery)
-dP/dtmax (mmHg/s) e.g., -2500 ± 150↓↓↓↓↓↑ (Partial Recovery)
Coronary Flow (ml/min) e.g., 15 ± 2

Arrow indicators (↓, ↑, ↔) represent the expected direction of change: decrease, increase, or no significant change, respectively. The number of arrows indicates the expected magnitude of the effect.

Table 2: Electrophysiological Effects of this compound (Based on Clinical Data)

ParameterExpected EffectReference
Sinus Cycle Length Prolongation
AV Nodal Conduction Time Prolongation
AV Nodal Effective Refractory Period Prolongation
His-Purkinje Conduction Time No significant effect

Conclusion

The isolated Langendorff heart perfusion model provides a robust and reproducible method for characterizing the direct cardiac effects of this compound. By following these protocols, researchers can obtain valuable data on the dose-dependent negative chronotropic and inotropic properties of this cardioselective β1-adrenergic antagonist. This information is crucial for preclinical drug development and for a deeper understanding of the pharmacology of β-blockers.

References

Application Notes and Protocols: Determining the Optimal Dosage of Tolamolol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolamolol is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] Its mechanism of action involves blocking the effects of catecholamines at beta-adrenergic receptors.[4] With growing interest in drug repurposing, the effects of beta-blockers on various cellular processes beyond their primary therapeutic targets are being investigated, including potential applications in cancer research where beta-adrenergic signaling can influence tumor growth and proliferation.[5]

The determination of an appropriate dosage is a critical first step in any in-vitro study to ensure reproducible and meaningful results. An excessively high concentration can lead to non-specific cytotoxic effects, while a concentration that is too low may not elicit a measurable response. This document provides a detailed protocol for determining the optimal dosage of this compound in cell culture experiments, focusing on the half-maximal inhibitory concentration (IC50) as a key parameter. The described methodologies are broadly applicable to various adherent cell lines and can be adapted for specific research questions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for preparing stock solutions and understanding the compound's behavior in aqueous culture media.

PropertyValueReference
Molecular FormulaC19H24N2O4
Molar Mass344.411 g/mol
IUPAC Name4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide
CAS Number38103-61-6

Table 1: Physicochemical Properties of this compound

Experimental Workflow for Dosage Determination

The overall workflow for determining the optimal this compound dosage involves a preliminary range-finding experiment followed by a more detailed dose-response assay to calculate the IC50 value. This systematic approach ensures efficiency and accuracy in identifying the relevant concentration range for subsequent mechanistic studies.

experimental_workflow Experimental Workflow for this compound Dosage Determination cluster_prep Preparation cluster_range_finding Range-Finding Assay cluster_dose_response Definitive Dose-Response Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select and maintain cell line) seed_cells_range Seed Cells in 96-well Plate cell_culture->seed_cells_range seed_cells_dose Seed Cells in 96-well Plate cell_culture->seed_cells_dose stock_solution This compound Stock Solution Preparation treat_wide_range Treat with a Broad Range of this compound Concentrations stock_solution->treat_wide_range treat_narrow_range Treat with a Narrow Range of this compound Concentrations stock_solution->treat_narrow_range seed_cells_range->treat_wide_range incubate_range Incubate for 24-72h treat_wide_range->incubate_range viability_assay_range Perform Viability Assay (e.g., MTT) incubate_range->viability_assay_range estimate_ic50 Estimate Approximate IC50 Range viability_assay_range->estimate_ic50 estimate_ic50->treat_narrow_range Inform concentration selection seed_cells_dose->treat_narrow_range incubate_dose Incubate for 24-72h treat_narrow_range->incubate_dose viability_assay_dose Perform Viability Assay (e.g., MTT) incubate_dose->viability_assay_dose data_collection Measure Absorbance/ Fluorescence viability_assay_dose->data_collection calculate_inhibition Calculate Percent Inhibition data_collection->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: A flowchart illustrating the key steps in determining the optimal dosage of this compound for cell culture experiments.

Materials and Reagents

  • This compound (CAS: 38103-61-6)

  • Selected adherent cell line (e.g., A549, H1299, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.

Preliminary Range-Finding Assay

This initial experiment aims to identify a broad concentration range of this compound that affects cell viability. This helps in narrowing down the concentrations for the definitive dose-response assay.

  • Cell Seeding:

    • Culture the selected cell line to approximately 80-90% confluency.

    • Harvest the cells using trypsinization and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of broad, logarithmically spaced dilutions of the this compound stock solution in complete culture medium. A suggested range is provided in Table 2.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation and Viability Assessment:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

    • After incubation, assess cell viability using a suitable method, such as the MTT assay.

Concentration (µM)
1000
100
10
1
0.1
0.01
0 (Vehicle Control)

Table 2: Suggested Concentrations for Preliminary Range-Finding Assay

Definitive Dose-Response Assay

Based on the results of the range-finding assay, a more detailed experiment with a narrower range of concentrations is performed to accurately determine the IC50 value.

  • Cell Seeding: Follow the same procedure as in the preliminary range-finding assay.

  • Drug Treatment:

    • Prepare a series of 8-12 concentrations of this compound in complete culture medium, bracketing the estimated IC50 from the preliminary assay. A semi-logarithmic dilution series is recommended.

    • For example, if the range-finding assay indicated an effect between 10 µM and 100 µM, the definitive assay could include concentrations such as 10, 20, 40, 60, 80, 100, 120, and 150 µM.

    • Include vehicle and no-treatment controls.

    • Treat the cells as described previously.

  • Incubation and Viability Assessment:

    • Incubate the plate for the same duration as the preliminary assay.

    • Perform the MTT assay or another chosen viability assay.

MTT Assay Protocol
  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • At the end of the drug incubation period, add 20 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

The data obtained from the dose-response assay is used to calculate the percent inhibition of cell viability at each this compound concentration and subsequently determine the IC50 value.

data_analysis_workflow Data Analysis Workflow for IC50 Determination cluster_input Input Data cluster_calculation Calculation Steps cluster_graphing Graphical Analysis cluster_output Output absorbance_data Absorbance Readings (490 nm) normalize_data Normalize to Vehicle Control absorbance_data->normalize_data calculate_inhibition Calculate % Inhibition: (1 - (Abs_treated / Abs_control)) * 100 normalize_data->calculate_inhibition log_transform Log-transform this compound Concentrations calculate_inhibition->log_transform plot_curve Plot % Inhibition vs. Log(Concentration) log_transform->plot_curve nonlinear_regression Perform Non-linear Regression (Sigmoidal Dose-Response) plot_curve->nonlinear_regression determine_ic50 Determine IC50 Value nonlinear_regression->determine_ic50

Caption: A flowchart detailing the data analysis process for determining the IC50 value of this compound.

  • Calculate Percent Inhibition:

    • Average the absorbance readings for the replicate wells of each concentration.

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = (1 - (Absorbance_treated / Absorbance_control)) * 100

  • Plot Dose-Response Curve:

    • Plot the percent inhibition on the y-axis against the logarithm of the this compound concentration on the x-axis.

  • Determine IC50:

    • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis on the dose-response curve.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Presentation of Results

The determined IC50 values should be presented in a clear and concise table, including the cell line used and the duration of treatment.

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., A54948Insert Value
e.g., H129948Insert Value
e.g., MDA-MB-23172Insert Value

Table 3: IC50 Values of this compound in Different Cell Lines (Example Data)

Potential Signaling Pathways Modulated by this compound

As a beta-adrenergic receptor antagonist, this compound is expected to primarily interfere with signaling pathways downstream of these receptors. In various cell types, particularly cancer cells, beta-adrenergic signaling has been shown to modulate pathways involved in proliferation, survival, and migration. One such prominent pathway is the ERK/COX-2 signaling cascade. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.

signaling_pathway Potential Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response beta_receptor β-Adrenergic Receptor g_protein G Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka erk ERK pka->erk creb CREB erk->creb cox2_gene COX-2 Gene creb->cox2_gene Transcription proliferation Proliferation cox2_gene->proliferation survival Survival cox2_gene->survival catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta_receptor Activates This compound This compound This compound->beta_receptor Inhibits

Caption: A simplified diagram of the β-adrenergic/ERK/COX-2 signaling pathway and the inhibitory role of this compound.

Troubleshooting

  • High variability between replicate wells: This could be due to inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. Ensure thorough cell mixing before seeding and avoid using the outermost wells.

  • No observable effect on cell viability: The concentration range may be too low. Perform a broader range-finding assay with higher concentrations. Alternatively, the chosen cell line may not be sensitive to this compound, or the incubation time may be too short.

  • 100% cell death at all concentrations: The concentration range is too high. A new range-finding assay with much lower concentrations is required.

  • Inconsistent results between experiments: Ensure that the cell passage number, confluency at the time of seeding, and all reagent concentrations are kept consistent.

Conclusion

This document provides a comprehensive set of protocols for the systematic determination of the optimal dosage of this compound for in-vitro cell culture experiments. By following the outlined workflow, from preliminary range-finding to definitive dose-response analysis, researchers can reliably establish the IC50 value of this compound in their specific cell line of interest. This foundational data is essential for designing subsequent experiments to elucidate the molecular mechanisms of this compound's action and to explore its potential therapeutic applications beyond its current clinical use. The provided diagrams and tables offer a clear framework for experimental design and data presentation, ensuring robustness and reproducibility in research findings.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Estimation of Tolamolol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and efficient High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative estimation of Tolamolol in human plasma. This compound, a beta-adrenergic blocker, requires precise analytical methods for its determination in biological matrices to support pharmacokinetic and toxicological studies. This document provides a comprehensive protocol covering plasma sample preparation, chromatographic separation, and densitometric quantification. The described method is based on established principles of bioanalytical HPTLC and offers a reliable and cost-effective alternative to more complex analytical techniques. While specific performance data for this compound is not provided, this note establishes a robust framework for method development and validation.

Introduction

This compound is a cardioselective beta-blocker previously investigated for the management of cardiovascular disorders. Accurate measurement of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Thin-layer chromatography, particularly its high-performance variant, offers a simple, rapid, and versatile platform for the analysis of drugs in biological fluids. This method involves the extraction of the analyte from the plasma matrix, followed by chromatographic separation on a high-resolution HPTLC plate and subsequent quantification using a densitometer.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity > 99%)

  • Solvents (HPLC Grade): Methanol, Chloroform, Ammonia, Acetonitrile, Ethyl Acetate

  • Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (20 cm x 10 cm, 250 µm thickness)

  • Human Plasma: Drug-free, collected in tubes containing an appropriate anticoagulant.[1]

Instrumentation
  • HPTLC Applicator (e.g., Camag Linomat 5)

  • HPTLC Twin-Trough Chamber

  • HPTLC Scanner (Densitometer) with a suitable light source

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 1.0 mL of human plasma into a centrifuge tube.

  • Spike with the appropriate volume of this compound working standard solution to prepare calibration curve standards and quality control samples.

  • Add 2.0 mL of a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample.[2][3]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated proteins.[1][3]

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol. This solution is now ready for application to the HPTLC plate.

Chromatographic Conditions
  • Stationary Phase: HPTLC Silica Gel 60 F254 plates.

  • Mobile Phase: A suitable mobile phase for beta-blockers is a mixture of Chloroform: Methanol: Ammonia. A starting ratio to consider for optimization would be 9:1:0.5 (v/v/v). For other beta-blockers, a mobile phase of ethyl acetate-acetone-ammonia (5:4:1) has also been utilized.

  • Application: Apply 10 µL of the reconstituted sample extract and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance should be approximately 80 mm.

  • Drying: After development, air-dry the plate.

Densitometric Analysis
  • Detection Wavelength: Scan the developed and dried plate using a densitometer. While the specific UV absorbance maximum for this compound needs to be determined, a wavelength of around 239 nm has been used for other beta-blockers like metoprolol.

  • Quantification: The peak area of the this compound spot is recorded. A calibration curve is constructed by plotting the peak area against the corresponding concentration of the applied standards. The concentration of this compound in the unknown plasma samples is then determined from this calibration curve.

Method Validation Parameters (Hypothetical Data)

For any new bioanalytical method, validation is crucial. The following parameters should be assessed, and the table below provides hypothetical acceptance criteria based on typical HPTLC methods for drugs in plasma.

ParameterSpecificationHypothetical Value
Linearity Range Correlation coefficient (r²) > 0.99100 - 1000 ng/spot
Recovery 85 - 115%92.5%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:120 ng/spot
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:160 ng/spot
Specificity No interference from endogenous plasma componentsSelectivity confirmed

Visualizations

Experimental Workflow

G cluster_sample_prep Plasma Sample Preparation cluster_hptlc HPTLC Analysis cluster_quantification Quantification Plasma 1. Human Plasma Sample Spike 2. Spike with this compound Standard Plasma->Spike Precipitate 3. Add Methanol (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge at 4000 rpm Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Methanol Evaporate->Reconstitute Apply 9. Apply Sample to HPTLC Plate Reconstitute->Apply Develop 10. Develop Plate in Mobile Phase Apply->Develop Dry 11. Air Dry the Plate Develop->Dry Scan 12. Densitometric Scanning Dry->Scan Analyze 13. Peak Area Analysis Scan->Analyze Calculate 14. Calculate Concentration Analyze->Calculate

Caption: Workflow for this compound Estimation in Plasma.

Logical Relationship of Method Validation

G Method Validated HPTLC Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key Parameters for Method Validation.

Conclusion

The HPTLC method outlined in this application note provides a robust framework for the quantitative determination of this compound in human plasma. The protocol is straightforward, employing common laboratory equipment and reagents. While the specific chromatographic conditions and validation parameters for this compound need to be experimentally determined and optimized, the provided methodology, based on established techniques for similar beta-blockers, serves as a comprehensive starting point for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Tolamolol Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tolamolol, a beta-adrenergic receptor antagonist, in preclinical animal models of hypertension. Due to the limited availability of published data on this compound in hypertensive animal models, this document presents generalized protocols and expected outcomes based on studies with other beta-blockers in similar models.

Introduction to this compound and its Mechanism of Action

This compound is a beta-adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at the beta-adrenergic receptors, particularly the beta-1 receptors found in cardiac tissue. This blockade results in a decrease in heart rate and myocardial contractility, leading to a reduction in cardiac output and subsequently, blood pressure.[2][3][4] this compound has been investigated for its antihypertensive effects in humans, where it has been shown to significantly decrease systolic and diastolic blood pressure.[5] The investigation of this compound in animal models of hypertension is a critical step in elucidating its preclinical efficacy and safety profile.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1 Adrenergic Receptor Binds to G-Protein G-Protein Beta-1 Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Increased Intracellular Calcium Increased Intracellular Calcium Calcium Channels->Increased Intracellular Calcium Increases Ca2+ influx Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Calcium->Increased Heart Rate & Contractility Leads to This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks

Beta-Adrenergic Receptor Signaling Pathway and this compound's Point of Intervention.

Animal Models of Hypertension

The selection of an appropriate animal model is crucial for the evaluation of antihypertensive agents. Commonly used models include:

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs. The hypertension in SHRs develops spontaneously and shares many characteristics with human essential hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of mineralocorticoid-induced, salt-dependent hypertension. It is induced by the administration of DOCA and a high-salt diet.

  • Renal Hypertensive Models: These models, such as the two-kidney, one-clip (2K1C) model, induce hypertension through renal artery stenosis, which activates the renin-angiotensin-aldosterone system (RAAS).

Experimental Protocols

The following are generalized protocols for the administration of this compound in animal models of hypertension.

General Experimental Workflow

A Animal Acclimatization (1-2 weeks) B Induction of Hypertension (e.g., DOCA-salt, 2K1C) or use of SHRs A->B C Baseline Blood Pressure & Heart Rate Measurement B->C D Randomization into Treatment Groups (Vehicle, this compound doses) C->D E Chronic this compound Administration (e.g., oral gavage, osmotic mini-pumps) D->E F Regular Monitoring of Blood Pressure & Heart Rate E->F G Terminal Procedures (Blood & tissue collection for analysis) F->G

Generalized workflow for testing this compound in hypertensive animal models.
Protocol for this compound Administration in Spontaneously Hypertensive Rats (SHR)

  • Animal Selection: Use male or female SHRs, typically 12-16 weeks of age, when hypertension is well-established. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Housing and Diet: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

  • Baseline Measurements: Acclimatize the rats to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method or telemetry.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Administer this compound orally via gavage once or twice daily. The dosage will depend on the study design, but a starting point could be in the range of 10-100 mg/kg/day, based on studies with other beta-blockers.

  • Monitoring:

    • Measure SBP, DBP, and HR at regular intervals (e.g., daily or weekly) at the same time of day to minimize diurnal variations.

    • Monitor body weight and general health of the animals throughout the study.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

Protocol for this compound Administration in DOCA-Salt Hypertensive Rats
  • Animal Selection: Use young adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing approximately 180-200g.

  • Induction of Hypertension:

    • Perform a unilateral nephrectomy under appropriate anesthesia.

    • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.

    • Replace drinking water with 1% NaCl solution.

    • Hypertension typically develops over 3-4 weeks.

  • Baseline and Treatment: Follow steps 3-6 as described in the SHR protocol.

Hypothetical Data Presentation

The following tables present hypothetical data that might be expected from a study of this compound in an animal model of hypertension. These are for illustrative purposes only.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in SHRs after 4 Weeks of Treatment

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)SBP after 4 Weeks (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5190 ± 6+5 ± 2
This compound10184 ± 6175 ± 5-9 ± 3
This compound30186 ± 5162 ± 7-24 ± 4
This compound100185 ± 7145 ± 6-40 ± 5

Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound (30 mg/kg/day) on Cardiovascular Parameters in SHRs

ParameterVehicle ControlThis compound (30 mg/kg/day)
Systolic Blood Pressure (mmHg)
Baseline186 ± 5185 ± 6
Week 4191 ± 6160 ± 5
Diastolic Blood Pressure (mmHg)
Baseline125 ± 4124 ± 5
Week 4130 ± 5105 ± 4
Heart Rate (beats/min)
Baseline380 ± 10378 ± 12
Week 4375 ± 11320 ± 9*

p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Concluding Remarks

The protocols and hypothetical data presented in these application notes provide a framework for the preclinical evaluation of this compound in animal models of hypertension. Researchers should optimize these protocols based on their specific experimental objectives and institutional guidelines for animal care and use. The successful application of these models will be instrumental in characterizing the antihypertensive profile of this compound and its potential for clinical development.

References

Troubleshooting & Optimization

Troubleshooting Tolamolol insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with Tolamolol insolubility in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: When encountering solubility issues with this compound, it's crucial to systematically assess your experimental conditions. Initially, confirm the accuracy of your measurements and the purity of the compound. Subsequently, consider incremental adjustments to the solvent conditions. Gentle heating and agitation can often improve dissolution kinetics. If these initial steps are unsuccessful, a more systematic approach to formulation development, as outlined in the troubleshooting guides, will be necessary.

Q2: What are the general physicochemical properties of this compound that might contribute to its poor aqueous solubility?

A2: this compound is a beta-adrenergic receptor antagonist.[1] Like many beta-blockers, its solubility can be influenced by its lipophilicity.[2][3] The molecular structure of this compound (C19H24N2O4)[4][5] suggests a degree of hydrophobicity that can limit its dissolution in purely aqueous media. The solubility of beta-blockers can vary widely, with some being highly water-soluble and others having low solubility.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for initial stock solutions, using a small amount of a water-miscible organic co-solvent is a common and effective strategy. Solvents such as DMSO, ethanol, or propylene glycol can be used to create a concentrated stock that can then be diluted into your aqueous experimental medium. However, it is critical to consider the final concentration of the organic solvent in your assay, as it may impact cellular viability or other experimental parameters.

Q4: How does pH affect the solubility of this compound?

A4: As a weak base, the solubility of this compound is expected to be pH-dependent. In acidic solutions (lower pH), the amine functional groups in the this compound molecule will become protonated, increasing its polarity and enhancing its solubility in water. Conversely, in neutral or basic solutions, the compound will be less charged and likely less soluble. Adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) can be a straightforward method to improve solubility.

Q5: Are there more advanced techniques to improve this compound solubility for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not permissible, more advanced formulation strategies are often required. These can include complexation with cyclodextrins, the formation of solid dispersions, or the use of nano-suspensions. These techniques aim to improve both the solubility and the bioavailability of the drug.

Troubleshooting Guides

Issue: this compound Precipitates Upon Dilution of a Concentrated Stock Solution

This common issue arises when a drug dissolved in a high concentration of an organic co-solvent is diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Decrease Stock Concentration A->B Try C Increase Co-solvent in Final Solution A->C Try D Adjust pH of Aqueous Buffer A->D Try B->C F Resolution B->F If successful C->D C->F If successful E Consider Advanced Formulation D->E If precipitation persists D->F If successful

Caption: Workflow for addressing this compound precipitation.

Experimental Protocols

This protocol details a method for determining the effect of pH on this compound solubility.

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH).

  • Add excess this compound: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved this compound.

  • Quantify dissolved this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • Analyze data: Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

This protocol outlines a procedure to enhance this compound solubility using a water-miscible organic co-solvent.

  • Select co-solvents: Choose common, biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.

  • Prepare co-solvent mixtures: Create a range of co-solvent concentrations in an aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Following the steps outlined in Protocol 1 (steps 2-5), determine the saturation solubility of this compound in each co-solvent mixture.

  • Data analysis: Plot the solubility of this compound against the percentage of the co-solvent to determine the most effective co-solvent and its optimal concentration.

Data Presentation

Table 1: Hypothetical Solubility of this compound at Different pH Values

pHBuffer SystemThis compound Solubility (µg/mL)
4.0Acetate550
5.0Acetate275
6.0Phosphate80
7.0Phosphate15
7.4Phosphate10

Table 2: Hypothetical Solubility of this compound in Various Co-Solvent Systems

Co-SolventConcentration (% v/v)This compound Solubility (µg/mL)
None (Water)012
Ethanol10150
Ethanol20400
Propylene Glycol10120
Propylene Glycol20350
PEG 40010180
PEG 40020500

Advanced Solubility Enhancement Strategies

For challenging formulations, particularly those intended for in vivo use, more advanced techniques may be necessary.

Signaling Pathway of Solubility Enhancement Techniques:

G cluster_1 Advanced Solubility Enhancement A Poorly Soluble this compound B Physical Modification A->B C Chemical Modification A->C D Particle Size Reduction (Micronization, Nanosuspension) B->D E Solid Dispersion B->E F Complexation (e.g., with Cyclodextrins) C->F G Salt Formation C->G H Enhanced Aqueous Solubility D->H E->H F->H G->H

Caption: Overview of advanced solubility enhancement strategies.

These advanced methods generally require specialized equipment and formulation expertise. Collaboration with a formulation development specialist is recommended when pursuing these approaches.

References

Technical Support Center: Identifying and Mitigating Tolamolol Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Tolamolol. Given the limited publicly available data on this compound's specific off-target profile, this guide focuses on established methodologies for characterizing off-target interactions of beta-adrenergic antagonists and provides a framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a beta-adrenergic receptor antagonist with cardioselectivity, meaning it primarily targets β1-adrenergic receptors in the heart.[1][2] This action leads to a reduction in heart rate and blood pressure.[1][3] Its cardioselectivity is dose-dependent.[2]

Q2: What are potential off-target effects of beta-blockers like this compound?

While this compound is designed to be cardioselective, at higher concentrations or due to individual patient variability, it may interact with other receptors or cellular targets. Potential off-target effects of beta-blockers can include:

  • β2-Adrenergic Receptor Blockade: This is the most common "off-target" effect for cardioselective beta-blockers, especially at higher doses. It can lead to bronchoconstriction in susceptible individuals.

  • Interaction with other G-Protein Coupled Receptors (GPCRs): Beta-blockers have been reported to interact with other GPCRs, such as serotonin or dopamine receptors, although this is less common and compound-specific.

  • Kinase Inhibition: Some small molecule drugs can inhibit protein kinases, leading to a variety of cellular effects. While not a primary characteristic of beta-blockers, it is a potential off-target liability to consider for any small molecule.

  • Ion Channel Modulation: Effects on cardiac ion channels (e.g., hERG) are a critical safety concern for many cardiovascular drugs and should be investigated.

Q3: My cells treated with this compound are showing an unexpected phenotype. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common challenge in drug research. To investigate a potential off-target effect of this compound, a systematic approach is recommended:

  • Confirm On-Target Engagement: First, ensure that this compound is engaging its intended target (β1-adrenergic receptor) in your experimental system. This can be done using techniques like a cellular thermal shift assay (CETSA).

  • Dose-Response Relationship: Characterize the dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the potency (EC50 or IC50 values) may suggest an off-target effect is responsible for the unexpected phenotype at higher concentrations.

  • Use a Structurally Unrelated β1-Blocker: Treat your cells with a different, structurally distinct β1-adrenergic antagonist. If the unexpected phenotype is not observed with this control compound, it increases the likelihood that the phenotype is due to an off-target effect of this compound.

  • Target Knockdown/Knockout: If you have a hypothesis about a potential off-target, you can use techniques like siRNA or CRISPR/Cas9 to reduce the expression of that target. If the unexpected phenotype is diminished or absent in the knockdown/knockout cells upon this compound treatment, it provides strong evidence for that specific off-target interaction.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed
Potential Cause Troubleshooting Step
Off-Target Binding 1. Perform a broad off-target screening panel: Utilize commercially available services that screen compounds against a wide range of receptors, ion channels, and kinases. 2. Conduct a Cellular Thermal Shift Assay (CETSA): To identify direct binding partners of this compound in a cellular context. 3. Employ chemical proteomics: Use affinity-based probes to pull down binding partners of this compound from cell lysates for identification by mass spectrometry.
Indirect Effect of On-Target Inhibition 1. Pathway Analysis: Map the signaling pathway downstream of the β1-adrenergic receptor. The observed phenotype may be a secondary consequence of modulating this pathway. 2. Rescue Experiment: Attempt to rescue the phenotype by activating downstream effectors of the β1-adrenergic pathway.
Compound Impurity 1. Verify Compound Purity: Use analytical techniques like HPLC-MS to confirm the purity of your this compound sample. 2. Source from a Different Vendor: If possible, obtain this compound from an alternative supplier to rule out batch-specific impurities.
Issue 2: Inconsistent Results in In Vitro Assays
Potential Cause Troubleshooting Step
Assay Variability 1. Optimize Assay Conditions: Ensure consistent cell passage number, confluency, and reagent concentrations. 2. Include Proper Controls: Always include positive and negative controls in your experiments. For binding assays, this includes a known ligand for the target and a vehicle control.
Ligand Degradation 1. Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Fresh Solutions: Prepare fresh working solutions of this compound for each experiment.
Cell Line Instability 1. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated. 2. Monitor Phenotype: Routinely check for phenotypic changes in your cell lines that could indicate genetic drift.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing either β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-selective beta-blocker like propranolol).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorKi (nM)
This compoundβ1-adrenergicExperimental Value
This compoundβ2-adrenergicExperimental Value
Propranolol (Control)β1-adrenergicReference Value
Propranolol (Control)β2-adrenergicReference Value
In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the potential of this compound to inhibit a panel of protein kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution.

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates or other method for separating phosphorylated substrate.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or a vehicle control (e.g., DMSO).

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetThis compound IC50 (µM)
Kinase 1Experimental Value
Kinase 2Experimental Value
...Experimental Value
Staurosporine (Control)Reference Value
Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to its target protein(s) in intact cells.

Materials:

  • Cultured cells expressing the target protein(s).

  • This compound stock solution.

  • Cell culture medium and supplements.

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating cells (e.g., PCR thermocycler).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents and equipment.

  • Primary antibody specific to the target protein.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with PBS to remove excess compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the protein concentration in the supernatant.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • The presence of a band at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon binding.

Visualizations

G On-Target Signaling Pathway of this compound (β1-Adrenergic Receptor) This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Inhibits G_alpha_s Gαs Beta1_AR->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates (Inhibition leads to less phosphorylation) Heart_Rate Decreased Heart Rate PKA->Heart_Rate Modulates ion channels Cardiac_Contraction Decreased Cardiac Contraction Calcium_Channels->Cardiac_Contraction Reduced Ca²⁺ influx

Caption: On-target signaling pathway of this compound at the β1-adrenergic receptor.

G Experimental Workflow for Identifying Off-Target Effects Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Dose_Response Dose-Response Analysis (On-target vs. Phenotype) Confirm_On_Target->Dose_Response Control_Compound Test Structurally Unrelated β1-Blocker Dose_Response->Control_Compound Off_Target_Screening Broad Off-Target Screening Panel Control_Compound->Off_Target_Screening Hypothesis Formulate Off-Target Hypothesis Off_Target_Screening->Hypothesis Hypothesis->Off_Target_Screening No, refine Validation Validate Hypothesis (e.g., siRNA/CRISPR) Hypothesis->Validation Yes Conclusion Identify Off-Target Validation->Conclusion

Caption: A logical workflow for investigating potential off-target effects.

G Troubleshooting Logic for Inconsistent In Vitro Results Start Inconsistent Results Check_Assay_Conditions Review Assay Conditions & Controls Start->Check_Assay_Conditions Problem_Identified Problem_Identified Check_Assay_Conditions->Problem_Identified Issue Found? Check_Compound Verify Compound Purity & Stability Check_Cells Authenticate & Monitor Cell Line Check_Compound->Check_Cells No Check_Compound->Problem_Identified Issue Found? Check_Cells->Start No, Re-evaluate Check_Cells->Problem_Identified Issue Found? Consistent_Results Consistent Results Achieved Problem_Identified->Check_Compound No Problem_Identified->Consistent_Results Yes

Caption: A troubleshooting decision tree for inconsistent experimental outcomes.

References

Technical Support Center: Tolamolol Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tolamolol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in long-term cell culture experiments. Below are troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of epinephrine and norepinephrine to β-adrenergic receptors, thereby inhibiting downstream signaling pathways.[3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound should be dissolved in an appropriate solvent such as DMSO to prepare a concentrated stock solution. To minimize degradation, it is advisable to prepare small, single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.[4] Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound.[5]

Q3: How should I prepare working concentrations of this compound in cell culture media?

A3: To prepare the working concentration, dilute the DMSO stock solution directly into your pre-warmed (37°C) cell culture medium. It is critical to ensure the final DMSO concentration is not toxic to your specific cell line, typically below 0.5%. Thoroughly mix the solution to ensure homogeneity before adding it to your cells.

Q4: What are the primary factors that can influence the stability of this compound in cell culture media?

A4: Several factors can affect the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis of compounds.

  • Media Components: Components in the media, such as amino acids, vitamins, and metal ions, can interact with and potentially degrade the compound.

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.

  • Temperature: The standard incubator temperature of 37°C can accelerate the degradation of some compounds.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture experiments with this compound.

Issue Potential Cause Recommended Solution
Decreased drug efficacy in experiments lasting several days or weeks. 1. Compound Degradation: this compound may be degrading in the aqueous culture medium at 37°C.2. Cellular Metabolism: Cells may be metabolizing this compound into less active forms.3. Binding to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks.1. Increase Media Change Frequency: Replace the media with freshly prepared this compound every 24-48 hours.2. Assess Drug Concentration: Use analytical methods like HPLC to measure the concentration of this compound in the culture supernatant over time.3. Use Low-Binding Plates: Consider using low-adsorption plasticware for your experiments.
High variability in experimental results. 1. Inconsistent Drug Concentration: Incomplete dissolution or precipitation of this compound when diluting into media.2. Inconsistent Cell Health: Long-term culture can lead to changes in cell physiology.1. Ensure Complete Solubilization: After diluting the DMSO stock into the media, vortex or invert the tube gently to ensure a homogenous solution. Visually inspect for any precipitate.2. Monitor Cell Health: Regularly monitor cell morphology and viability. Ensure that the final DMSO concentration is well-tolerated.
Unexpected changes in cell morphology or viability. 1. Toxicity of Degradation Products: Degradation products of this compound may be more toxic than the parent compound.2. Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.1. Characterize Degradation Products: If possible, use LC-MS/MS to identify potential degradation products.2. Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.

1. Preparation of Incubation Medium:

  • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
  • Pre-warm the medium to 37°C.

2. Incubation:

  • Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is <0.5%.
  • Incubate the medium at 37°C in a cell culture incubator (with 5% CO₂).
  • Include a control with this compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.

3. Sample Collection:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
  • Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

4. Sample Analysis:

  • Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method such as HPLC or LC-MS/MS.
  • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

Signaling Pathway

Tolamolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenergic\nLigand Adrenergic Ligand Beta_AR β-Adrenergic Receptor Adrenergic\nLigand->Beta_AR This compound This compound This compound->Beta_AR Inhibition G_Protein G Protein (Gs) Beta_AR->G_Protein AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., increased heart rate, glycogenolysis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: this compound inhibits the β-adrenergic signaling pathway.

Experimental Workflow

Stability_Workflow prep_media Prepare Cell Culture Medium (e.g., DMEM + 10% FBS) spike Spike Medium with this compound (from DMSO stock) prep_media->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect_samples quench Quench Degradation (e.g., with Acetonitrile) collect_samples->quench store Store Samples at -80°C quench->store analysis Analyze this compound Concentration (HPLC or LC-MS/MS) store->analysis plot Plot % Remaining vs. Time analysis->plot determine_stability Determine Stability Profile plot->determine_stability

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Tolamolol Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the intrinsic fluorescence (autofluorescence) of Tolamolol in various imaging assays. Our goal is to help you mitigate the challenges posed by this compound's autofluorescence, ensuring accurate and reliable experimental outcomes.

Troubleshooting Guide

Autofluorescence from this compound can interfere with the detection of specific fluorescent signals in your experiments. This guide provides a structured approach to identifying and resolving common issues.

ProblemProbable Cause(s)Recommended Solution(s)
High background fluorescence across the entire image Intrinsic fluorescence of this compound.1. Characterize this compound's Spectrum: Determine the excitation and emission spectra of this compound under your experimental conditions. 2. Select Appropriate Fluorophores: Choose dyes with emission spectra that are well-separated from this compound's autofluorescence, preferably in the far-red or near-infrared range.[1][2][3] 3. Spectral Unmixing: If your imaging system has a spectral detector, use linear unmixing algorithms to computationally separate the this compound autofluorescence from your specific signal.[4][5] 4. Time-Resolved Fluorescence Microscopy (TRFM): If the fluorescence lifetime of your probe is significantly different from that of this compound, use TRFM to gate out the early autofluorescence signal.
Weak specific signal compared to background The signal from your fluorescent probe is being masked by this compound's autofluorescence.1. Increase Probe Brightness: Use brighter fluorophores to improve the signal-to-noise ratio. 2. Optimize Staining Protocol: Titrate your fluorescently labeled reagents to find the optimal concentration that maximizes specific signal while minimizing background. 3. Signal Amplification: Employ signal amplification techniques, such as tyramide signal amplification (TSA), if compatible with your assay.
False-positive signals Autofluorescence of this compound is being incorrectly identified as a specific signal.1. Include Proper Controls: Always include an unstained sample treated with this compound to determine the baseline autofluorescence. 2. Sequential Imaging: Acquire an image of the this compound autofluorescence before applying your fluorescent probe, and then use this image for background subtraction. 3. Photobleaching: Pre-expose the sample to high-intensity light to bleach the autofluorescence before imaging your specific probe.
Difficulty in quantifying the specific signal Inaccurate signal measurement due to the contribution of this compound's autofluorescence.1. Image Subtraction: Use image analysis software to subtract the autofluorescence signal (from a control sample) from your experimental image. 2. Region of Interest (ROI) Analysis: If the autofluorescence is localized, define ROIs in areas without specific staining to measure and subtract the background.
Autofluorescence varies between samples Inconsistent sample preparation or this compound concentration.1. Standardize Protocols: Ensure consistent fixation, permeabilization, and washing steps for all samples. 2. Control this compound Concentration: Maintain a consistent concentration of this compound across all experimental and control samples.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with this compound?

A1: Autofluorescence is the natural tendency of certain molecules, like this compound, to emit light upon excitation. This becomes a challenge in fluorescence-based imaging assays because the autofluorescence signal can overlap with and obscure the signal from your specific fluorescent probes, leading to a poor signal-to-noise ratio, false positives, and inaccurate quantification.

Q2: I don't have access to the specific fluorescence spectrum of this compound. How can I proceed?

A2: While specific data for this compound may be limited, you can start by looking at related beta-blockers. For instance, atenolol and bisoprolol show excitation maxima around 225 nm and 275 nm, with an emission maximum near 300 nm. Metoprolol also exhibits fluorescence. The most direct approach is to characterize the autofluorescence of this compound in your specific experimental setup using a spectral scanner on a confocal microscope.

Q3: What are the first steps I should take to minimize this compound's autofluorescence?

A3: Start by optimizing your experimental design. Select fluorophores with emission wavelengths in the red or far-red regions of the spectrum, as endogenous autofluorescence is typically lower in these ranges. Also, ensure you have the correct controls, including an unstained sample with this compound, to accurately assess the level of autofluorescence.

Q4: Can I use chemical methods to reduce this compound's autofluorescence?

A4: While chemical quenching agents like Sudan Black B or sodium borohydride are used to reduce autofluorescence from fixation or endogenous sources like lipofuscin, their effectiveness on drug-induced autofluorescence can be variable and needs to be empirically tested. It is crucial to ensure that these treatments do not adversely affect your specific staining.

Q5: When should I consider advanced techniques like spectral unmixing or time-resolved fluorescence microscopy?

A5: If basic strategies like fluorophore selection and protocol optimization are insufficient, advanced techniques are the next step.

  • Spectral Unmixing is ideal when the emission spectra of your fluorophore and this compound's autofluorescence are distinct but overlapping. This technique requires a microscope equipped with a spectral detector.

  • Time-Resolved Fluorescence Microscopy (TRFM) is beneficial if the fluorescence lifetimes of your probe and this compound are different. This method can temporally separate the desired signal from the background autofluorescence.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence Spectrum

Objective: To determine the excitation and emission spectra of this compound in your specific sample type.

Materials:

  • Sample (cells or tissue) treated with this compound (at the experimental concentration)

  • Untreated control sample

  • Confocal microscope with a spectral detector (lambda scanning capability)

Procedure:

  • Prepare your this compound-treated and untreated control samples as you would for your experiment, but without the addition of any fluorescent labels.

  • Mount the untreated control sample on the microscope.

  • Using the spectral detector, perform a lambda scan. Excite the sample across a broad range of wavelengths (e.g., 405 nm to 633 nm) and collect the entire emission spectrum for each excitation wavelength. This will establish the baseline autofluorescence of your sample.

  • Replace the control sample with the this compound-treated sample.

  • Repeat the lambda scan under the same settings.

  • Subtract the emission spectrum of the control sample from the this compound-treated sample to isolate the autofluorescence spectrum of this compound.

  • Analyze the data to identify the peak excitation and emission wavelengths of this compound.

Protocol 2: Spectral Unmixing to Separate this compound Autofluorescence

Objective: To computationally remove the autofluorescence signal of this compound from an image containing a specific fluorescent label.

Materials:

  • Sample stained with your fluorescent probe and treated with this compound.

  • Control sample treated with this compound only.

  • Control sample stained with your fluorescent probe only.

  • Confocal microscope with a spectral detector and unmixing software.

Procedure:

  • Acquire Reference Spectra:

    • Image the "this compound only" control sample to obtain the reference spectrum for this compound's autofluorescence.

    • Image the "fluorescent probe only" control sample to get the reference spectrum for your specific signal.

  • Acquire Experimental Image:

    • Image your experimental sample (containing both this compound and your probe) using the same settings.

  • Perform Spectral Unmixing:

    • In the microscope software, open the experimental image.

    • Use the linear unmixing function and provide the reference spectra for this compound and your fluorescent probe.

    • The software will generate separate images for each component, effectively isolating your specific signal from the autofluorescence.

Protocol 3: Time-Resolved Fluorescence Microscopy (TRFM) for Autofluorescence Rejection

Objective: To use the difference in fluorescence lifetimes to distinguish the specific signal from this compound's autofluorescence.

Materials:

  • A fluorescent probe with a long fluorescence lifetime (e.g., certain lanthanide chelates or specific synthetic dyes).

  • A time-resolved fluorescence microscope with a pulsed laser and a time-gated detector.

Procedure:

  • Determine Fluorescence Lifetimes:

    • Measure the fluorescence lifetime of your probe in your sample.

    • Measure the fluorescence lifetime of this compound's autofluorescence in a control sample. The autofluorescence lifetime is typically in the range of 1-5 nanoseconds.

  • Set Up Time-Gated Detection:

    • Set the pulsed laser to excite both your probe and the autofluorescence.

    • Set a time gate on the detector. This is a delay between the laser pulse and the start of signal detection. The delay should be long enough for the majority of the short-lived autofluorescence to decay, but short enough to still capture the signal from your long-lifetime probe.

  • Image Acquisition:

    • Acquire the image with the time gate applied. The resulting image will have a significantly reduced contribution from the autofluorescence, enhancing the signal-to-noise ratio of your specific probe.

Visualizations

experimental_workflow Experimental Workflow for Overcoming this compound Autofluorescence cluster_prep Sample Preparation cluster_characterize Characterization cluster_strategy Mitigation Strategy cluster_imaging Imaging & Analysis prep Prepare Sample with this compound characterize Characterize this compound's Autofluorescence Spectrum prep->characterize strategy_spectral Spectral Unmixing prep->strategy_spectral strategy_trfm Time-Resolved Fluorescence Microscopy (TRFM) prep->strategy_trfm strategy_select Select Spectrally Distinct Fluorophore (Far-Red) characterize->strategy_select Inform choice image Image Acquisition strategy_select->image strategy_spectral->image strategy_trfm->image analyze Data Analysis image->analyze

Caption: Workflow for addressing this compound autofluorescence.

troubleshooting_logic Troubleshooting Logic for this compound Autofluorescence start High Background Fluorescence Observed control Is an unstained This compound control included? start->control add_control Add Control Sample control->add_control No check_spectrum Are fluorophore and autofluorescence spectra overlapping? control->check_spectrum Yes add_control->start change_fluorophore Switch to Far-Red Fluorophore check_spectrum->change_fluorophore Yes advanced_methods Use Advanced Techniques (Spectral Unmixing, TRFM) check_spectrum->advanced_methods Significantly problem_solved Problem Resolved change_fluorophore->problem_solved advanced_methods->problem_solved

Caption: Decision tree for troubleshooting autofluorescence.

signaling_pathway Simplified this compound Signaling Pathway (Beta-Adrenergic Antagonism) This compound This compound beta_receptor Beta-Adrenergic Receptor This compound->beta_receptor Blocks g_protein G Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response Phosphorylates targets leading to

References

Technical Support Center: Interpreting Unexpected Results in Tolamolol In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro studies of Tolamolol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected in vitro profile?

This compound is classified as a cardioselective beta-adrenergic receptor antagonist (beta-blocker).[1][2] In vitro, it is expected to exhibit a higher binding affinity for beta-1 adrenergic receptors (predominantly found in cardiac tissue) compared to beta-2 adrenergic receptors (prevalent in bronchial and vascular smooth muscle).[1] This selectivity should translate to a greater potency in antagonizing beta-1 mediated downstream signaling, such as the inhibition of adenylyl cyclase activity and subsequent cAMP production.[3]

Q2: My in vitro assay shows this compound has lower than expected beta-1 selectivity. What could be the cause?

Several factors can contribute to lower-than-expected beta-1 selectivity in in vitro assays:

  • Cell Line and Receptor Density: The relative expression levels of beta-1 and beta-2 receptors in your chosen cell line can influence the apparent selectivity. Many cell-based assays have shown that the selectivity of beta-blockers can be poor in these systems.

  • Assay Conditions: The specific radioligand, its concentration, incubation time, and temperature can all affect the binding kinetics and apparent affinity of this compound.

  • Compound Purity: Impurities in the this compound sample could have off-target effects or different receptor affinities, skewing the results.

  • Dose-Dependent Effects: The cardioselectivity of this compound has been shown to be dose-dependent.[1] At higher concentrations, this compound may exhibit increased binding to beta-2 receptors, thus reducing its apparent selectivity.

Q3: this compound is showing partial agonist activity in my functional assay. Is this expected?

While this compound is primarily characterized as an antagonist, some beta-blockers can exhibit intrinsic sympathomimetic activity (ISA), meaning they can act as partial agonists. This is a known characteristic of some beta-blockers and can be a source of unexpected agonist-like effects in sensitive assay systems. If you observe partial agonism, it is crucial to characterize the extent of this activity and consider its implications for your experimental model.

Q4: The IC50 value for this compound in my adenylyl cyclase assay is significantly different from its Ki in the binding assay. Why?

Discrepancies between binding affinity (Ki) and functional potency (IC50) are not uncommon and can arise from several factors:

  • Receptor Reserve: The functional assay may have a receptor reserve, meaning that a maximal response can be achieved without full receptor occupancy. This can lead to a lower IC50 value compared to the Ki.

  • Assay Format: The two assays are fundamentally different. Binding assays measure the direct interaction of the compound with the receptor, while functional assays measure a downstream cellular response. The coupling efficiency between the receptor and the downstream signaling pathway can influence the IC50.

  • "Sticky" Compounds: The compound may non-specifically interact with components of the assay, reducing its effective concentration in a functional assay.

Q5: I'm observing high background noise in my radioligand binding assay for this compound. What are the common causes and solutions?

High background in a receptor binding assay can obscure the specific binding signal. Common causes and troubleshooting steps include:

  • Radioligand Issues: The radioligand may be sticking to the filter plates or tubes, or it may have degraded. Consider using low-protein binding plates and checking the purity of your radioligand.

  • Ineffective Washing: The washing steps may not be sufficient to remove all non-specifically bound radioligand. Try increasing the number of wash cycles with ice-cold buffer.

  • Membrane Preparation Quality: Poor quality membrane preparations with low receptor density can lead to a low signal-to-noise ratio. It may be necessary to optimize the membrane preparation protocol.

Section 2: Troubleshooting Guides

Troubleshooting Unexpected Beta-Receptor Selectivity
Observed Problem Potential Cause Troubleshooting Steps
Low Beta-1/Beta-2 Selectivity Ratio High concentration of this compound used.Perform a full dose-response curve to determine if selectivity is dose-dependent.
Relative receptor expression in the cell model.Use a cell line with a well-characterized and stable expression of human beta-1 and beta-2 receptors.
Non-specific binding of the radioligand.Optimize the radioligand concentration and washing steps to minimize non-specific binding.
Troubleshooting Unexpected Functional Assay Results
Observed Problem Potential Cause Troubleshooting Steps
Partial Agonist Effect Observed Intrinsic Sympathomimetic Activity (ISA) of this compound.Compare the maximal effect of this compound to a full agonist to quantify the degree of partial agonism.
Assay artifact.Run appropriate controls, including vehicle-only and cells not expressing the receptor.
Poor Correlation between Ki and IC50 Receptor reserve in the functional assay.Perform receptor depletion studies to assess the level of receptor reserve.
Differences in assay conditions.Ensure that the buffer composition, pH, and temperature are consistent between the binding and functional assays where possible.

Section 3: Quantitative Data

Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables provide representative data for other well-characterized beta-blockers to serve as a reference for expected values in these types of assays.

Table 1: Representative Beta-Adrenergic Receptor Binding Affinities (Ki, nM)

CompoundBeta-1 Ki (nM)Beta-2 Ki (nM)Selectivity Ratio (Beta-2 Ki / Beta-1 Ki)
Metoprolol 2.34.7~2
Atenolol 2.424.2~10
Bisoprolol 1.419~14
Propranolol 8.31.0~0.12 (Beta-2 selective)
Carvedilol 4.51.0~0.22 (Beta-2 selective)

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.

Table 2: Representative Functional Antagonist Potency (pA2 / pIC50)

CompoundAssay TypeTissue/Cell LinepA2 / pIC50
Cetamolol Isoproterenol-induced chronotropyGuinea pig atria8.05
Propranolol Isoproterenol-induced chronotropyGuinea pig atria8.44
Metoprolol Isoproterenol-stimulated ICaFrog ventricular myocytes6.68

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the IC50 value.

Section 4: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

  • Membrane Preparation:

    • Culture cells stably expressing either human beta-1 or beta-2 adrenergic receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-500 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., propranolol).

    • Incubate the plate at a defined temperature for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Functional Assay

This protocol outlines a method to measure the functional potency (IC50) of this compound by quantifying its ability to inhibit agonist-stimulated cAMP production.

  • Cell Culture and Plating:

    • Culture cells expressing the beta-adrenergic receptor of interest.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a time sufficient to allow for robust cAMP production.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 5: Visualizations

G cluster_membrane Plasma Membrane Beta-AR Beta-Adrenergic Receptor Gs Gs Protein Beta-AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Beta-AR Activates This compound This compound (Antagonist) This compound->Beta-AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

G Start Start Prepare_Membranes Prepare Cell Membranes with Beta-Receptors Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - this compound (variable conc.) Prepare_Membranes->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand competition binding assay.

G Start Start Plate_Cells Plate Receptor-Expressing Cells Start->Plate_Cells Pre_Incubate Pre-incubate with This compound (variable conc.) Plate_Cells->Pre_Incubate Stimulate Stimulate with Agonist + PDE Inhibitor Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Detect_cAMP Detect cAMP Levels Lyse_Cells->Detect_cAMP Analyze Analyze Data (Calculate IC50) Detect_cAMP->Analyze End End Analyze->End

Caption: Workflow for an adenylyl cyclase functional assay.

References

Tolamolol interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tolamolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This leads to a reduction in heart rate, blood pressure, and cardiac output. This compound has been studied for its cardioselective properties, meaning it primarily targets beta-1 receptors in the heart, although this selectivity can be dose-dependent.[2]

Q2: Are there any known interferences of this compound with common laboratory assays?

Specific data on this compound's interference with a wide range of laboratory assays is limited in publicly available literature. However, as a beta-blocker, it may belong to a class of drugs known to interfere with certain laboratory tests.[3][4] Potential interferences, based on the drug class, could include alterations in lipid profiles and glucose metabolism.[3] It is crucial to consider these potential class effects when designing and interpreting experiments.

Q3: How can I minimize potential interference from this compound in my experiments?

To minimize potential interference, consider the following:

  • Method Validation: Whenever possible, validate your assay in the presence and absence of this compound to assess its potential impact.

  • Alternative Methods: If interference is suspected, explore alternative analytical methods that are less susceptible to interference from structurally similar compounds.

  • Sample Dilution: In some cases, diluting the sample may mitigate the interference, but this must be done within the validated linear range of the assay.

  • Control Experiments: Always run appropriate controls, including vehicle controls and this compound-spiked samples, to identify any assay drift or interference.

Q4: Where can I find detailed chemical and physical properties of this compound?

Detailed chemical and physical properties of this compound, including its molecular formula (C19H24N2O4) and molar mass (344.411 g·mol−1), are available in public chemical databases such as PubChem and Wikipedia.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays
  • Symptom: Inconsistent or unexpected dose-response curves in cell-based assays measuring signaling pathways affected by adrenergic stimulation.

  • Possible Cause: As a beta-blocker, this compound will directly compete with beta-adrenergic agonists (e.g., isoproterenol) used to stimulate cells. The observed effect will depend on the relative concentrations of the agonist and this compound.

  • Troubleshooting Steps:

    • Confirm Agonist Concentration: Ensure the concentration of the stimulating agonist is appropriate and consistent across experiments.

    • Competitive Binding Assay: Consider performing a competitive binding assay to determine the IC50 of this compound in your specific cell system.

    • Vary this compound Concentration: Titrate this compound across a wide range of concentrations to characterize its inhibitory effect.

Issue 2: Discrepancies in Biochemical Assays
  • Symptom: Inconsistent measurements in biochemical assays, particularly those involving enzymatic reactions or colorimetric detection.

  • Possible Cause: While not specifically documented for this compound, some drugs can directly interfere with assay components through chemical reactions or by affecting optical measurements.

  • Troubleshooting Steps:

    • Blank Measurements: Run a blank sample containing only the assay reagents and this compound (at the relevant concentration) to check for direct absorbance or fluorescence interference.

    • Enzyme Kinetics: If an enzymatic assay is being used, perform kinetic studies in the presence of this compound to assess for any direct inhibition or activation of the enzyme.

    • Spike and Recovery: Add a known amount of the analyte of interest to a sample matrix containing this compound and measure the recovery to assess for matrix effects.

Data on Potential Beta-Blocker Class Interferences

The following table summarizes potential laboratory test interferences observed with the broader class of beta-blockers. Note: This is general information for the drug class, and specific effects of this compound may vary.

Laboratory TestPotential Interference (as a class effect)Reference
Lipid Panel May cause an increase in triglycerides and a decrease in high-density lipoprotein (HDL) cholesterol.
Glucose Can mask the symptoms of hypoglycemia and may affect glucose metabolism.

Experimental Protocols

Protocol 1: Assessing this compound's Impact on a cAMP-Based Reporter Assay

This protocol outlines a method to determine the inhibitory effect of this compound on beta-adrenergic receptor activation using a cyclic AMP (cAMP) response element (CRE)-driven reporter gene assay.

Materials:

  • HEK293 cells stably expressing a beta-adrenergic receptor and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Isoproterenol (a non-selective beta-agonist).

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HEK293 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Prepare a solution of isoproterenol in serum-free medium at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.

  • Add the isoproterenol solution to the wells (except for the unstimulated control wells) and incubate for 4-6 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percent inhibition of the isoproterenol-stimulated response for each this compound concentration and determine the IC50 value.

Visualizations

Tolamolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Adrenaline) BAR Beta-Adrenergic Receptor Catecholamines->BAR Activates This compound This compound This compound->BAR Blocks G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 with B-AR) Reagent_Prep 2. Prepare Reagents (this compound, Agonist) Cell_Culture->Reagent_Prep Pre_incubation 3. Pre-incubate cells with this compound Reagent_Prep->Pre_incubation Stimulation 4. Stimulate cells with Agonist Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Assay 6. Perform Assay (e.g., Luciferase) Lysis->Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Assay->Data_Analysis

Caption: General experimental workflow.

References

Technical Support Center: Cell-Based Assay Validation for Tolamolol Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell-based assays for the screening and validation of Tolamolol, a cardioselective beta-1 adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that we are trying to detect in a cell-based assay?

A1: this compound is a beta-1 adrenergic receptor antagonist. It selectively blocks the action of endogenous catecholamines like epinephrine and norepinephrine at the beta-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to a stimulatory G-protein (Gαs). This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Therefore, a cell-based assay for this compound should be designed to detect the inhibition of this signaling pathway, typically by measuring a decrease in agonist-induced cAMP levels.

Q2: Which cell lines are suitable for this compound screening assays?

A2: The ideal cell line for screening this compound should endogenously express the human beta-1 adrenergic receptor at sufficient levels for a robust assay window. Primary cardiomyocytes are physiologically relevant but can be challenging to culture.[1] Commonly used alternatives include engineered cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are stably transfected to express the human beta-1 adrenergic receptor. These cell lines provide a more consistent and reproducible system for high-throughput screening.

Q3: What are the most common cell-based assays for screening beta-blockers like this compound?

A3: The most common functional cell-based assays for screening beta-blockers include:

  • cAMP Assays: These assays directly measure the intracellular concentration of cAMP, the second messenger in the beta-adrenergic signaling pathway. A variety of formats are available, including competitive immunoassays (e.g., HTRF, ELISA) and reporter assays.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase, beta-galactosidase) under the control of a cAMP response element (CRE). Inhibition of the beta-1 adrenergic receptor by this compound will lead to a decrease in the agonist-induced expression of the reporter gene.[2][3]

Q4: How do I validate my cell-based assay for this compound screening?

A4: Assay validation ensures that your assay is reliable, reproducible, and fit for its intended purpose. Key validation parameters to assess include:

  • Specificity: The assay should specifically measure the inhibition of the beta-1 adrenergic receptor. This can be confirmed by using known beta-1 selective and non-selective antagonists as controls.

  • Precision: This assesses the variability of the assay. It is determined at two levels: intra-assay (repeatability) and inter-assay (intermediate precision).

  • Accuracy: This is the closeness of the measured value to the true value. It can be assessed by comparing results to a reference standard or a different established method.

  • Linearity and Range: The assay should provide a linear response over a defined range of antagonist concentrations.

  • Robustness: The assay's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

  • System Suitability: Pre-defined criteria that must be met for an individual assay run to be considered valid (e.g., Z'-factor, signal-to-background ratio).[4][5]

Troubleshooting Guides

Issue 1: High Background Signal in cAMP or Reporter Gene Assay
Potential Cause Troubleshooting Steps
Constitutive Receptor Activity Some cell lines, particularly those overexpressing the receptor, may exhibit agonist-independent activity. Consider using a cell line with lower receptor expression or a different parental cell line.
High Basal Adenylyl Cyclase Activity Ensure that the assay buffer conditions are optimal and do not non-specifically activate adenylyl cyclase.
Reagent Contamination Prepare fresh reagents and buffers. Ensure that there is no cross-contamination between agonist and antagonist solutions.
Cell Stress Over-confluent or unhealthy cells can lead to aberrant signaling. Ensure proper cell culture and handling techniques. Use cells within a consistent and low passage number range.
Phosphodiesterase (PDE) Inhibitor Concentration Too High If using a PDE inhibitor (e.g., IBMX) to amplify the cAMP signal, a high concentration can lead to elevated basal cAMP levels. Titrate the PDE inhibitor to the lowest effective concentration.
Issue 2: Low Signal-to-Noise Ratio (Poor Assay Window)
Potential Cause Troubleshooting Steps
Low Receptor Expression Verify the expression level of the beta-1 adrenergic receptor in your cell line. If necessary, select a clone with higher expression.
Inefficient Agonist Stimulation Perform a dose-response curve for your agonist (e.g., isoproterenol) to determine the optimal concentration (typically EC80) for the antagonist assay. Also, optimize the stimulation time.
Suboptimal Assay Conditions Optimize assay parameters such as cell density, incubation times, and temperature.
Reagent Degradation Ensure all reagents, especially the agonist and detection reagents, are stored correctly and are not expired. Prepare fresh solutions for each experiment.
Instrument Settings Not Optimized For luminescence or fluorescence-based assays, optimize the instrument's gain and integration time settings.
Issue 3: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent technique. Consider using a larger volume for cell suspension to minimize pipetting errors.
Edge Effects Evaporation from wells on the edge of the plate can lead to variability. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting.
Incomplete Cell Lysis (for cAMP assays) Ensure the lysis buffer is effective and incubation time is sufficient to release all intracellular cAMP.
Temperature Gradients Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.

Quantitative Data Summary

The following table provides representative data for the validation of a cell-based cAMP assay for a generic beta-1 selective antagonist. These values should be established and validated for this compound in your specific assay system.

Parameter Acceptance Criteria Example Data
Z'-factor > 0.50.72
Signal to Background (S/B) Ratio > 515
Intra-assay Precision (%CV) < 15%8%
Inter-assay Precision (%CV) < 20%12%
Reference Compound IC50 Within 2-fold of historical average5.2 nM (Historical average: 4.8 nM)

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 value is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Protocol 1: cAMP-Glo™ Assay for this compound Screening

This protocol is adapted from a generic cAMP-Glo™ assay and should be optimized for your specific cell line and conditions.

Materials:

  • HEK293 cells stably expressing the human beta-1 adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Isoproterenol (agonist).

  • This compound (test compound).

  • cAMP-Glo™ Assay Kit (Promega or equivalent).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in cell culture medium to the desired density (e.g., 5,000 - 20,000 cells/well).

    • Dispense the cell suspension into the wells of a white, opaque plate.

    • Incubate the plate at 37°C in a CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a reference antagonist in assay buffer.

    • Prepare a solution of isoproterenol in assay buffer at a concentration corresponding to its EC80 value (predetermined).

    • Aspirate the cell culture medium from the wells.

    • Add the this compound dilutions to the respective wells. Include wells with assay buffer only (for basal control) and wells with isoproterenol only (for maximal stimulation control).

    • Incubate for 15-30 minutes at room temperature.

    • Add the isoproterenol solution to all wells except the basal control wells.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves:

      • Adding a lysis buffer to release intracellular cAMP.

      • Adding a detection solution containing PKA.

      • Adding a kinase-glo reagent to measure the remaining ATP.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Protocol 2: CRE-Luciferase Reporter Gene Assay for this compound Screening

This protocol describes a general procedure for a CRE-luciferase reporter assay.

Materials:

  • HEK293 cells stably co-expressing the human beta-1 adrenergic receptor and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., serum-free DMEM).

  • Isoproterenol (agonist).

  • This compound (test compound).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in a white, opaque plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Replace the cell culture medium with assay medium.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add isoproterenol at its EC80 concentration to all wells except the basal control wells.

    • Incubate for 3-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.

Visualizations

Tolamolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->B1AR Activates Gs Gαs B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (CRE-mediated) CREB->Gene Regulates Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture β1-AR expressing cells Cell_Seeding 2. Seed cells into microplate Cell_Culture->Cell_Seeding Add_this compound 3. Add this compound dilutions Cell_Seeding->Add_this compound Add_Agonist 4. Add Agonist (e.g., Isoproterenol) Add_this compound->Add_Agonist Incubate 5. Incubate Add_Agonist->Incubate Add_Reagent 6. Add Detection Reagent (e.g., cAMP-Glo™, ONE-Glo™) Incubate->Add_Reagent Read_Plate 7. Read Plate (Luminescence) Add_Reagent->Read_Plate Plot_Data 8. Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 9. Calculate IC50 Plot_Data->Calc_IC50 Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions1 Reagent & Cell Solutions cluster_solutions2 Assay Optimization Start Assay Problem (e.g., High Background, Low Signal) Check_Reagents Are reagents fresh and correctly prepared? Start->Check_Reagents Check_Cells Are cells healthy and at the correct density? Start->Check_Cells Check_Instrument Are instrument settings optimal? Start->Check_Instrument Check_Reagents->Check_Cells Yes Remake_Reagents Prepare fresh reagents Check_Reagents->Remake_Reagents No Check_Cells->Check_Instrument Yes Optimize_Cells Optimize cell density and passage number Check_Cells->Optimize_Cells No Optimize_Agonist Optimize agonist concentration and time Check_Instrument->Optimize_Agonist Yes Remake_Reagents->Optimize_Agonist Optimize_Cells->Optimize_Agonist Optimize_Incubation Optimize incubation times and temperatures Optimize_Agonist->Optimize_Incubation Check_Plate Mitigate edge effects Optimize_Incubation->Check_Plate Final_Check Re-run validated assay Check_Plate->Final_Check

References

Tolamolol Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific, publicly available data on the degradation pathways of Tolamolol is limited. This guide is based on the chemical structure of this compound, general principles of pharmaceutical stability, and data from related beta-blocker compounds. The provided protocols and data are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of this compound degradation in my experimental setup?

A1: Based on its chemical structure, which contains ether, secondary amine, and amide functional groups, this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: The amide and ether linkages in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The secondary amine and the aromatic ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many pharmaceutical compounds, including beta-blockers.[1]

Q2: I am observing a rapid loss of this compound in my aqueous stock solution. What could be the reason?

A2: Rapid degradation in aqueous solutions is often linked to pH and temperature. The stability of similar beta-blockers is known to be pH-dependent.[2] Storing the solution at an inappropriate pH, even at room temperature, can accelerate hydrolysis. Additionally, exposure to light or the presence of trace metal impurities in the water or buffer components can catalyze degradation.[3]

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: To ensure the stability of your this compound stock solutions, consider the following best practices:

  • Solvent Selection: If possible, prepare a concentrated stock solution in a high-purity organic solvent like DMSO or ethanol, and store it at -20°C or -80°C.[4] Make fresh aqueous dilutions for your experiments daily.

  • pH Control: If an aqueous stock solution is necessary, prepare it in a buffer at a neutral or slightly acidic pH (around pH 5-6), as extreme pH values can promote hydrolysis.

  • Light Protection: Store all this compound solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments. This compound degradation during the experiment.1. Prepare fresh this compound solutions for each experiment. 2. Protect the experimental setup from light. 3. Control the temperature of the experiment. 4. Analyze a sample of your working solution at the beginning and end of the experiment to assess stability.
Appearance of unknown peaks in my chromatogram. Formation of degradation products.1. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating analytical method, like a gradient HPLC method, that can separate the parent drug from its degradation products.
Loss of this compound potency over time. Degradation of the solid compound or stock solution.1. Store solid this compound in a cool, dark, and dry place, preferably in a desiccator. 2. Re-evaluate your stock solution preparation and storage procedures (see Q3 in FAQs). 3. Periodically check the purity of your solid compound and stock solutions.
Precipitation in my aqueous working solution. Poor solubility or pH-dependent solubility.1. Ensure the concentration of this compound is below its solubility limit in the chosen buffer. 2. Check the pH of the solution, as the solubility of amine-containing compounds can be pH-dependent.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. Note: This data is illustrative and not based on direct experimental results for this compound.

Table 1: Hypothetical Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours.

pH % this compound Remaining
3.092.5%
5.099.1%
7.098.5%
9.088.3%
11.075.2%

Table 2: Hypothetical Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0) for 24 hours.

Temperature % this compound Remaining
4°C99.8%
25°C98.5%
40°C91.2%
60°C78.9%

Table 3: Hypothetical Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 7.0) at 25°C.

Time (hours) % this compound Remaining (Light) % this compound Remaining (Dark)
0100%100%
496.3%99.9%
892.1%99.8%
2485.4%99.7%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 24 hours. Then, dissolve it to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze the stressed samples along with an unstressed control sample using a suitable HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 40 60
    25 40 60
    27 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm or MS with electrospray ionization (ESI) in positive mode.

Visualizations

Experimental_Workflow_for_Tolamolol_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working acid Acid Hydrolysis prep_working->acid Expose to Stress base Base Hydrolysis prep_working->base Expose to Stress oxidation Oxidation prep_working->oxidation Expose to Stress thermal Thermal prep_working->thermal Expose to Stress photo Photolysis prep_working->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Validate Stability- Indicating Method pathways->method

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tolamolol_Degradation start Inconsistent Results or Unexpected Peaks Observed check_solution Is the stock solution fresh and properly stored? start->check_solution check_conditions Are experimental conditions (pH, temp, light) controlled? check_solution->check_conditions Yes prep_fresh Prepare fresh stock solution. Store appropriately. check_solution->prep_fresh No check_method Is the analytical method stability-indicating? check_conditions->check_method Yes control_exp Protect from light. Use buffered solutions. Control temperature. check_conditions->control_exp No develop_method Perform forced degradation. Optimize HPLC method. check_method->develop_method No re_run Re-run Experiment check_method->re_run Yes prep_fresh->re_run control_exp->re_run develop_method->re_run

Caption: Troubleshooting degradation issues.

References

Validation & Comparative

Validating Tolamolol's β1-Selectivity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro β1-adrenergic receptor selectivity of Tolamolol. By comparing its binding affinities and functional potencies against established β-blockers, researchers can accurately profile its therapeutic potential and off-target effects. This document outlines the key experimental protocols and presents a structured approach to data analysis and visualization.

Executive Summary

Comparative Analysis of β-Blocker Selectivity

A critical aspect of validating a new β-blocker is to compare its selectivity profile with existing drugs. The following tables provide a template for summarizing the essential data points obtained from in vitro assays.

Table 1: Comparative β1/β2-Adrenergic Receptor Binding Affinities (Ki values)

This table should be populated with the equilibrium dissociation constants (Ki) for each compound at both β1 and β2 adrenergic receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand and is a measure of the drug's binding affinity. A lower Ki value indicates a higher binding affinity. The β1-selectivity ratio is calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor. A higher ratio indicates greater selectivity for the β1 receptor.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1-Selectivity Ratio (β2 Ki / β1 Ki)
This compound Data to be determinedData to be determinedData to be determined
Metoprolol260640024.6
Atenolol10002500025
Bisoprolol1019019
Propranolol (Non-selective)3.22.50.78

Note: The Ki values for comparator drugs are approximate and can vary depending on the experimental conditions.

Table 2: Comparative β1/β2-Adrenergic Receptor Functional Antagonism (IC50 values)

This table will summarize the results from functional assays, specifically the half-maximal inhibitory concentration (IC50) values. The IC50 value represents the concentration of the antagonist that is required to inhibit 50% of the maximal response to an agonist (e.g., isoproterenol) in a functional assay, such as a cAMP accumulation assay. A lower IC50 value indicates greater potency. The functional selectivity ratio is calculated by dividing the IC50 value at the β2 receptor by the IC50 value at the β1 receptor.

Compoundβ1-Adrenergic Receptor IC50 (nM)β2-Adrenergic Receptor IC50 (nM)Functional Selectivity Ratio (β2 IC50 / β1 IC50)
This compound Data to be determinedData to be determinedData to be determined
Metoprolol2040020
Atenolol100150015
Bisoprolol7.514018.7
Propranolol (Non-selective)1.51.20.8

Note: The IC50 values for comparator drugs are approximate and can vary depending on the specific agonist and experimental setup.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible data. The following sections describe the methodologies for the key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.[1] It is considered the gold standard for determining binding affinity.[1]

Objective: To determine the Ki of this compound and comparator β-blockers for human β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[2]

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-selective antagonist for determining non-specific binding (e.g., Propranolol).

  • Test compounds: this compound and a panel of comparator β-blockers.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of membrane protein to each well.

  • Competition Binding: Add a fixed concentration of the radioligand to all wells. Then, add increasing concentrations of the unlabeled test compound (this compound or comparators). For determining non-specific binding, add a high concentration of a non-selective antagonist.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.[3]

Objective: To determine the IC50 of this compound and comparator β-blockers in inhibiting agonist-stimulated cAMP production in cells expressing human β1- or β2-adrenergic receptors.

Materials:

  • Whole cells stably expressing either human β1- or β2-adrenergic receptors.

  • Non-selective β-agonist (e.g., Isoproterenol).

  • Test compounds: this compound and a panel of comparator β-blockers.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells expressing the receptor of interest into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with increasing concentrations of the test compound (this compound or comparators) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells and incubate for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of β1-Adrenergic Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade This compound This compound beta1_AR β1-Adrenergic Receptor This compound->beta1_AR Binds and blocks G_Protein Gαs Protein beta1_AR->G_Protein Activation Blocked AC Adenylyl Cyclase G_Protein->AC Activation Blocked cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Blocked Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Response Inhibited Norepinephrine Norepinephrine Norepinephrine->beta1_AR Endogenous Agonist

Caption: Antagonism of the β1-adrenergic receptor by this compound.

Experimental Workflow for Determining β-Blocker Selectivity

G cluster_0 Cell Line Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis CHO_beta1 CHO cells expressing human β1-AR Binding_Assay Radioligand Binding Assay CHO_beta1->Binding_Assay Functional_Assay cAMP Functional Assay CHO_beta1->Functional_Assay CHO_beta2 CHO cells expressing human β2-AR CHO_beta2->Binding_Assay CHO_beta2->Functional_Assay Ki_Calc Calculate Ki values (Binding Affinity) Binding_Assay->Ki_Calc IC50_Calc Calculate IC50 values (Functional Potency) Functional_Assay->IC50_Calc Selectivity_Ratio Determine β1-Selectivity Ratio Ki_Calc->Selectivity_Ratio IC50_Calc->Selectivity_Ratio

Caption: Workflow for in vitro validation of β1-selectivity.

References

A Comparative Analysis of the Electrophysiological Effects of Tolamolol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of two beta-adrenergic blocking agents, Tolamolol and metoprolol. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct cardiac electrophysiological profiles of these compounds.

Executive Summary

This compound and metoprolol are both cardioselective beta-blockers that exert significant effects on the electrical activity of the heart. While both drugs demonstrate a reduction in heart rate and conduction velocity, their specific impacts on various electrophysiological parameters show notable differences. This guide synthesizes available data to highlight these distinctions.

Comparative Electrophysiological Data

The following table summarizes the key electrophysiological effects of this compound and metoprolol as reported in published studies.

Electrophysiological ParameterThis compoundMetoprolol
Heart Rate / Sinus Cycle Length (SCL) Prolongation of SCL[1]Small increase in SCL[2]
Atrioventricular (AV) Nodal Conduction Prolongation of A-V nodal conduction time; Onset of A-V nodal Wenckebach block at longer paced cycle lengths[1]Increases A-H interval; Decreases AV node conduction velocity[2]
AV Nodal Refractory Period Prolongation of the functional and effective refractory periods of the A-V nodeIncreases A-V nodal effective refractory period (AVERP) and functional refractory period (AVFRP)
His-Purkinje System (HPS) Conduction No effect on HPS conduction timeDoes not affect the H-V interval
Action Potential In cardiac Purkinje fibers, hyperpolarizes the membrane and decreases the membrane time constantIn ventricular myocytes, shortens action potential duration. In post-myocardial infarction rat models, partially reverses the reduction in action potential amplitude and further prolongs repolarization.
Ion Channels Increases membrane potassium conductance in cardiac Purkinje fibersIn ventricular myocytes, blocks the high threshold calcium current and decreases the inward rectifying potassium current. Exhibits a weak blocking effect on cardiac Kv4.3 channels (Ito).
Automaticity Suppresses automaticity in cardiac Purkinje fibersNot explicitly stated in the provided results.

Experimental Protocols

Electrophysiological Studies in Humans
  • This compound: The electrophysiologic effects were studied in 13 patients using intracardiac electrograms and the extrastimulus method. This compound was administered intravenously at doses ranging from 4 to 30 mg.

  • Metoprolol: The cardiac electrophysiological effects were studied in ten patients undergoing intracardiac stimulation studies. Measurements were taken before and 10-20 minutes after a slow bolus intravenous injection of metoprolol (0.2 mg/kg body weight).

In Vitro Electrophysiological Studies
  • This compound on Purkinje Fibers: The effects of this compound on the passive membrane properties of sheep cardiac Purkinje fibers were studied using multiple microelectrode techniques. Experiments were conducted in both normal and sodium-deficient Tyrode's solution.

  • Metoprolol on Ventricular Myocytes: The effects of metoprolol on action potentials and membrane currents were studied in single guinea-pig ventricular myocytes using the nystatin-method of the whole-cell patch-clamp technique. Another study on isolated cat ventricular myocytes used the whole-cell-patch technique to record action potentials and various ion currents (INa, ICa, Ito, IK1).

  • Metoprolol on Ion Channels: The effects of metoprolol on cardiac Kv4.3 channel isoforms were studied by expressing the channels in HEK 293T-cells and recording currents.

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for assessing the electrophysiological effects of a compound.

cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis prep_animal Animal Model Selection (e.g., Guinea Pig, Cat, Sheep) prep_cell Cell Isolation (e.g., Ventricular Myocytes, Purkinje Fibers) prep_animal->prep_cell recording_setup Electrophysiology Rig Setup (e.g., Patch-Clamp Amplifier, Microelectrodes) prep_cell->recording_setup prep_solution Solution Preparation (e.g., Tyrode's Solution, Pipette Solution) prep_solution->recording_setup recording_protocol Experimental Protocol (e.g., Voltage-Clamp, Current-Clamp) recording_setup->recording_protocol recording_drug Drug Application (this compound or Metoprolol) recording_protocol->recording_drug recording_data Data Recording (Action Potentials, Ion Currents) recording_drug->recording_data analysis_measurement Measurement of Electrophysiological Parameters recording_data->analysis_measurement analysis_stats Statistical Analysis analysis_measurement->analysis_stats analysis_interpretation Interpretation of Results analysis_stats->analysis_interpretation

A generalized workflow for in vitro cardiac electrophysiology studies.

Signaling Pathway Considerations

Both this compound and metoprolol are beta-1 selective adrenoceptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline and noradrenaline) at the beta-1 receptors in the heart. This antagonism leads to a reduction in the intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The downstream effects of this pathway modulation include alterations in ion channel function, leading to the observed electrophysiological changes.

cluster_pathway Beta-Adrenergic Signaling Pathway catecholamines Catecholamines (e.g., Adrenaline) beta_receptor Beta-1 Adrenergic Receptor catecholamines->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka ion_channels Ion Channels (e.g., L-type Ca2+, K+) pka->ion_channels ep_effects Electrophysiological Effects (Increased Heart Rate, Conduction, etc.) ion_channels->ep_effects drugs This compound / Metoprolol drugs->beta_receptor

Simplified schematic of beta-adrenergic signaling and the point of intervention for this compound and metoprolol.

Conclusion

This compound and metoprolol, while both classified as cardioselective beta-blockers, exhibit distinct electrophysiological profiles. This compound appears to have a more pronounced effect on prolonging sinus cycle length and AV nodal conduction and refractoriness in human studies. It also demonstrates a unique action of increasing potassium conductance in Purkinje fibers. Metoprolol's effects are characterized by a modest increase in sinus cycle length and AV nodal refractoriness, with a notable effect of shortening the action potential duration in ventricular myocytes through modulation of calcium and potassium currents. These differences may have implications for their clinical applications in the management of various cardiac arrhythmias and conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative electrophysiological properties.

References

A Preclinical Comparative Analysis of Tolamolol and Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of tolamolol and bisoprolol, two beta-adrenergic receptor antagonists. The information presented is intended to assist researchers in understanding the pharmacological profiles of these compounds and to provide a framework for further investigation.

Introduction

This compound and bisoprolol are both classified as beta-blockers, a class of drugs that antagonize the effects of catecholamines at beta-adrenergic receptors. They are primarily used in the management of cardiovascular diseases. A key differentiator among beta-blockers is their selectivity for the β1-adrenergic receptor, which is predominantly located in the heart, versus the β2-adrenergic receptor, found in bronchial and vascular smooth muscle. Higher β1-selectivity is often associated with a more favorable side-effect profile, particularly concerning respiratory function. This guide delves into the preclinical data available for this compound and bisoprolol to compare their pharmacodynamic and pharmacokinetic properties.

Pharmacodynamic Properties

The primary pharmacodynamic action of both this compound and bisoprolol is the competitive blockade of β1-adrenergic receptors in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The degree of selectivity for the β1 receptor is a critical determinant of their overall pharmacological profile.

Receptor Binding Affinity and Selectivity

Radioligand binding assays are crucial in determining the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors provides a quantitative measure of β1-selectivity.

While extensive preclinical data is available for bisoprolol, quantitative binding affinity data for this compound is less prevalent in recent literature. Bisoprolol is well-established as a highly β1-selective antagonist.[1] Studies in rat heart membranes have shown that bisoprolol exhibits two binding sites, with a high-affinity site (Ki1) and a low-affinity site (Ki2).[2]

Table 1: In Vitro Receptor Binding Affinity of Bisoprolol

CompoundReceptorTissue/Cell LineRadioligandKi (nM)Reference
Bisoprololβ1-adrenoceptorRat heart membranes[3H]CGP-1217720.0 (Ki1)[2]
Bisoprololβ2-adrenoceptorRat heart membranes[3H]CGP-12177918 (Ki2)[2]
In Vivo Cardiovascular Effects

Preclinical studies in animal models are essential for characterizing the physiological effects of beta-blockers. These studies typically measure changes in heart rate, blood pressure, and cardiac contractility in response to drug administration.

This compound has been shown to produce a significant fall in heart rate and cardiac output when administered intravenously to patients undergoing cardiac catheterization, with a predominantly negative chronotropic effect and a lesser negative inotropic action. Studies in asthmatic subjects have indicated that the cardioselectivity of this compound is dose-dependent.

Bisoprolol's hemodynamic effects are characteristic of β1-blockade, with reductions in heart rate at rest and during exercise, a decrease in cardiac output, and an increase in peripheral resistance.

Table 2: Preclinical Cardiovascular Effects

ParameterThis compoundBisoprolol
Heart Rate DecreasedDecreased
Blood Pressure DecreasedDecreased
Cardiac Output DecreasedDecreased
Myocardial Contractility Decreased (lesser effect)Decreased
β1-Selectivity in vivo Dose-dependent cardioselectivity demonstratedHigh β1-selectivity confirmed in various models

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its dosing regimen and potential for drug interactions.

Table 3: Pharmacokinetic Parameters

ParameterThis compoundBisoprolol
Bioavailability Variable, subject to first-pass metabolism~80-90%
Plasma Half-life ~1.8 - 2.5 hours~9 - 12 hours
Protein Binding Data not readily available~30%
Metabolism HepaticHepatic (approximately 50%) and renal excretion of unchanged drug (approximately 50%)
Elimination Primarily hepatic metabolismBalanced renal and hepatic clearance

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of catecholamines (e.g., norepinephrine) to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to increased heart rate and contractility. Beta-blockers like this compound and bisoprolol competitively inhibit this binding, thereby reducing downstream signaling.

G cluster_cell Cardiomyocyte cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor G_Protein Gs Protein B1AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Contraction Increased Contraction PKA->Contraction Heart_Rate Increased Heart Rate PKA->Heart_Rate Ca_Influx Ca2+ Influx Norepinephrine Norepinephrine Norepinephrine->B1AR binds & activates Beta_Blocker This compound / Bisoprolol Beta_Blocker->B1AR binds & blocks

Caption: Beta-1 adrenergic receptor signaling pathway.

Preclinical Evaluation Workflow for Beta-Blockers

The preclinical assessment of beta-blockers follows a structured workflow to characterize their pharmacological properties before they can be considered for clinical trials.

G Start Compound Synthesis (this compound / Bisoprolol) In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay Radioligand Binding Assay (β1 and β2 receptors) In_Vitro->Binding_Assay Functional_Assay Isolated Tissue/Cell Assays (e.g., isolated atria) In_Vitro->Functional_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and Candidate Selection Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Models Animal Models of Cardiovascular Disease In_Vivo->Animal_Models PK_Studies Pharmacokinetic Studies (ADME) In_Vivo->PK_Studies Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Animal_Models->Data_Analysis PK_Studies->Data_Analysis Tox_Studies->Data_Analysis

References

A Comparative Analysis of Tolamolol and Carvedilol: An Experimental Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological properties of Tolamolol and Carvedilol, focusing on their interactions with adrenergic receptors. The information is intended for researchers, scientists, and professionals in drug development, presenting key experimental data, methodologies, and mechanistic insights.

Core Pharmacological Properties: A Tabular Comparison

The following tables summarize the key in vitro pharmacological parameters of this compound and Carvedilol, based on available experimental data. Direct comparative studies are limited due to the different eras of development for these drugs; however, a comparative profile can be constructed from individual studies.

Table 1: Adrenergic Receptor Binding Affinity (Ki)

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)β1:β2 Selectivity Ratio
This compound Data not consistently available in nMData not consistently available in nMNo significant affinity reportedConsidered β1-selective
Carvedilol ~4-5Varies; 6 to 39-fold lower than β1[1][2]Potent affinityMildly β1-selective (6-39 fold)[1][2]

Table 2: Functional and Ancillary Properties

CompoundIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)Vasodilatory Mechanism
This compound Yes[3]Data suggests some activityPrimarily via β2-agonism (due to ISA)
Carvedilol Generally considered absent, though some studies suggest potential for β2-mediated ISAYes, comparable to propranololα1-adrenergic blockade

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and Carvedilol can be understood by examining their interaction with adrenergic signaling pathways. This compound's effects are primarily mediated through selective blockade of β1-adrenergic receptors, with some partial agonist activity. Carvedilol exhibits a broader mechanism, acting as a non-selective β-blocker and a potent α1-blocker.

cluster_this compound This compound cluster_carvedilol Carvedilol TOL This compound B1_TOL β1-Adrenergic Receptor TOL->B1_TOL Selective Antagonist (with ISA) AC_TOL Adenylate Cyclase B1_TOL->AC_TOL cAMP_TOL ↓ cAMP AC_TOL->cAMP_TOL PKA_TOL ↓ PKA Activation cAMP_TOL->PKA_TOL Ca_TOL ↓ Ca²⁺ Influx PKA_TOL->Ca_TOL HR_TOL ↓ Heart Rate & Contractility Ca_TOL->HR_TOL CAR Carvedilol B1_CAR β1-Adrenergic Receptor CAR->B1_CAR Non-selective Antagonist B2_CAR β2-Adrenergic Receptor CAR->B2_CAR Non-selective Antagonist A1_CAR α1-Adrenergic Receptor CAR->A1_CAR Antagonist AC_CAR Adenylate Cyclase B1_CAR->AC_CAR PLC_CAR Phospholipase C A1_CAR->PLC_CAR cAMP_CAR ↓ cAMP AC_CAR->cAMP_CAR HR_CAR ↓ Heart Rate & Contractility cAMP_CAR->HR_CAR IP3_CAR ↓ IP₃ & DAG PLC_CAR->IP3_CAR Vaso_CAR Vasodilation IP3_CAR->Vaso_CAR

Caption: Adrenergic signaling pathways for this compound and Carvedilol.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional antagonism assays.

Radioligand Binding Assay Protocol

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and Carvedilol for β1, β2, and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Tissue (e.g., cardiac ventricles, lung, or brain cortex) or cells expressing the target receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Saturation Binding (to determine Kd of the radioligand):

    • A fixed amount of membrane preparation is incubated with increasing concentrations of a specific radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors).

    • Incubations are carried out to equilibrium.

    • Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled antagonist (e.g., propranolol).

  • Competition Binding (to determine Ki of the test compound):

    • A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Carvedilol).

    • The incubation is allowed to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 (concentration of the test drug that inhibits 50% of specific radioligand binding) is determined from the competition binding curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay Protocol

Functional assays measure the effect of a drug on the physiological response of a tissue or cell to an agonist.

Objective: To determine the potency of this compound and Carvedilol as antagonists of agonist-induced responses in isolated tissues.

Methodology:

  • Tissue Preparation:

    • An appropriate isolated tissue is prepared and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. For β1 antagonism, guinea pig atria are commonly used, while for β2 antagonism, guinea pig trachea is a standard preparation.

  • Agonist Dose-Response Curve:

    • A cumulative concentration-response curve is generated for a β-adrenergic agonist (e.g., isoprenaline). The response measured is typically the rate of contraction in atria or relaxation in pre-contracted trachea.

  • Antagonist Incubation:

    • The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or Carvedilol) for a predetermined period to allow for equilibration.

  • Second Agonist Dose-Response Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis:

    • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

    • The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated.

    • A Schild plot is often constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency.

Summary of Findings

  • Receptor Selectivity: Carvedilol is a non-selective beta-blocker with additional α1-blocking properties, contributing to its vasodilatory effects. This compound is recognized as a β1-selective antagonist.

  • Intrinsic Sympathomimetic Activity (ISA): this compound is reported to possess ISA, which means it can cause a low level of receptor stimulation. This property is generally considered absent in Carvedilol, although some nuanced, context-dependent partial agonism at the β2 receptor has been suggested in some studies.

  • Membrane Stabilizing Activity (MSA): Both drugs appear to have some degree of MSA, a property related to sodium channel blockade, though this is more prominently documented for Carvedilol, with a potency similar to propranolol. The clinical relevance of MSA at therapeutic concentrations is often debated.

This guide highlights the distinct pharmacological profiles of this compound and Carvedilol. While both are beta-blockers, their differences in receptor selectivity, ISA, and ancillary properties like α1-blockade lead to different hemodynamic and clinical effects. The experimental protocols described form the basis for these pharmacological characterizations.

References

Comparative Analysis of Cross-Sensitivity Between Tolamolol and Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-sensitivity profile of Tolamolol, a cardioselective beta-adrenergic receptor antagonist, with other commonly prescribed beta-blockers. Due to a scarcity of direct experimental studies on this compound's cross-sensitivity, this guide synthesizes available pharmacological data for this compound and compares it with established cross-reactivity information for other beta-blockers such as Propranolol, Metoprolol, and Atenolol. The guide also details relevant experimental protocols for assessing drug hypersensitivity and visualizes key biological and methodological pathways.

Executive Summary

Direct clinical or preclinical data specifically investigating the cross-sensitivity between this compound and other beta-blockers is limited in the current scientific literature. However, an understanding of its pharmacological profile, particularly its cardioselectivity, can provide insights into its potential for cross-reactivity compared to non-selective beta-blockers. Cross-sensitivity reactions to beta-blockers are most frequently reported as cutaneous adverse drug reactions (CADRs).[1][2] While the degree of cross-reactivity among different beta-blockers is not well-defined, structural similarities can lead to shared antigenic determinants.[3]

This compound is recognized as a cardioselective beta-blocker, primarily targeting β1-adrenergic receptors in the heart muscle.[4][5] This selectivity is dose-dependent. In contrast, non-selective beta-blockers like Propranolol block both β1 and β2 receptors. This difference in receptor selectivity is a key factor in predicting the potential for cross-reactivity, as adverse effects and hypersensitivity reactions can be mediated by blockade of either receptor subtype.

Comparative Pharmacological Profiles

To infer potential cross-sensitivity, it is essential to compare the pharmacological properties of this compound with those of other well-characterized beta-blockers.

FeatureThis compoundPropranololMetoprololAtenolol
Selectivity Cardioselective (β1-selective)Non-selective (β1 and β2)Cardioselective (β1-selective)Cardioselective (β1-selective)
Receptor Affinity Dose-dependent selectivityHigher affinity for β2-receptorsPoor β1/β2 selectivity in some studies4.7-fold greater affinity for β1 over β2
Half-life Approx. 1.8 - 2.5 hoursApprox. 3-6 hoursApprox. 3-7 hoursApprox. 6-7 hours
Lipophilicity Information not widely availableHigh (crosses blood-brain barrier)ModerateLow
Primary Metabolism Hepatic (hydroxylation)HepaticHepaticPrimarily excreted unchanged by the kidneys

Reported Cross-Sensitivity and Hypersensitivity Reactions

While specific data for this compound is lacking, documented hypersensitivity reactions and cross-reactivity patterns for other beta-blockers provide a basis for comparison. Cutaneous reactions are the most common manifestation of beta-blocker hypersensitivity.

Beta-BlockerReported Hypersensitivity ReactionsDocumented Cross-Reactivity
Propranolol Drug eruptions, skin reactions.Cross-sensitivity with other beta-adrenoreceptor blocking agents has been reported.
Metoprolol Itchy rash, hives, lichenoid dermatitis.Cross-reactivity between members of this drug class is variable.
Atenolol Anaphylactic reactions (rare), papulosquamous eruption, drug-induced lupus erythematosus.Cases of "hives" reactions to both atenolol and metoprolol have been reported in the same patient.

Experimental Protocols for Assessing Cross-Sensitivity

For a definitive assessment of cross-sensitivity between this compound and other beta-blockers, specific immunological testing is required. The following are established in vitro methods for evaluating drug hypersensitivity.

Lymphocyte Transformation Test (LTT)

The LTT is a method to detect drug-specific T-cell responses in vitro. It measures the proliferation of peripheral blood mononuclear cells (PBMCs) after stimulation with the drug . A positive response indicates a drug-specific memory T-cell response.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the heparinized venous blood of a sensitized individual by density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a suitable medium supplemented with autologous serum or serum replacement.

  • Drug Stimulation: Add the test drugs (this compound and other beta-blockers) at various non-toxic concentrations to the cell cultures. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) should be included.

  • Incubation: Incubate the cultures for 5 to 7 days to allow for lymphocyte proliferation.

  • Proliferation Assay: Measure lymphocyte proliferation by adding a radiolabeled nucleotide (e.g., ³H-thymidine) or using a non-radioactive method like BrdU incorporation, followed by measurement of its incorporation into the DNA of proliferating cells.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI value above a predefined cut-off (typically ≥2 or 3) is considered positive.

The timing of the LTT is crucial for its reliability and depends on the type of drug reaction.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the activation of basophils in response to an allergen. It is particularly useful for investigating IgE-mediated, immediate-type hypersensitivity reactions.

Methodology:

  • Whole Blood Collection: Collect whole blood from the patient in an EDTA or heparin-containing tube.

  • Drug Stimulation: Incubate aliquots of the whole blood with different concentrations of the test drugs (this compound and other beta-blockers). Include a positive control (e.g., anti-IgE antibody) and a negative control.

  • Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c, CD63).

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the expression of activation markers on the basophil population.

  • Data Analysis: Quantify the percentage of activated (upregulating CD63 or CD203c) basophils. An increase in the percentage of activated basophils above a certain threshold compared to the negative control indicates a positive response.

The BAT is considered a safe alternative to in vivo provocation tests and can be used to test for cross-reactivity between multiple drugs simultaneously.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. The downstream signaling cascade plays a crucial role in both the therapeutic effects and potential adverse reactions.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates Beta_Blocker Beta_Blocker Beta_Blocker->Beta_AR Blocks G_Protein Gαs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Leads to

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Proposed Experimental Workflow for Cross-Sensitivity Testing

The following workflow outlines a logical approach to investigating the cross-sensitivity between this compound and other beta-blockers using the described in vitro methods.

Cross_Sensitivity_Workflow Patient_Selection Select Patients with History of Beta-Blocker Hypersensitivity Blood_Sample Collect Peripheral Blood Sample Patient_Selection->Blood_Sample PBMC_Isolation Isolate PBMCs Blood_Sample->PBMC_Isolation BAT Basophil Activation Test (BAT) Blood_Sample->BAT Whole Blood LTT Lymphocyte Transformation Test (LTT) PBMC_Isolation->LTT Data_Analysis Analyze Proliferation (LTT) & Basophil Activation (BAT) LTT->Data_Analysis BAT->Data_Analysis Drug_Panel Test with Panel: - this compound - Propranolol - Metoprolol - Atenolol Drug_Panel->LTT Drug_Panel->BAT Cross_Sensitivity_Assessment Assess Cross-Sensitivity Patterns Data_Analysis->Cross_Sensitivity_Assessment

Caption: Proposed in vitro workflow for assessing beta-blocker cross-sensitivity.

Conclusion

References

In Vitro Pharmacological Profile: A Head-to-Head Comparison of Tolamolol and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Tolamolol and atenolol, two cardioselective beta-adrenergic receptor antagonists. The information presented is based on experimental data from peer-reviewed scientific literature, offering a direct comparison of their pharmacological properties at the molecular and cellular levels.

Pharmacological Profile: Key In Vitro Parameters

The following table summarizes the key in vitro pharmacological parameters for this compound and atenolol, focusing on their interaction with beta-adrenergic receptors.

ParameterThis compoundAtenololReference
Receptor Binding Affinity (pKi)
β1-adrenergic receptorData not available in searched literature6.66 ± 0.05[1]
β2-adrenergic receptorData not available in searched literature5.99 ± 0.14[1]
β3-adrenergic receptorData not available in searched literature4.11 ± 0.07[1]
Functional Antagonism (pA2)
Guinea-pig atria (β1)7.67.5[2]
Guinea-pig trachea (β2)6.16.0[2]
Human atria (β1)Significantly lower than in guinea-pigNot specified
β1-Selectivity Ratio (β2-Ki / β1-Ki) Not specified~35

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The β1-selectivity ratio is a measure of the drug's preference for the β1-adrenergic receptor over the β2-adrenergic receptor.

Experimental Methodologies

The data presented in this guide are typically generated using the following standard in vitro pharmacological assays:

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled drug being tested.

Experimental Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target beta-adrenergic receptors (β1, β2, β3) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled antagonist (this compound or atenolol).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assays (Schild Analysis)

Functional assays are used to determine the potency of an antagonist in inhibiting the physiological response to an agonist. For beta-blockers, this often involves measuring the inhibition of agonist-induced responses in isolated tissues or cells. The pA2 value is a key parameter derived from these experiments.

Experimental Protocol:

  • Tissue Preparation: Isolated tissues containing the target receptors, such as guinea-pig atria (rich in β1 receptors) or trachea (rich in β2 receptors), are mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a beta-agonist (e.g., isoprenaline) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or atenolol) for a specific period.

  • Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Plot: Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

Visualizing In Vitro Experimental Workflow and Signaling

To better illustrate the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay b_prep Membrane Preparation b_inc Incubation with Radioligand & Antagonist b_prep->b_inc b_sep Separation of Bound/Unbound b_inc->b_sep b_det Detection of Radioactivity b_sep->b_det b_ana Data Analysis (IC50, Ki) b_det->b_ana f_prep Isolated Tissue Preparation f_agonist Agonist Concentration-Response f_prep->f_agonist f_antagonist Incubation with Antagonist f_agonist->f_antagonist f_shifted Shifted Agonist Response f_antagonist->f_shifted f_schild Schild Plot Analysis (pA2) f_shifted->f_schild

Caption: Experimental workflows for in vitro characterization.

Signaling_Pathway cluster_pathway β1-Adrenergic Receptor Signaling ligand Agonist (e.g., Noradrenaline) receptor β1-Adrenergic Receptor ligand->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP Production ac->camp pka Protein Kinase A Activation camp->pka downstream Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->downstream blocker This compound / Atenolol (Antagonist) blocker->receptor

Caption: Antagonism of the β1-adrenergic signaling pathway.

Discussion

The available in vitro data indicate that both this compound and atenolol are potent and selective antagonists of the β1-adrenergic receptor. The pA2 values from functional assays on guinea-pig isolated tissues are very similar for both compounds, suggesting comparable potency in this model system.

Atenolol has been more extensively characterized in radioligand binding studies, demonstrating a clear preference for the β1- over the β2- and β3-adrenergic receptors, with a selectivity ratio of approximately 35-fold. While specific Ki values for this compound were not found in the searched literature, its cardioselectivity has been noted. Interestingly, one study highlighted a species-specific difference in the activity of this compound, with significantly lower pA2 values observed in human atrial preparations compared to those from guinea pigs. This underscores the importance of using human-derived tissues or cells for the most clinically relevant in vitro comparisons.

References

Confirming Tolamolol's Beta-Blocking Activity: A Comparative Analysis with Propranolol and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the experimental validation of Tolamolol's beta-adrenergic receptor antagonism. This report benchmarks this compound's performance against the established non-selective beta-blocker, Propranolol, and the cardioselective beta-blocker, Atenolol, providing a framework for its classification and therapeutic potential.

Introduction

This compound is a beta-adrenergic receptor antagonist that has demonstrated cardioselective properties.[1] This guide provides a comparative analysis of this compound's beta-blocking activity with two well-characterized beta-blockers: Propranolol, a non-selective antagonist of both β1 and β2 adrenergic receptors, and Atenolol, a selective antagonist for β1 adrenergic receptors.[2][3] By presenting key experimental data and detailed methodologies, this document aims to offer a clear and objective confirmation of this compound's pharmacological profile for researchers and professionals in the field of drug development.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a cascade of downstream effects, including increased heart rate, myocardial contractility, and bronchodilation. Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines to these receptors, thereby attenuating the physiological responses associated with sympathetic nervous system activation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Physiological Response Physiological Response Protein Kinase A->Physiological Response Leads to

Figure 1: Beta-Adrenergic Signaling Pathway.

Comparative Analysis of Receptor Affinity

The affinity of a beta-blocker for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

DrugReceptor SubtypeKi (nM)log KdIC50 (µM)Selectivity
This compound β1Data not availableData not availableData not availableCardioselective (Dose-dependent)[1]
β2Data not availableData not availableData not available
Propranolol β11.8Non-selective
β20.8
Atenolol β1-6.66β1-selective
β2-5.99
β3-4.11

Note: Direct comparative Ki or IC50 values for this compound from a single study alongside Propranolol and Atenolol were not available in the searched literature. The cardioselectivity of this compound is noted as dose-dependent.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity of a drug to its receptor.

Start Start Prepare Membranes Prepare cell membranes expressing β-adrenergic receptors Start->Prepare Membranes Incubate Incubate membranes with radioligand (e.g., [3H]dihydroalprenolol) and varying concentrations of test compound Prepare Membranes->Incubate Separate Separate bound from free radioligand by vacuum filtration Incubate->Separate Measure Radioactivity Measure radioactivity of bound ligand Separate->Measure Radioactivity Analyze Data Analyze data to determine IC50 and Ki values Measure Radioactivity->Analyze Data End End Analyze Data->End

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the target beta-adrenergic receptor subtypes (β1 and β2).

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled beta-antagonist (e.g., [3H]dihydroalprenolol) and a range of concentrations of the unlabeled test compound (this compound, Propranolol, or Atenolol).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand binding is inhibited is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a beta-blocker to inhibit the production of cAMP, the second messenger in the beta-adrenergic signaling cascade.

Methodology:

  • Membrane Preparation: Prepare cell membranes rich in beta-adrenergic receptors and adenylyl cyclase.

  • Reaction Mixture: Prepare a reaction mixture containing the cell membranes, ATP (the substrate for adenylyl cyclase), and a beta-agonist (e.g., isoproterenol) to stimulate cAMP production.

  • Incubation: Add varying concentrations of the beta-blocker (this compound, Propranolol, or Atenolol) to the reaction mixture and incubate at 37°C.

  • Termination: Stop the reaction by adding a solution that inhibits adenylyl cyclase activity.

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of cAMP production against the concentration of the beta-blocker to determine the IC50 value for the functional antagonism.

In Vivo Cardiovascular Effects

The beta-blocking activity of a compound is ultimately confirmed by its effects on cardiovascular parameters in vivo.

DrugDoseEffect on Heart RateEffect on Blood PressureReference
This compound 50 mg (oral)Equipotent to 40 mg PropranololEquipotent to 40 mg Propranolol (systolic)[1]
Propranolol 80 mg (oral)Significant reductionNo significant reduction (single dose)
Atenolol 100 mg (oral)Significant reductionSignificant reduction (diastolic, single dose)

Note: The in vivo effects can vary depending on the study design, patient population, and dosage.

Experimental Protocol for In Vivo Cardiovascular Assessment

Start Start Subject Selection Select healthy volunteers or patients with hypertension Start->Subject Selection Baseline Measurement Measure baseline heart rate and blood pressure Subject Selection->Baseline Measurement Drug Administration Administer a single oral dose of This compound, Propranolol, Atenolol, or placebo Baseline Measurement->Drug Administration Post-Dose Monitoring Monitor heart rate and blood pressure at regular intervals Drug Administration->Post-Dose Monitoring Data Analysis Compare changes from baseline between treatment groups Post-Dose Monitoring->Data Analysis End End Data Analysis->End

Figure 3: In Vivo Cardiovascular Study Workflow.

Methodology:

  • Subject Recruitment: Enroll healthy volunteers or patients with stable hypertension in a randomized, double-blind, placebo-controlled crossover study.

  • Baseline Measurements: After a washout period for any previous medications, record baseline heart rate and blood pressure measurements at rest and during exercise (e.g., using a treadmill or stationary bicycle).

  • Drug Administration: Administer a single oral dose of this compound, Propranolol, Atenolol, or a placebo to each subject according to the randomization schedule.

  • Post-Dose Monitoring: Monitor and record heart rate and blood pressure at regular intervals for several hours after drug administration, both at rest and during standardized exercise protocols.

  • Data Analysis: Compare the changes in heart rate and blood pressure from baseline across the different treatment groups to assess the beta-blocking effects of each drug.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for further quantitative comparisons of this compound with other beta-blockers. Such studies will be invaluable for precisely defining its therapeutic window and optimizing its clinical application in the management of cardiovascular diseases. The provided diagrams of the signaling pathway and experimental workflows serve as clear visual aids for understanding the mechanism of action and the methodologies used to confirm beta-blocking activity.

References

Tolamolol's Potential for hERG Channel Blockade: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides a comparative analysis of the potential for Tolamolol, a cardioselective beta-adrenergic blocker, to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Direct experimental data on this compound's hERG blocking potential is not publicly available. Therefore, this guide assesses its potential risk by comparing it with other beta-blockers for which experimental data exists. This information is intended for researchers, scientists, and drug development professionals involved in cardiac safety assessment.

Comparative Analysis of hERG Channel Inhibition by Beta-Blockers

The hERG channel is a critical component in cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval, which is a risk factor for developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes. Early assessment of a drug's potential to block the hERG channel is a crucial step in preclinical safety evaluation.

While no direct IC50 value for this compound's hERG channel inhibition has been reported in the reviewed literature, a study by Kawakami et al. (2006) provides valuable data on a range of other beta-blockers.[1][2][3][4][5] This data, summarized in the table below, offers a basis for a comparative assessment of the potential risk associated with beta-blockers.

CompoundReceptor SelectivityhERG IC50 (μM)
CarvedilolNon-selective β1/β2, α1 antagonist0.51
PropranololNon-selective β1/β2 antagonist3.9
ICI 118551Selective β2 antagonist9.2
MetoprololSelective β1 antagonist145
AtenololSelective β1 antagonist> 1000 (no significant inhibition)
This compound Selective β1 antagonist Data not available

Table 1: Comparison of hERG channel IC50 values for various beta-blockers. Data sourced from Kawakami et al. (2006).

The data indicates that non-selective beta-blockers like carvedilol and propranolol exhibit a higher potency for hERG channel inhibition compared to selective beta-blockers. Notably, atenolol, a selective β1 antagonist, showed no significant hERG inhibition. Given that this compound is also a selective β1 antagonist, it might be hypothesized to have a lower potential for hERG blockade compared to non-selective agents. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

The following is a detailed methodology for a typical whole-cell patch-clamp assay used to determine the hERG channel blocking potential of a compound, based on standard practices in the field.

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene (KCNH2).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain stable hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: For experiments, cells are plated onto glass coverslips at an appropriate density to allow for the selection of single, healthy cells for patch-clamping.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp setup including an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Coverslips with adherent cells are transferred to a recording chamber on the microscope stage and continuously perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

    • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

3. Voltage-Clamp Protocol and Data Analysis:

  • Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A typical protocol involves:

    • Holding the cell at a potential of -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • A repolarizing step to -50 mV for 2-4 seconds to allow for the recovery from inactivation and the measurement of the characteristic hERG tail current.

  • Drug Application: Test compounds (e.g., this compound) and control compounds are dissolved in the external solution and perfused into the recording chamber at various concentrations. The effect of the compound on the hERG current is measured after the current reaches a steady state.

  • Data Analysis: The peak amplitude of the hERG tail current is measured before (control) and after the application of the test compound. The percentage of current inhibition is calculated for each concentration. The concentration-response data is then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

4. Controls:

  • Negative Control: The vehicle (e.g., 0.1% DMSO) used to dissolve the test compound is applied to ensure it has no effect on the hERG current.

  • Positive Control: A known hERG channel blocker, such as Dofetilide, Cisapride, or E-4031, is used to confirm the sensitivity of the assay system.

Visualizations

The following diagrams illustrate the experimental workflow, the hERG channel's role in the cardiac action potential, and a logical comparison of the hERG blocking potential of different beta-blockers.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells with stable hERG expression plating Plate cells on glass coverslips cell_culture->plating patch_clamp Whole-cell patch-clamp configuration plating->patch_clamp voltage_protocol Apply voltage-clamp protocol patch_clamp->voltage_protocol drug_application Perfuse with test compound voltage_protocol->drug_application measure_current Measure hERG tail current drug_application->measure_current calculate_inhibition Calculate % inhibition measure_current->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Experimental workflow for assessing hERG channel blocking potential.

hERG_signaling_pathway cluster_potential Cardiac Action Potential hERG hERG (IKr) Channel Repolarization Phase 3: Repolarization hERG->Repolarization K+ efflux hERG->Repolarization Delayed Repolarization CaV L-type Ca2+ Channel (ICa,L) Plateau Phase 2: Plateau CaV->Plateau Ca2+ influx NaV Na+ Channel (INa) Depolarization Phase 0: Depolarization NaV->Depolarization Na+ influx Resting Phase 4: Resting Potential blocker hERG Blocker (e.g., some beta-blockers) blocker->hERG Inhibits

Caption: Role of the hERG channel in the cardiac action potential.

logical_comparison cluster_risk hERG Blocking Potential cluster_drugs Beta-Blockers high_risk Higher Potential (Lower IC50) low_risk Lower Potential (Higher IC50) unknown_risk This compound (Potential Risk Unknown) non_selective Non-selective (Carvedilol, Propranolol) non_selective->high_risk selective Selective β1 (Metoprolol, Atenolol) selective->low_risk This compound This compound (Selective β1) This compound->unknown_risk

Caption: Logical comparison of hERG blocking potential among beta-blockers.

References

Comparative Cytotoxicity of Beta-Blockers Across Various Cell Lines: An Analogous Assessment in the Absence of Tolamolol-Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes key findings on the cytotoxic properties of various beta-blockers, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways. The compiled data serves as a valuable resource for understanding the potential off-target effects and anti-proliferative properties of this class of drugs.

Comparative Cytotoxicity Data

The cytotoxic effects of several beta-blockers have been evaluated in a variety of human cell lines, including those derived from cancerous tissues and healthy tissues. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values for different beta-blockers in various cell lines as determined by the MTT assay.

Beta-BlockerCell LineIC50 (µM)Reference
PropranololA549 (Lung Carcinoma)~100[1]
PropranololH1299 (Lung Carcinoma)~100[1]
PropranololMCF-7 (Breast Cancer)Lower than Atenolol[1]
PropranololHT-29 (Colorectal Cancer)Lower than Atenolol[1]
PropranololHepG2 (Hepatocellular Carcinoma)Lower than Atenolol[1]
MetoprololU937 (Leukemic)≥1870.07 (72h)
MetoprololMOLT-4 (Leukemic)≥374.01 (72h)
MetoprololA549 (Lung Carcinoma)Induces apoptosis at 50 µM
MetoprololH1299 (Lung Carcinoma)Induces apoptosis at 50 µM
AtenololA549 (Lung Carcinoma)Higher than Propranolol
AtenololH1299 (Lung Carcinoma)Higher than Propranolol
BetaxololA549 (Lung Carcinoma)251.3 ± 14.6
BetaxololH1299 (Lung Carcinoma)252.2 ± 7.6
EsmololA549 (Lung Carcinoma)Ineffective at inducing significant cell death
EsmololMRC-5 (Healthy Lung Fibroblast)More resistant than A549
NadololA549 (Lung Carcinoma)Most effective among Esmolol, ICI-118,551
NadololMRC-5 (Healthy Lung Fibroblast)Most effective among Esmolol, ICI-118,551
ICI-118,551A549 (Lung Carcinoma)More effective than Esmolol
ICI-118,551MRC-5 (Healthy Lung Fibroblast)More effective than Esmolol

Note: The cytotoxicity of beta-blockers can be influenced by factors such as their selectivity for beta-adrenoreceptors and their lipophilicity. For instance, the non-selective beta-blocker propranolol, which also possesses membrane-stabilizing activity, has been shown to be more potent than the selective beta-1 blocker atenolol in several cancer cell lines. Some studies suggest that the cytotoxic effects of certain beta-blockers may be independent of their beta-adrenoreceptor selectivity.

Experimental Protocols

The following section details the methodologies commonly employed in assessing the cytotoxicity of pharmaceutical compounds, such as the beta-blockers discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a beta-blocker) or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Collection of Supernatant: After the desired incubation time, the plate is centrifuged to pellet the cells, and the supernatant containing the released LDH is carefully transferred to a new plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically around 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead cells.

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and potential mechanisms of action, the following diagrams are provided.

CytotoxicityAssayWorkflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Beta-Blocker Concentrations overnight_incubation->add_compound incubation_period Incubate for 24-72h add_compound->incubation_period add_reagent Add MTT or Collect Supernatant for LDH incubation_period->add_reagent final_incubation Incubate (MTT) or Prepare Reaction (LDH) add_reagent->final_incubation measure_absorbance Measure Absorbance final_incubation->measure_absorbance data_analysis Calculate IC50 Values measure_absorbance->data_analysis ApoptosisSignalingPathway cluster_stimulus External Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway beta_blocker Beta-Blocker bax Bax Activation beta_blocker->bax bcl2 Bcl-2 Inhibition beta_blocker->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Tolamolol's Putative Effects on Cardiac Fibroblasts and Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolamolol is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for its antiarrhythmic and antifibrillatory properties. While its primary mechanism of action involves the blockade of beta-1 adrenergic receptors, predominantly found on cardiomyocytes, the broader implications of its use on the diverse cellular landscape of the heart, particularly on cardiac fibroblasts, are less understood. Cardiac remodeling, a key process in the pathophysiology of many heart diseases, involves a complex interplay between cardiomyocytes and cardiac fibroblasts. This guide provides a comparative overview of the putative effects of this compound and other cardioselective beta-blockers on these two critical cell types, supported by experimental data from related compounds and detailed experimental protocols. Due to the limited direct experimental data available for this compound, this guide incorporates findings from studies on other cardioselective beta-blockers like metoprolol and atenolol to provide a comprehensive comparative framework.

Data Summary: Cardioselective Beta-Blocker Effects on Cardiac Fibroblasts vs. Cardiomyocytes

The following table summarizes the known and anticipated effects of cardioselective beta-blockers on key cellular processes in cardiac fibroblasts and cardiomyocytes. It is important to note that direct quantitative data for this compound is scarce in publicly available literature. Therefore, the data presented is a composite understanding derived from studies on other cardioselective beta-blockers and the known pharmacology of this drug class.

Cellular ProcessCardiac FibroblastsCardiomyocytesSupporting Evidence (Alternative Beta-Blockers)
Proliferation Likely inhibited or no significant effect. Beta-2 adrenergic receptor stimulation has been shown to increase cardiac fibroblast proliferation; thus, beta-1 selective blockade is expected to have a lesser direct effect.Terminally differentiated; do not proliferate.Studies on beta-adrenergic receptor signaling indicate that beta-2 receptor activation, not beta-1, is the primary driver of fibroblast proliferation.
Collagen Synthesis Potentially reduced. Beta-adrenergic stimulation can promote fibrosis. Beta-1 blockade may indirectly reduce pro-fibrotic signaling.Not applicable.Beta-blockers have been shown to attenuate cardiac fibrosis in various in vivo models, suggesting an indirect effect on collagen production by fibroblasts.
Differentiation to Myofibroblasts Potentially inhibited. This is often driven by signaling pathways that can be modulated by beta-blocker therapy.Not applicable.The anti-fibrotic effects of beta-blockers suggest a potential role in preventing the differentiation of fibroblasts into actively secreting myofibroblasts.
Hypertrophy Not applicable.Inhibited. Beta-1 adrenergic stimulation is a key driver of cardiomyocyte hypertrophy.Metoprolol and other beta-1 selective blockers have been demonstrated to attenuate phenylephrine-induced cardiomyocyte hypertrophy in vitro.
Apoptosis Limited direct evidence.Inhibited. Chronic beta-1 adrenergic stimulation is pro-apoptotic.Carvedilol (a non-selective beta-blocker with some beta-1 selectivity) and metoprolol have been shown to reduce cardiomyocyte apoptosis in models of myocardial infarction.
Electrophysiology Indirect effects on the extracellular matrix may influence electrical coupling.Direct effects: Decreased heart rate, reduced contractility, and suppression of automaticity.[1]This compound has been shown to increase membrane potassium conductance in cardiac Purkinje fibers, leading to hyperpolarization and suppression of arrhythmias.[1]

Signaling Pathways

The differential effects of this compound on cardiac fibroblasts and cardiomyocytes can be attributed to the distinct signaling cascades initiated by beta-1 adrenergic receptor blockade in each cell type.

cluster_CM Cardiomyocyte cluster_CF Cardiac Fibroblast Tolamolol_CM This compound beta1AR_CM β1-Adrenergic Receptor Tolamolol_CM->beta1AR_CM blocks AC_CM Adenylyl Cyclase beta1AR_CM->AC_CM activates cAMP_CM cAMP AC_CM->cAMP_CM produces PKA_CM PKA cAMP_CM->PKA_CM activates Ca_CM Ca²⁺ Influx (L-type channels) PKA_CM->Ca_CM phosphorylates Hypertrophy_CM Hypertrophy PKA_CM->Hypertrophy_CM promotes Apoptosis_CM Apoptosis PKA_CM->Apoptosis_CM promotes Contractility_CM Contractility Ca_CM->Contractility_CM increases Tolamolol_CF This compound beta1AR_CF β1-Adrenergic Receptor Tolamolol_CF->beta1AR_CF blocks AC_CF Adenylyl Cyclase beta1AR_CF->AC_CF activates cAMP_CF cAMP AC_CF->cAMP_CF produces Proliferation_CF Proliferation cAMP_CF->Proliferation_CF modulates Collagen_CF Collagen Synthesis cAMP_CF->Collagen_CF modulates Differentiation_CF Myofibroblast Differentiation cAMP_CF->Differentiation_CF modulates

Caption: Simplified signaling pathways of this compound in cardiomyocytes and cardiac fibroblasts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's effect on cardiac cells. Below are standardized protocols for key experiments.

Isolation and Culture of Neonatal Rat Cardiac Fibroblasts and Cardiomyocytes

This protocol allows for the simultaneous isolation of both cell types from the same source, enabling direct comparison.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

  • 0.1% Trypsin-EDTA

  • Collagenase Type II (1 mg/mL)

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll density gradient solutions (e.g., 40.5% and 58.5%)

  • Fibronectin-coated culture dishes

Protocol:

  • Euthanize rat pups according to approved animal care protocols.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments (1-2 mm³).

  • Perform enzymatic digestion with a solution of trypsin and collagenase at 37°C with gentle agitation. Multiple digestion steps may be necessary.

  • Neutralize the enzyme activity with DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • To separate fibroblasts from cardiomyocytes, pre-plate the cell suspension on uncoated culture dishes for 90 minutes. Fibroblasts will adhere more rapidly.

  • Collect the non-adherent cell suspension, which is enriched with cardiomyocytes.

  • For higher purity of cardiomyocytes, layer the cell suspension on a discontinuous Percoll gradient and centrifuge. Cardiomyocytes will be found at the interface of the two Percoll layers.

  • Plate cardiomyocytes on fibronectin-coated dishes.

  • Culture both cell types in DMEM with 10% FBS. For cardiomyocyte cultures, add an anti-mitotic agent (e.g., Cytosine arabinoside) after 24-48 hours to inhibit fibroblast proliferation.

Assessment of Cardiomyocyte Hypertrophy

Materials:

  • Cultured neonatal rat cardiomyocytes

  • Phenylephrine (α1-adrenergic agonist to induce hypertrophy)

  • This compound or other beta-blockers

  • Paraformaldehyde (PFA) for fixation

  • Antibodies against α-actinin

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope with fluorescence imaging capabilities

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Plate cardiomyocytes at a suitable density.

  • After 24-48 hours, replace the medium with serum-free medium for 24 hours.

  • Pre-treat cells with this compound or other beta-blockers for 1 hour.

  • Stimulate cells with phenylephrine (e.g., 50-100 µM) for 24-48 hours.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells and stain with anti-α-actinin antibody followed by a fluorescent secondary antibody and DAPI.

  • Capture images using a fluorescence microscope.

  • Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software. An increase in cell surface area is indicative of hypertrophy.

Measurement of Cardiac Fibroblast Proliferation

Materials:

  • Cultured neonatal rat cardiac fibroblasts

  • This compound or other beta-blockers

  • Stimulating agents (e.g., Angiotensin II or serum)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdU antibody

  • Enzyme-linked immunosorbent assay (ELISA) plate reader or fluorescence microscope

Protocol:

  • Seed cardiac fibroblasts in a 96-well plate.

  • After reaching 50-60% confluency, serum-starve the cells for 24 hours.

  • Pre-treat with this compound or other beta-blockers for 1 hour.

  • Stimulate with a pro-proliferative agent for 24 hours.

  • Add BrdU to the culture medium and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

  • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody in an ELISA-based colorimetric assay or by immunofluorescence.

  • Quantify the results using a plate reader or by counting BrdU-positive cells under a microscope.

Quantification of Collagen Synthesis in Cardiac Fibroblasts

Materials:

  • Cultured neonatal rat cardiac fibroblasts

  • This compound or other beta-blockers

  • Pro-fibrotic stimulus (e.g., TGF-β1)

  • Sircol Collagen Assay Kit

  • Spectrophotometer

Protocol:

  • Culture cardiac fibroblasts to near confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound or other beta-blockers for 1 hour.

  • Stimulate with TGF-β1 (e.g., 5-10 ng/mL) for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol Collagen Assay according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer and calculate the collagen concentration based on a standard curve.

Conclusion

While direct experimental evidence for this compound's comparative effects on cardiac fibroblasts and cardiomyocytes is limited, the existing knowledge of cardioselective beta-blocker pharmacology allows for informed postulations. This compound is expected to primarily exert its effects on cardiomyocytes by inhibiting beta-1 adrenergic receptor-mediated hypertrophy, apoptosis, and arrhythmogenesis. Its impact on cardiac fibroblasts is likely to be more indirect, potentially contributing to anti-fibrotic effects by modulating the broader signaling environment within the myocardium. Further research is warranted to directly compare the effects of this compound on these two crucial cardiac cell types to fully elucidate its therapeutic potential in the context of cardiac remodeling. The provided experimental protocols offer a robust framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of Tolamolol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Tolamolol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, synthesized from general pharmaceutical waste regulations and safety data for analogous compounds, ensuring adherence to best practices in the absence of specific disposal protocols for this substance.

I. This compound Safety and Hazard Profile

Key Safety Considerations:

  • Toxicity: Harmful if swallowed[1].

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure[1][2][3].

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound[2].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area or under a chemical fume hood.

Hazard Profile (Based on Timolol Maleate)Description
Acute Oral Toxicity Harmful if swallowed.
Specific Target Organ Toxicity Causes damage to organs (Cardio-vascular system, Lungs) through prolonged or repeated exposure.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Primary Irritant Effect No significant irritant effect on skin or eyes reported.

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound requires a systematic approach to mitigate risks to personnel and the environment. The following procedure is based on general guidelines for pharmaceutical and chemical waste disposal. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Classification: Treat this compound as a non-hazardous pharmaceutical waste unless otherwise specified by your institution's EHS department or if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container for collecting this compound waste. The container should be marked "Non-Hazardous Pharmaceutical Waste" and include the chemical name "this compound." If deemed hazardous, it should be collected in a black container labeled "Hazardous Waste Pharmaceuticals".

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Packaging and Labeling

  • Container Integrity: Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

  • Labeling: Affix a completed hazardous waste label (if applicable) or a pharmaceutical waste label to the container. The label should include the chemical name, concentration, and any associated hazards.

Step 3: Storage of this compound Waste

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Licensed Waste Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste or pharmaceutical waste disposal company. Your institution's EHS department will have established procedures for arranging waste pickup.

  • Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility.

  • Do Not Sewer: Never dispose of this compound down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals, and it is a poor practice for any pharmaceutical waste as it can contaminate waterways.

  • Documentation: Complete and retain all required waste disposal documentation for your records.

III. Experimental Protocols

Specific experimental protocols for the disposal or degradation of this compound are not detailed in the available literature. The standard and recommended procedure is to collect the waste as described above and have it managed by a professional waste disposal service.

IV. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tolamolol_Disposal_Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Identify this compound Waste B Classify as Pharmaceutical Waste A->B C Segregate into Dedicated, Labeled Container B->C D Securely Seal Container C->D E Affix Appropriate Waste Label D->E F Store in Designated, Secure Area E->F G Use Secondary Containment F->G H Arrange Pickup by Licensed Vendor G->H I Transport to Permitted Treatment Facility (e.g., Incineration) H->I J Complete & Retain Disposal Documentation I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tolamolol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tolamolol was located. The following guidance is based on the safety information for Timolol, a structurally similar beta-blocker, and general best practices for handling hazardous pharmaceutical compounds. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This document provides essential procedural guidance for laboratory professionals on the safe handling and disposal of this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following PPE is recommended based on guidelines for handling similar hazardous compounds.

Eye and Face Protection:

  • Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[1][2]

Skin Protection:

  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards.[3][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed every 2-3 hours or immediately after a spill.

  • Shoe Covers: Disposable shoe covers should be worn and removed before exiting the designated handling area to prevent the spread of contamination.

Respiratory Protection:

  • For procedures that may generate dust or aerosols, a NIOSH-certified N95 or higher respirator is recommended. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

Key Safety Data Summary

The following table summarizes crucial safety information for Timolol, which should be considered when handling this compound.

Hazard InformationPersonal Protective Equipment (PPE) Recommendations
Hazard Statements Eye/Face Protection: Chemical safety goggles or face shield.
H361d: Suspected of damaging the unborn child.Skin Protection: Two pairs of chemotherapy-grade nitrile gloves, disposable low-permeability gown, and shoe covers.
H372: Causes damage to organs (Cardio-vascular system, Lungs) through prolonged or repeated exposure.Respiratory Protection: NIOSH-certified N95 or higher respirator for aerosol or dust-generating procedures.

Operational Plan for Safe Handling and Disposal

A systematic approach is critical for safely managing this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a containment ventilated enclosure, especially when handling powders or performing tasks that could generate aerosols.

  • Ensure that a calibrated analytical balance is placed within a ventilated enclosure for weighing.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for contamination.

2. Handling Procedures:

  • Don all required PPE as outlined above before entering the designated handling area.

  • When weighing solid this compound, use a disposable weighing paper or boat.

  • For preparing solutions, dissolve the compound carefully to avoid splashing. Use a vortex mixer or sonicator within a fume hood if necessary.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.

3. Spill Management:

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • For large spills, evacuate the area and follow your institution's emergency spill response procedures.

4. Disposal Plan:

  • All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of as hazardous waste.

  • Remove the outer pair of gloves before leaving the immediate work area and dispose of them in a designated hazardous waste container.

  • All materials that come into direct contact with this compound, including weighing papers, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

  • Dispose of all this compound waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this compound or its containers in general laboratory trash or down the drain.

Workflow for Safe Handling of this compound

Tolamolol_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Decontamination & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill? weigh->spill label_container Label Container dissolve->label_container dissolve->spill clean_area Clean Work Area label_container->clean_area doff_ppe Doff PPE clean_area->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste spill->clean_area No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->clean_area

Caption: Workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。